Product packaging for Methotrexate-alpha-alanine(Cat. No.:CAS No. 116819-28-4)

Methotrexate-alpha-alanine

カタログ番号: B1676403
CAS番号: 116819-28-4
分子量: 525.5 g/mol
InChIキー: IYWOCQLKOJVCQN-NHYWBVRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

RN given is for L-Ala, L-Gln isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N9O6 B1676403 Methotrexate-alpha-alanine CAS No. 116819-28-4

特性

CAS番号

116819-28-4

分子式

C23H27N9O6

分子量

525.5 g/mol

IUPAC名

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1

InChIキー

IYWOCQLKOJVCQN-NHYWBVRUSA-N

異性体SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

正規SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

外観

Solid powder

他のCAS番号

116819-28-4

純度

>98% (or refer to the Certificate of Analysis)

配列

XEA

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

methotrexate-alpha-alanine
methotrexate-alpha-alanine, L-Ala, D-Gln-isomer
methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer
MTX-Ala

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Methotrexate-alpha-alanine: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate-alpha-alanine (MTX-α-Ala) is a peptide-based prodrug of the widely used anticancer and immunosuppressive agent, Methotrexate (B535133) (MTX). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MTX-α-Ala. It is designed to serve as a technical resource for researchers and professionals involved in drug development, particularly in the field of targeted cancer therapy.

The core concept behind MTX-α-Ala lies in the principles of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, a non-toxic prodrug is systemically administered and is selectively converted into its active, cytotoxic form at the tumor site by an enzyme that has been targeted to the cancer cells via a monoclonal antibody. MTX-α-Ala is specifically designed to be activated by carboxypeptidase A (CPA), an enzyme that can be conjugated to tumor-specific antibodies. By linking alanine (B10760859) to the α-carboxyl group of the glutamate (B1630785) moiety of methotrexate, the prodrug exhibits significantly reduced cytotoxicity compared to the parent drug, primarily due to its inability to be internalized by the folate transport systems utilized by cells to uptake methotrexate.[1][2][3] This targeted activation minimizes systemic toxicity, a major limitation of conventional methotrexate chemotherapy.

This document details the synthesis of MTX-α-Ala, its chemical and physical characteristics, and its in vitro efficacy. It also provides detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a derivative of methotrexate where an L-alanine molecule is covalently linked to the α-carboxyl group of the glutamate residue of methotrexate.

Chemical Structure:

Mechanism of Activation and Action of this compound.

As depicted in the diagram, this compound is hydrolyzed by Carboxypeptidase A in the extracellular space, releasing the active drug, Methotrexate, and alanine.

Mechanism of Action of Methotrexate

Once activated, Methotrexate exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, and consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. [3]

In Vitro Efficacy

The in vitro efficacy of this compound is typically evaluated by comparing its cytotoxicity (IC50 value) to that of Methotrexate in the presence and absence of the activating enzyme, Carboxypeptidase A.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCompoundConditionIC50 (µM)Reference
UCLA-P3 (Human Lung Adenocarcinoma)This compoundWithout Carboxypeptidase A8.9[4]
Methotrexate0.052[4]
This compoundWith Carboxypeptidase A1.5[4]
L1210 (Mouse Leukemia)This compoundWithout Carboxypeptidase A2.0[5]
Methotrexate0.024[5]
This compoundWith Carboxypeptidase A0.085[5]

These data clearly demonstrate that this compound is significantly less cytotoxic than Methotrexate. However, upon the addition of Carboxypeptidase A, its cytotoxicity is substantially increased, approaching that of the parent drug. This enzymatic activation is the cornerstone of its application in targeted cancer therapy.

Pharmacokinetics and In Vivo Toxicity

Comprehensive pharmacokinetic and in vivo toxicity data for this compound are limited. The majority of available information pertains to the parent compound, Methotrexate.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to differ significantly from that of Methotrexate. Due to its peptide nature and increased polarity, it is presumed to have a different volume of distribution and clearance rate. The primary goal of its design is to have a favorable pharmacokinetic profile for a prodrug, including stability in circulation until it reaches the target site.

Table 3: Pharmacokinetic Parameters of Methotrexate (for reference)

ParameterSpeciesValueReference
Half-life (t½) Human (low dose)3-10 hours[6]
Clearance (CL) Human (low dose)4.8 - 7.8 L/h[6]
Volume of Distribution (Vd) Human (low dose)~1 L/kg[6]
Bioavailability (oral) HumanHighly variable (30-90%)[7]

It is anticipated that this compound would have a shorter half-life in the presence of carboxypeptidases. Further in vivo studies are required to fully characterize its pharmacokinetic profile.

In Vivo Toxicity

Table 4: Acute Toxicity of Methotrexate (for reference)

SpeciesRouteLD50Reference
Mouse Oral146 mg/kg
Rat Oral135 mg/kg

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for a key in vitro assay.

Solid-Phase Synthesis of this compound

This protocol describes a general procedure for the solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow Start Start: Swell Resin Load_Ala 1. Load Fmoc-Ala-OH onto Resin Start->Load_Ala Deprotect_Fmoc 2. Fmoc Deprotection (Piperidine in DMF) Load_Ala->Deprotect_Fmoc Couple_Pteroic 3. Couple Pteroic Acid Deprotect_Fmoc->Couple_Pteroic Cleave 4. Cleavage from Resin (TFA Cocktail) Couple_Pteroic->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify End End: Purified MTX-α-Ala Purify->End

Workflow for Solid-Phase Peptide Synthesis of this compound.

Materials:

  • Fmoc-Ala-OH

  • Rink Amide resin (or other suitable solid support)

  • Pteroic acid

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling and Fmoc-Ala-OH Loading:

    • Swell the Rink Amide resin in DMF for 1-2 hours.

    • Activate Fmoc-Ala-OH using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA in DMF).

    • Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours to attach the first amino acid.

    • Wash the resin extensively with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine.

    • Repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Pteroic Acid Coupling:

    • Activate pteroic acid using a similar coupling strategy as in step 1. Due to the complex structure of pteroic acid, extended coupling times or double coupling may be necessary to ensure complete reaction.

    • Add the activated pteroic acid to the deprotected alanine-resin and react for 4-12 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to confirm the absence of free amino groups.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification:

    • Precipitate the crude this compound by adding cold diethyl ether to the filtrate.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. [8] * Lyophilize the pure fractions to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. [1][4] Materials:

  • Cancer cell line of interest (e.g., UCLA-P3, L1210)

  • Complete cell culture medium

  • This compound and Methotrexate stock solutions

  • Carboxypeptidase A solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Methotrexate in the culture medium.

    • For the enzymatic activation groups, pre-incubate the this compound dilutions with an appropriate concentration of Carboxypeptidase A for a defined period before adding to the cells, or add them concurrently.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control and vehicle control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Conclusion

This compound represents a promising prodrug strategy for the targeted delivery of Methotrexate to cancer cells. Its design leverages the principles of ADEPT, demonstrating significantly reduced cytotoxicity in its prodrug form and potent cell-killing activity upon activation by Carboxypeptidase A. The data presented in this guide highlight the chemical and biological properties of this compound and provide a foundation for further research and development. While more extensive in vivo pharmacokinetic and toxicity studies are needed for a complete characterization, the available in vitro data strongly support the potential of this compound as a valuable tool in the advancement of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to harness the potential of this and similar prodrug systems.

References

Methotrexate-alpha-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methotrexate-alpha-alanine, a prodrug of the widely used chemotherapeutic and immunosuppressive agent, Methotrexate (B535133). This document details its chemical properties, mechanism of action, relevant experimental protocols, and the key signaling pathways involved in its therapeutic effects.

Core Data

This compound is a derivative of Methotrexate designed for targeted drug delivery systems, such as antibody-directed enzyme prodrug therapy (ADEPT).[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 116819-28-4[2][3]
Molecular Weight 525.52 g/mol [2]
Chemical Formula C23H27N9O6[2]

Mechanism of Action

This compound is a prodrug that is significantly less toxic than its parent compound, Methotrexate.[4] Its therapeutic action is dependent on enzymatic activation at the target site. The core mechanism involves the following steps:

  • Activation by Carboxypeptidase A: this compound is specifically designed to be a substrate for carboxypeptidase A (CPA).[5] In the presence of CPA, the alpha-alanine moiety is cleaved, releasing the active drug, Methotrexate.[5]

  • Inhibition of Dihydrofolate Reductase (DHFR): Once released, Methotrexate acts as a potent inhibitor of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6] By inhibiting DHFR, Methotrexate disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells like cancer cells.[6]

  • Adenosine (B11128) Signaling Pathway: Low-dose Methotrexate also exerts anti-inflammatory effects through the adenosine signaling pathway.[7][8][9] Methotrexate polyglutamates, the intracellular forms of the drug, inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[6][7] This leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine.[7][8][9] Adenosine is a potent anti-inflammatory molecule.[8]

Experimental Protocols

Synthesis of this compound

Materials:

  • Fmoc-L-alanine

  • Rink Amide resin

  • Methotrexate

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc-Alanine Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-L-alanine to the resin using a coupling agent and a base in DMF.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF and DCM.

  • Methotrexate Coupling:

    • Deprotect the N-terminus of the resin-bound alanine (B10760859) using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxylic acid group of Methotrexate using a coupling agent and a base.

    • Add the activated Methotrexate to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude product in cold diethyl ether.

  • Purification:

    • Purify the crude this compound by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound, both alone and in the presence of an activating enzyme, can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)[4][17]

  • Cell culture medium and supplements

  • This compound

  • Carboxypeptidase A

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and Methotrexate (as a positive control).

    • Treat the cells with the compounds, both in the presence and absence of a suitable concentration of Carboxypeptidase A.

    • Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

Signaling Pathways and Workflows

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

This compound is a prime candidate for use in ADEPT, a two-step targeted cancer therapy strategy.[1][18][19][20]

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Methotrexate Mechanism of Action Signaling Pathway

The following diagram illustrates the key molecular targets and pathways affected by Methotrexate upon its release from this compound.

Methotrexate_Pathway cluster_activation Prodrug Activation cluster_dhfr Folate Metabolism Inhibition cluster_adenosine Anti-inflammatory Pathway Mtx_Ala This compound Mtx Methotrexate Mtx_Ala->Mtx Cleavage CPA Carboxypeptidase A CPA->Mtx_Ala DHFR Dihydrofolate Reductase (DHFR) Mtx->DHFR Inhibition Mtx_PG Methotrexate Polyglutamates Mtx->Mtx_PG Intracellular Conversion DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DHFR->DHF DNA_Synthesis DNA Synthesis & Cell Proliferation Purines_Pyrimidines->DNA_Synthesis ATIC AICAR Transformylase (ATIC) Mtx_PG->ATIC Inhibition AICAR AICAR Accumulation ATIC->AICAR ADA Adenosine Deaminase AICAR->ADA Inhibition Adenosine Extracellular Adenosine ADA->Adenosine Degradation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory

Caption: Signaling pathways of Methotrexate action.

References

Synthesis of Methotrexate-α-Alanine Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of the Methotrexate-α-alanine (MTX-Ala) prodrug. This compound is of significant interest in the field of targeted cancer therapy, particularly in the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). By masking the active methotrexate (B535133) molecule with an alanine (B10760859) dipeptide, the prodrug exhibits reduced toxicity until it is selectively activated at the tumor site.

Introduction

Methotrexate (MTX) is a potent antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. However, its use is often associated with significant systemic toxicity. The development of MTX prodrugs, such as MTX-α-alanine, aims to mitigate these side effects by restricting the drug's activity to the tumor microenvironment.

The MTX-α-alanine prodrug is designed to be activated by carboxypeptidase A (CPA), an enzyme that can be targeted to tumor cells through conjugation with a tumor-specific monoclonal antibody. This ADEPT approach allows for the localized release of active MTX, thereby increasing the therapeutic index.

Mechanism of Action: Methotrexate Signaling Pathway

Methotrexate, upon release from its prodrug form, enters the cell and inhibits dihydrofolate reductase (DHFR). This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_prodrug MTX-α-Alanine (Prodrug) MTX Methotrexate (Active Drug) MTX_prodrug->MTX Activation DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition CPA Carboxypeptidase A (Enzyme) CPA->MTX_prodrug THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR DNA_RNA_synthesis DNA and RNA Synthesis THF->DNA_RNA_synthesis Required for Cell_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_synthesis->Cell_Arrest Disruption leads to

Figure 1: Methotrexate Signaling Pathway.

Experimental Protocols

Two primary methods for the synthesis of Methotrexate-α-alanine are prevalent in the literature: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis of L,L-Methotrexate-α-alanine

This method involves the coupling of a protected dipeptide with a methotrexate precursor, followed by deprotection.[1]

1. Synthesis of α-L-glutamyl-L-alanine di-tert-butyl ester:

  • L-glutamic acid and L-alanine are protected as their di-tert-butyl esters using standard methods.

  • The protected amino acids are then coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (B109758) (DCM).

  • The resulting dipeptide is purified by chromatography.

2. Coupling with 4-amino-4-deoxy-10-methylpteroic acid:

  • The protected dipeptide is reacted with 4-amino-4-deoxy-10-methylpteroic acid. The carboxylic acid of the pteroic acid derivative is typically activated, for example, as a p-nitrophenyl ester, to facilitate the amide bond formation.

  • The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF).

3. Deprotection:

  • The tert-butyl protecting groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like DCM.

  • The final product, L,L-Methotrexate-α-alanine, is purified by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of Methotrexate-α-alanine

SPPS offers a more streamlined approach for the synthesis of peptide derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed.

1. Resin Preparation:

  • A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is swelled in DMF.

2. Fmoc Deprotection:

  • The Fmoc protecting group is removed from the alanine on the resin using a solution of 20% piperidine (B6355638) in DMF.

3. Coupling of Fmoc-L-glutamic acid(OtBu)-OH:

  • The next amino acid, Fmoc-L-glutamic acid(OtBu)-OH, is activated using a coupling agent like DCC and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

  • The activated amino acid is then coupled to the deprotected alanine on the resin.

4. Coupling of 4-amino-4-deoxy-10-methylpteroic acid:

  • After removal of the Fmoc group from the glutamic acid residue, the methotrexate precursor, 4-amino-4-deoxy-10-methylpteroic acid, is coupled to the N-terminus of the dipeptide on the resin.

5. Cleavage and Deprotection:

  • The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA.

6. Purification:

  • The crude product is purified by preparative HPLC.

Synthesis and ADEPT Workflow

The overall process, from the synthesis of the prodrug to its activation in the tumor microenvironment via the ADEPT strategy, is illustrated below.

Synthesis_and_ADEPT_Workflow cluster_synthesis Prodrug Synthesis cluster_adept ADEPT Workflow Start Starting Materials (Protected Amino Acids, MTX Precursor) Coupling Peptide Coupling (Solution or Solid Phase) Start->Coupling Deprotection Deprotection & Cleavage Coupling->Deprotection Purification Purification (HPLC) Deprotection->Purification MTX_Ala_Prodrug MTX-α-Alanine Prodrug Purification->MTX_Ala_Prodrug Administration Systemic Administration of Antibody-Enzyme Conjugate Localization Localization of Conjugate at Tumor Site Administration->Localization Prodrug_Admin Systemic Administration of MTX-α-Alanine Prodrug Localization->Prodrug_Admin Activation Enzymatic Activation of Prodrug to Active MTX Prodrug_Admin->Activation Tumor_Cell_Kill Tumor Cell Killing Activation->Tumor_Cell_Kill

Figure 2: Synthesis and ADEPT Workflow.

Data Presentation

The following tables summarize key quantitative data related to the Methotrexate-α-alanine prodrug.

Table 1: Physicochemical and Characterization Data

ParameterMethodResultReference
PurityHPLC>95% (typical)General SPPS/HPLC protocols
Molecular WeightMass SpectrometryExpected M+H⁺General characterization
Structure Confirmation¹H NMRConsistent with structureGeneral characterization

Table 2: Biological Activity Data

ParameterCell LineValueNotesReference
Hydrolysis Rate (L,L-MTX-Ala)Pancreatic Carboxypeptidase A2x faster than D,L-mixtureDemonstrates stereospecificity of the enzyme.[1]
Cytotoxicity (L,L-MTX-Arg)L1210ID₅₀ = 1.6 x 10⁻⁸ MFor comparison, demonstrates high potency of the L,L diastereomer.[1]
Cytotoxicity (D,L-MTX-Arg)L1210ID₅₀ = 2.2 x 10⁻⁷ MThe D,L diastereomer is less active.[1]

Characterization

The synthesized Methotrexate-α-alanine prodrug should be thoroughly characterized to confirm its identity, purity, and stability.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the synthesis and purification steps. A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water containing an acidic modifier like TFA.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized prodrug.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the prodrug and to ensure the correct stereochemistry.

Conclusion

The synthesis of Methotrexate-α-alanine represents a promising strategy to enhance the therapeutic window of methotrexate. Both solution-phase and solid-phase methods can be effectively employed for its synthesis. The successful implementation of this prodrug in an ADEPT approach has the potential to significantly improve the treatment outcomes for cancer patients by delivering a highly potent cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity. Further research and development in this area are crucial for translating this targeted therapeutic strategy into clinical practice.

References

Methotrexate-alpha-alanine: A Technical Whitepaper on its Discovery and Rationale for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, faces limitations due to its systemic toxicity and non-specific action. To address these challenges, Methotrexate-alpha-alanine (MTX-α-Ala) was developed as a prodrug strategy within the framework of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This technical guide details the discovery, rationale, and development of MTX-α-Ala, providing a comprehensive resource for researchers in oncology and drug development. The core principle of this approach is to administer a non-toxic prodrug that is selectively converted to the highly cytotoxic parent drug, methotrexate, at the tumor site by a targeted enzyme. This localized activation promises enhanced therapeutic efficacy while minimizing collateral damage to healthy tissues.

Introduction: The Limitations of Conventional Methotrexate Therapy

Methotrexate functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylates, thereby disrupting DNA replication and cell division. Its efficacy is most pronounced in rapidly proliferating cells, a hallmark of cancer. However, this lack of specificity also leads to significant side effects in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract, often resulting in dose-limiting toxicity.

The development of methotrexate-alpha-peptides, including MTX-α-Ala, emerged from the need for a more targeted approach to cancer therapy. These prodrugs are designed to be relatively non-toxic in their native state, primarily due to their inability to be internalized by the folate transport systems that methotrexate utilizes.

Rationale for this compound Development: The ADEPT Strategy

The development of MTX-α-Ala is intrinsically linked to the Antibody-Directed Enzyme Prodrug Therapy (ADEPT) strategy. ADEPT is a two-step therapeutic approach designed to concentrate the cytotoxic effects of a drug at a tumor site.

The two steps of ADEPT are:

  • Targeting: A monoclonal antibody (mAb), engineered to recognize a tumor-specific antigen, is conjugated to an enzyme and administered to the patient. This antibody-enzyme conjugate localizes and binds to the tumor cells.

  • Activation: After the conjugate has cleared from systemic circulation, a non-toxic prodrug, in this case, MTX-α-Ala, is administered. The enzyme, now concentrated at the tumor site, cleaves the alanine (B10760859) moiety from the prodrug, releasing the active methotrexate directly in the tumor microenvironment.

The key advantage of this strategy is the amplification of the therapeutic effect. A single antibody-enzyme conjugate can process multiple prodrug molecules, leading to a high local concentration of the active drug.

Carboxypeptidase A (CPA) is the enzyme of choice for activating MTX-α-Ala. It efficiently hydrolyzes the peptide bond between methotrexate and alanine, releasing the active parent drug.

Experimental Protocols

Synthesis of this compound

Methotrexate-alpha-peptides can be synthesized using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Fmoc-protected amino acids

  • Resin for solid-phase synthesis (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • Solvents (DMF, DCM, etc.)

  • Methotrexate

  • HPLC for purification

Protocol:

  • Resin Preparation: Swell the resin in a suitable solvent like DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Alanine) to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

  • Peptide Bond Formation: Couple the subsequent amino acid (in this case, the glutamic acid moiety of Methotrexate) to the deprotected N-terminus of the resin-bound amino acid.

  • Cleavage: Once the desired peptide is synthesized, cleave it from the resin support using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized MTX-α-Ala using techniques like mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methotrexate, MTX-α-Ala, and MTX-α-Phe

  • Carboxypeptidase A (CPA)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Methotrexate, MTX-α-Ala, and MTX-α-Phe, both in the presence and absence of CPA. Include appropriate controls (untreated cells, cells with enzyme only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • Methotrexate, MTX-α-Ala

  • Antibody-CPA conjugate

  • Calipers for tumor measurement

  • Animal housing and care facilities

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Treatment Groups: Once the tumors reach a certain size, randomize the mice into different treatment groups (e.g., vehicle control, MTX alone, MTX-α-Ala alone, antibody-CPA conjugate followed by MTX-α-Ala).

  • Drug Administration: Administer the treatments according to the predetermined schedule and route (e.g., intraperitoneal, intravenous).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Methotrexate and its alpha-peptide prodrugs against UCLA-P3 human lung adenocarcinoma cells.

CompoundTreatmentIC50 (M)Reference
Methotrexate (MTX)-4.5 x 10-8
MTX-α-AlanineNo Enzyme8.9 x 10-6
MTX-α-AlanineWith CPA Conjugate1.5 x 10-6
MTX-α-PhenylalanineNo Enzyme2.2 x 10-6
MTX-α-PhenylalanineWith CPA Conjugate6.3 x 10-8

Note: The data clearly demonstrates that the prodrugs are significantly less toxic than methotrexate in the absence of the activating enzyme. Upon addition of the CPA conjugate, the cytotoxicity of the prodrugs is enhanced, with MTX-α-Phe showing a more pronounced effect.

Enzymatic Conversion Rate

The rate of conversion of the prodrug to methotrexate by carboxypeptidase A is a critical parameter. It has been reported that the production of MTX from MTX-α-Phe is 250-fold faster than from MTX-α-Ala when catalyzed by bovine pancreas carboxypeptidase A. This significant difference in conversion kinetics likely contributes to the superior in vitro efficacy of MTX-α-Phe in the ADEPT system.

Signaling Pathways and Mechanisms of Action

ADEPT Workflow and Prodrug Activation

The following diagram illustrates the workflow of the ADEPT strategy utilizing this compound.

ADEPT_Workflow cluster_systemic_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment Antibody-Enzyme Conjugate Antibody-Enzyme Conjugate Tumor Cell Tumor Cell Antibody-Enzyme Conjugate->Tumor Cell 1. Targeting & Binding MTX-alpha-Alanine (Prodrug) MTX-alpha-Alanine (Prodrug) Localized Enzyme Localized Enzyme MTX-alpha-Alanine (Prodrug)->Localized Enzyme 2. Prodrug Administration Active MTX Active MTX Active MTX->Tumor Cell 4. Cellular Uptake & Cytotoxicity Localized Enzyme->Active MTX 3. Enzymatic Cleavage

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Mechanism of Action of Methotrexate

Once released, methotrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

MTX_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Reduction MTX Methotrexate (MTX) MTX->DHFR Inhibition DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Cell Proliferation DNA->Cell

Caption: Methotrexate's inhibition of the folate synthesis pathway.

Logical Relationship in Prodrug Development

The development of this compound was a logical progression to overcome the limitations of conventional chemotherapy.

Logical_Relationship Problem Problem: Systemic Toxicity of Methotrexate Goal Goal: Targeted Cancer Therapy Problem->Goal Strategy Strategy: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Goal->Strategy Prodrug Prodrug Design: This compound Strategy->Prodrug Mechanism Mechanism: Tumor-specific activation by targeted enzyme Prodrug->Mechanism Outcome Desired Outcome: Increased Efficacy, Reduced Toxicity Mechanism->Outcome

Caption: The logical progression leading to MTX-α-Ala development.

Conclusion

The development of this compound represents a significant step towards achieving the long-standing goal of targeted cancer therapy. As a key component of the ADEPT strategy, this prodrug offers the potential for enhanced tumor-specific cytotoxicity while mitigating the debilitating side effects associated with conventional methotrexate administration. Although further research and clinical trials are necessary to fully realize its therapeutic potential, the principles underlying its design provide a powerful framework for the future development of safer and more effective cancer treatments. The comparative data also suggests that other alpha-peptide derivatives, such as Methotrexate-alpha-phenylalanine, may offer even greater advantages in terms of enzymatic activation kinetics. This technical guide provides a foundational resource for researchers and drug development professionals working to advance this promising therapeutic paradigm.

The Prodrug Methotrexate-alpha-alanine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, its systemic administration is often associated with significant toxicity to healthy, rapidly dividing cells. Methotrexate-alpha-alanine (MTX-Ala) represents a prodrug strategy designed to mitigate these off-target effects. As an alpha-peptide derivative of MTX, it exhibits markedly reduced cellular uptake and cytotoxicity in its native form. Its mechanism of action is contingent upon targeted enzymatic activation at the desired site of action, a concept central to advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This guide provides a comprehensive technical overview of the mechanism of action of MTX-Ala, from its activation and cellular uptake to the downstream signaling pathways it influences.

The Prodrug Concept: Overcoming the Limitations of Conventional Methotrexate Therapy

The therapeutic utility of methotrexate is predicated on its structural similarity to folic acid, allowing it to competitively inhibit DHFR. This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, ultimately arresting DNA replication and cell division.[1][2] While effective against rapidly proliferating cancer cells, this mechanism also accounts for its dose-limiting toxicities in tissues such as the bone marrow and gastrointestinal tract.[3]

This compound is a chemically modified version of MTX where an L-alanine molecule is covalently linked to the alpha-carboxyl group of the glutamate (B1630785) moiety of MTX.[4] This modification renders the molecule significantly less cytotoxic, primarily because it is a poor substrate for the reduced folate carrier (RFC1), the primary transporter responsible for MTX uptake into cells.[4][5] The core of its mechanism of action lies in its conversion back to the active MTX by a specific enzyme, carboxypeptidase A (CPA).[4]

Enzymatic Activation by Carboxypeptidase A

The conversion of the MTX-Ala prodrug to its active cytotoxic form is achieved through the hydrolytic activity of carboxypeptidase A. This enzyme specifically cleaves the peptide bond between the glutamate and alanine (B10760859) residues, releasing free methotrexate and alanine.[4][6]

The Activation Reaction

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Carboxypeptidase A)--> Methotrexate + L-alanine

Cellular Uptake and Intracellular Action of Activated Methotrexate

Once liberated from its alanine conjugate, methotrexate exerts its well-established mechanism of action.

Cellular Transport

Free methotrexate is actively transported into cells primarily via the reduced folate carrier (RFC1).[5] To a lesser extent, it can also be internalized through receptor-mediated endocytosis via the folate receptor.[5]

Intracellular Polyglutamylation

Following cellular entry, methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This involves the sequential addition of glutamate residues to the methotrexate molecule.[5] Polyglutamated methotrexate (MTX-PGs) is retained more effectively within the cell and exhibits enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[5]

Inhibition of Dihydrofolate Reductase and Downstream Effects

The primary intracellular target of methotrexate is dihydrofolate reductase (DHFR). By binding to and inhibiting DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] The depletion of THF disrupts the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. This leads to the arrest of the cell cycle, primarily in the S-phase, and ultimately induces apoptosis.[1]

Quantitative Data on Cytotoxicity

The differential cytotoxicity of this compound and its parent drug, Methotrexate, underscores the efficacy of the prodrug approach. The following tables summarize the 50% inhibitory concentration (ID50) values from in vitro studies.

Cell LineCompoundConditionID50 (M)Fold Difference (MTX vs. MTX-Ala)Reference
L1210Methotrexate-2.4 x 10⁻⁸[6][9]
L1210This compoundNo Enzyme2.0 x 10⁻⁶83.3[6][9]
L1210This compound+ Carboxypeptidase A8.5 x 10⁻⁸[6][9]

Table 1: Comparative Cytotoxicity in L1210 Cells[6][9]

Cell LineCompoundConditionID50 (M)Fold Difference (MTX vs. MTX-Ala)Reference
UCLA-P3Methotrexate-5.2 x 10⁻⁸[10][11]
UCLA-P3This compoundNo Conjugate8.9 x 10⁻⁶171.2[10][11]
UCLA-P3This compound+ Cell-Bound Conjugate1.5 x 10⁻⁶[10][11]

Table 2: Comparative Cytotoxicity in UCLA-P3 Human Lung Adenocarcinoma Cells[10][11]

Experimental Protocols

Synthesis of this compound

Methotrexate-alpha-peptides can be prepared using solid-phase peptide synthesis techniques.

Principle: This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Procedure:

  • Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized with the C-terminal amino acid (alanine).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound alanine is removed.

  • Coupling: The protected methotrexate molecule is activated and coupled to the deprotected amino group of the alanine.

  • Cleavage: The synthesized this compound is cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid).

  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Carboxypeptidase A Hydrolysis Assay

Principle: The rate of hydrolysis of this compound by carboxypeptidase A can be monitored by quantifying the appearance of the product, methotrexate, over time using HPLC.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing this compound at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of carboxypeptidase A.

  • Incubation: The reaction is incubated at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).

  • HPLC Analysis: The samples are analyzed by reversed-phase HPLC with UV detection to separate and quantify this compound and methotrexate.

  • Data Analysis: The concentration of methotrexate is plotted against time to determine the initial reaction rate.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound, methotrexate, or this compound in the presence of carboxypeptidase A. Control wells receive medium only.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ID50 value is determined from the dose-response curve.

Cellular Uptake Assay (Using Radiolabeled Methotrexate)

Principle: This assay measures the rate of cellular uptake of a compound using a radiolabeled form. A similar protocol can be adapted to compare the uptake of radiolabeled MTX versus a radiolabeled version of the prodrug.

Procedure:

  • Cell Seeding: Cells are seeded in a 24-well plate and allowed to adhere.[6]

  • Preparation of Radiolabeled Compound: A working solution of [³H]-Methotrexate is prepared in the culture medium.[6]

  • Uptake Initiation: The culture medium is aspirated, and the cells are washed with warm PBS. The medium containing [³H]-Methotrexate is then added to each well.[6]

  • Incubation: The plate is incubated at 37°C for various time points.[6]

  • Uptake Termination: The radioactive medium is rapidly removed, and the cells are washed multiple times with ice-cold PBS.[6]

  • Cell Lysis: A lysis buffer is added to each well to lyse the cells.[6]

  • Scintillation Counting: The cell lysate is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[6]

  • Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay.

  • Data Analysis: The uptake is expressed as pmol of [³H]-Methotrexate per mg of protein.

Visualizing the Mechanism and Application

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

The primary application of this compound is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This strategy aims to localize the drug-activating enzyme to the tumor site, thereby minimizing systemic toxicity.

ADEPT_Workflow cluster_step1 Step 1: Antibody-Enzyme Conjugate Administration cluster_step2 Step 2: Targeting and Clearance cluster_step3 Step 3: Prodrug Administration cluster_step4 Step 4: Targeted Activation A Antibody-Carboxypeptidase A Conjugate B Conjugate binds to Tumor Antigen A->B Systemic circulation C Unbound conjugate clears from circulation D This compound (Prodrug) E Prodrug is converted to Methotrexate at the tumor site D->E Systemic circulation F Methotrexate exerts cytotoxic effect on tumor cells E->F

ADEPT workflow for this compound.
Signaling Pathway of Methotrexate-Induced Apoptosis

Upon its release and uptake, methotrexate triggers a cascade of events leading to programmed cell death.

MTX_Apoptosis_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) Depletion Nucleotide Inhibition of Purine and Thymidylate Synthesis THF->Nucleotide Required for DNA_Stress DNA Synthesis Arrest & DNA Damage Nucleotide->DNA_Stress ROS Reactive Oxygen Species (ROS) Generation DNA_Stress->ROS p53 p53 Activation DNA_Stress->p53 JNK JNK Pathway Activation ROS->JNK Bax Bax (Pro-apoptotic) Upregulation JNK->Bax p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Methotrexate-induced apoptotic signaling pathway.

Conclusion

This compound serves as a compelling example of a prodrug designed for targeted cancer therapy. Its mechanism of action is a two-step process: site-specific enzymatic activation followed by the established intracellular activity of methotrexate. The significantly lower toxicity of the prodrug form, coupled with its potential for targeted activation, holds promise for improving the therapeutic index of methotrexate. The in-depth understanding of its activation kinetics, cellular uptake, and downstream signaling pathways, as outlined in this guide, is crucial for the continued development and optimization of this and similar targeted therapeutic strategies.

References

The Gateway to Targeted Chemotherapy: An In-depth Technical Guide to the Enzymatic Activation of Methotrexate-α-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the enzymatic activation of the prodrug Methotrexate-α-alanine (MTX-Ala) into the potent chemotherapeutic agent Methotrexate (B535133) (MTX). This conversion is a cornerstone of advanced cancer therapy strategies, particularly Antibody-Directed Enzyme Prodrug Therapy (ADEPT), which aims to localize cytotoxic effects to tumor cells while minimizing systemic toxicity. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and the underlying biochemical mechanisms.

Introduction: The Prodrug Approach to Enhanced Methotrexate Specificity

Methotrexate is a cornerstone of chemotherapy, functioning as a folic acid antagonist to inhibit DNA synthesis in rapidly dividing cancer cells.[1][2] However, its potent activity is not selective for cancerous tissue, leading to significant side effects. To address this, the prodrug strategy has been employed, wherein a less toxic precursor molecule is administered and subsequently converted to the active drug at the tumor site. Methotrexate-α-alanine is one such prodrug, designed for activation by a specific enzyme.[1][3] These prodrugs are significantly less toxic than MTX, likely due to their inability to be internalized by the folate transport systems that transport MTX into cells.[1]

The Key to Activation: Carboxypeptidase A

The enzymatic conversion of MTX-Ala to MTX is primarily catalyzed by Carboxypeptidase A (CPA).[1][3] CPA is a pancreatic exopeptidase that typically hydrolyzes peptide bonds at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or aliphatic side chains.[4] In the context of MTX-Ala, CPA cleaves the alanine (B10760859) residue from the methotrexate molecule, thereby releasing the active drug.[3][5]

This enzymatic activation forms the basis of a powerful therapeutic strategy. By conjugating CPA to a monoclonal antibody that specifically targets a tumor-associated antigen, the enzyme can be localized to the cancer cells.[3] Subsequent administration of the MTX-Ala prodrug leads to the generation of high concentrations of active MTX directly at the tumor site, thereby enhancing its therapeutic efficacy while reducing systemic exposure and associated toxicity.[3]

Quantitative Analysis: Efficacy of Enzymatic Activation

The effectiveness of the enzymatic conversion of MTX-Ala to MTX and the resulting potentiation of cytotoxicity have been quantitatively assessed in various studies. The following tables summarize key data on the in vitro cytotoxicity of MTX and its prodrugs in the presence and absence of Carboxypeptidase A.

Table 1: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against UCLA-P3 Human Lung Adenocarcinoma Cells [3]

CompoundTreatment ConditionID50 (M)
Methotrexate (MTX)-5.2 x 10-8
Methotrexate-α-alanine (MTX-Ala)No Conjugate8.9 x 10-6
Methotrexate-α-alanine (MTX-Ala)With Cell-Bound CPA Conjugate1.5 x 10-6

Table 2: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against L1210 Cells [5]

CompoundTreatment ConditionID50 (M)
Methotrexate (MTX)-2.4 x 10-8
Methotrexate-α-alanine (MTX-Ala)No Enzyme2.0 x 10-6
Methotrexate-α-alanine (MTX-Ala)With Carboxypeptidase A (CPA)8.5 x 10-8

Table 3: Comparative Cytotoxicity of Methotrexate Prodrugs against UCLA-P3 Cells with CPA Conjugate [6]

CompoundTreatment ConditionID50 (M)
Methotrexate (MTX)-4.5 x 10-8
Methotrexate-α-phenylalanine (MTX-Phe)No Enzyme2.2 x 10-6
Methotrexate-α-phenylalanine (MTX-Phe)With Cell-Bound CPA Conjugate6.3 x 10-8

Note: The production of MTX from MTX-Phe, catalyzed by bovine pancreas carboxypeptidase A (CPA), was 250-fold faster than the corresponding reaction involving methotrexate-alpha-alanine.[6]

The Catalytic Heart: Mechanism of Carboxypeptidase A

Carboxypeptidase A is a metalloenzyme containing a zinc ion (Zn²⁺) at its active site, which is crucial for its catalytic activity.[4][7] The zinc ion is coordinated in a tetrahedral geometry by amino acid residues, specifically His69, Glu72, and His196, and a water molecule.[7] Several other residues, including Arg71, Arg127, Asn144, Arg145, and Tyr248, are also vital for substrate binding and catalysis.[4]

Two primary mechanisms have been proposed for the catalytic action of CPA:[4][7]

  • Promoted-Water Pathway: This is the more widely supported mechanism. In this pathway, the zinc-bound water molecule acts as the nucleophile. The glutamate (B1630785) residue, Glu-270, acts as a general base, abstracting a proton from the water molecule to generate a highly nucleophilic hydroxide (B78521) ion. This hydroxide ion then attacks the carbonyl carbon of the scissile peptide bond in the substrate. The tetrahedral intermediate formed is stabilized by the zinc ion and Arg127. Subsequent collapse of this intermediate leads to the cleavage of the peptide bond.[7]

  • Nucleophilic Pathway: This mechanism proposes a direct nucleophilic attack by the carboxylate of Glu-270 on the substrate's carbonyl carbon, forming a covalent acyl-enzyme intermediate (an anhydride). This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the enzyme.[4][7]

Below is a diagram illustrating the promoted-water pathway, which is better supported by current evidence.

G Promoted-Water Catalytic Mechanism of Carboxypeptidase A cluster_0 Active Site cluster_1 Catalytic Steps Enzyme Carboxypeptidase A Active Site (His69, Glu72, His196, Glu270, Arg127) Step1 1. Substrate Binding MTX-Ala binds to the active site. Substrate Methotrexate-α-alanine (MTX-Ala) Substrate->Step1 Water H₂O Zinc Zn²⁺ Water->Zinc coordinates Zinc->Enzyme is part of Step2 2. Nucleophilic Attack Glu270 activates H₂O to OH⁻. OH⁻ attacks the carbonyl carbon of the peptide bond. Step1->Step2 Step3 3. Tetrahedral Intermediate Formation Intermediate stabilized by Zn²⁺ and Arg127. Step2->Step3 Step4 4. Peptide Bond Cleavage Release of Alanine. Step3->Step4 Step5 5. Product Release Release of Methotrexate (MTX). Step4->Step5

Caption: Promoted-Water Mechanism of CPA.

Experimental Protocols: Monitoring the Conversion

The enzymatic conversion of MTX-Ala to MTX can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method due to its ability to separate and quantify the prodrug, the active drug, and any potential byproducts.[5][8]

General Protocol for HPLC-based Monitoring of MTX-Ala to MTX Conversion

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for a particular experimental setup.

1. Materials and Reagents:

  • Methotrexate-α-alanine (MTX-Ala)

  • Methotrexate (MTX) standard

  • Carboxypeptidase A (CPA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., trichloroacetic acid or acetonitrile)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Mobile phase buffer (e.g., phosphate (B84403) buffer)

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical C18 reverse-phase column

3. Procedure: a. Standard Curve Preparation: Prepare a series of MTX standards of known concentrations in the reaction buffer. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. b. Enzymatic Reaction: i. In a microcentrifuge tube, combine the reaction buffer, a known concentration of MTX-Ala, and CPA. ii. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). iii. At various time points, withdraw aliquots of the reaction mixture. c. Reaction Quenching: Immediately quench the reaction in the withdrawn aliquots by adding the quenching solution. This will precipitate the enzyme and stop the reaction. d. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis. e. HPLC Analysis: i. Inject the supernatant onto the HPLC system. ii. Elute the compounds using an appropriate mobile phase gradient. iii. Monitor the eluent at a wavelength where MTX has a strong absorbance (e.g., around 302 nm or 372 nm).[8] f. Data Analysis: i. Identify the peaks corresponding to MTX-Ala and MTX based on their retention times, as determined by injecting standards. ii. Quantify the amount of MTX produced at each time point by comparing the peak area to the standard curve. iii. Calculate the rate of the enzymatic reaction.

Experimental Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The following diagram illustrates a typical workflow for an in vitro ADEPT experiment.

G In Vitro ADEPT Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis A 1. Seed Tumor Cells Plate target cancer cells in a multi-well plate. B 2. Antibody-Enzyme Conjugate Incubation Incubate cells with the monoclonal antibody-CPA conjugate. A->B C 3. Washing Step Wash cells to remove unbound conjugate. B->C D 4. Prodrug Administration Add Methotrexate-α-alanine (MTX-Ala) to the cell culture medium. C->D E 5. Incubation Incubate for a defined period (e.g., 72-96 hours). D->E F 6. Cytotoxicity Assay Measure cell viability using an appropriate assay (e.g., MTT, XTT). E->F G 7. Data Analysis Calculate IC50 values and compare the cytotoxicity of the prodrug with and without the enzyme conjugate. F->G

Caption: Workflow for an in vitro ADEPT experiment.

Conclusion and Future Perspectives

The enzymatic activation of Methotrexate-α-alanine by Carboxypeptidase A represents a sophisticated and highly promising strategy in targeted cancer therapy. The ability to selectively generate a potent cytotoxic agent at the tumor site holds the potential to significantly improve the therapeutic index of methotrexate and other chemotherapeutic agents. Future research in this area will likely focus on the development of novel enzyme-prodrug pairs with enhanced kinetics and specificity, as well as the engineering of antibody-enzyme conjugates with improved tumor penetration and reduced immunogenicity. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of targeted cancer treatment.

References

The Role of Methotrexate-alpha-alanine in Antibody-Directed Enzyme Prodrug Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a sophisticated and targeted approach in cancer chemotherapy, aiming to enhance the therapeutic index of cytotoxic agents by localizing their activity to the tumor site. This is achieved through a two-step strategy involving the administration of a tumor-targeting antibody-enzyme conjugate followed by a non-toxic prodrug. The enzyme, localized at the tumor surface, selectively converts the prodrug into its active, cytotoxic form, thereby minimizing systemic toxicity. This technical guide provides an in-depth exploration of a specific ADEPT system utilizing Methotrexate-alpha-alanine (MTX-α-alanine) as the prodrug. We will delve into the core principles of this system, detailed experimental methodologies, quantitative efficacy data, and the underlying molecular mechanisms.

Introduction to this compound in ADEPT

Methotrexate (B535133) (MTX) is a potent folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2] Its clinical use, however, is often limited by significant systemic toxicity. To circumvent this, MTX has been modified into prodrugs, such as MTX-α-alanine, for use in ADEPT.[1] In this system, an antibody targeted to a tumor-specific antigen is conjugated to an enzyme, typically carboxypeptidase A (CPA) or carboxypeptidase G2 (CPG2).[3][4] This conjugate localizes at the tumor site. Subsequently, the non-toxic prodrug, MTX-α-alanine, is administered systemically. Upon reaching the tumor, the localized enzyme cleaves the alanine (B10760859) moiety from the prodrug, releasing active methotrexate directly at the site of the malignancy.[3][4] This targeted activation significantly increases the concentration of the cytotoxic drug at the tumor while keeping systemic levels low, thereby reducing side effects.

Core Components and Mechanism of Action

The MTX-α-alanine ADEPT system is comprised of three key components: the antibody-enzyme conjugate, the prodrug, and the target cancer cell. The interplay between these components dictates the efficacy and specificity of the therapy.

The Antibody-Enzyme Conjugate

The choice of both the antibody and the enzyme is critical for the success of ADEPT. The antibody must exhibit high specificity and affinity for a tumor-associated antigen to ensure selective localization. The enzyme must be non-human to prevent inactivation by endogenous inhibitors and should efficiently catalyze the conversion of the prodrug to its active form.[3] Carboxypeptidase A (CPA) and Carboxypeptidase G2 (CPG2) are enzymes commonly employed for this purpose.[3][4]

The Prodrug: this compound

MTX-α-alanine is a derivative of methotrexate where the alpha-carboxyl group of the glutamate (B1630785) moiety is linked to the amino group of alanine.[1] This modification renders the molecule significantly less toxic than the parent drug, primarily due to its reduced ability to be transported into cells via the folate receptor.[1]

Mechanism of Activation and Cytotoxicity

The mechanism of action unfolds in a sequential manner, as depicted in the workflow diagram below. The process begins with the systemic administration of the antibody-enzyme conjugate, which binds to the target tumor cells. After a clearance period to remove unbound conjugate from circulation, the MTX-α-alanine prodrug is administered. The enzyme at the tumor site then hydrolyzes the peptide bond, releasing active methotrexate. The liberated methotrexate enters the cancer cells and inhibits dihydrofolate reductase, leading to the depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest in the S-phase and apoptosis.[2]

ADEPT_Workflow cluster_administration Administration Phase cluster_activation Tumor Site Activation cluster_cytotoxicity Cellular Mechanism of Action A 1. Antibody-Enzyme Conjugate Administration B 2. Conjugate Localization at Tumor Site A->B Targeting C 3. Clearance of Unbound Conjugate B->C Systemic Clearance D 4. Prodrug (MTX-α-alanine) Administration C->D E 5. Prodrug Reaches Tumor Microenvironment D->E Systemic Circulation F 6. Enzymatic Cleavage of Prodrug E->F G 7. Release of Active Methotrexate (MTX) F->G Carboxypeptidase Action H 8. MTX Enters Cancer Cell G->H I 9. Inhibition of Dihydrofolate Reductase (DHFR) H->I J 10. Disruption of DNA/RNA Synthesis I->J K 11. Cell Cycle Arrest & Apoptosis J->K

Caption: General workflow of MTX-α-alanine ADEPT.

The following diagram illustrates the intracellular signaling pathway of activated methotrexate:

MTX_Signaling MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces production of Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DHF Dihydrofolate (DHF) DHF->DHFR DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Cycle_Arrest S-Phase Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Intracellular signaling pathway of Methotrexate.

Quantitative Data Summary

The efficacy of the MTX-α-alanine ADEPT system has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity Data
Cell LineProdrugEnzymeIC50 (M) of Prodrug (with enzyme)IC50 (M) of Prodrug (without enzyme)IC50 (M) of MTXReference
UCLA-P3 (Human Lung Adenocarcinoma)MTX-α-alanineCarboxypeptidase A1.5 x 10-68.9 x 10-65.2 x 10-8[3]
L1210 (Mouse Leukemia)MTX-α-alanineCarboxypeptidase A8.5 x 10-82.0 x 10-62.4 x 10-8[5]
UCLA-P3 (Human Lung Adenocarcinoma)MTX-α-phenylalanineCarboxypeptidase A6.3 x 10-82.2 x 10-64.5 x 10-8[6]

Note: MTX-α-phenylalanine is included for comparison as an optimized prodrug.

Table 2: Preclinical In Vivo Efficacy Data
Tumor ModelTreatment GroupDoseTumor Growth Inhibition (%)Complete RemissionsReference
Walker-256 Carcinoma (Rat)MTX-albumin conjugate2 mg/kgNot Reported16/20[7]
Walker-256 Carcinoma (Rat)Methotrexate2 mg/kgNot Reported14/20[7]
Soft Tissue Sarcoma SXF 1301 (Mouse Xenograft)MTX-HSA12.5 mg/kgNot ReportedCure after single injection[8]
Prostate Cancer PRXF PC3M (Mouse Xenograft)MTX-HSA12.5 mg/kg92.8Not Reported[8]
Osteosarcoma SXF 1410 (Mouse Xenograft)MTX-HSA12.5 mg/kg89.8Not Reported[8]

Note: Data for MTX-albumin (MTX-HSA) conjugates are presented as a relevant example of targeted methotrexate delivery in vivo.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of the MTX-α-alanine ADEPT system.

Synthesis of this compound

The synthesis of MTX-α-peptides can be achieved through solid-phase peptide synthesis.[9] A general procedure is outlined below:

  • Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin.

  • Fmoc-Alanine Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Methotrexate Coupling: The free amino group of the resin-bound alanine is then coupled to the α-carboxyl group of methotrexate. The carboxyl groups of MTX that are not meant to react should be appropriately protected.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Antibody-Enzyme Conjugation

The conjugation of the enzyme to the antibody can be achieved using various cross-linking strategies. A common method involves the use of heterobifunctional crosslinkers to form a stable thioether bond.[3]

  • Antibody Derivatization: The antibody is reacted with a thiol-introducing reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce sulfhydryl groups.

  • Enzyme Derivatization: The enzyme (e.g., Carboxypeptidase A) is derivatized with a maleimide-containing crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Conjugation Reaction: The sulfhydryl-derivatized antibody is then reacted with the maleimide-derivatized enzyme. The maleimide (B117702) group reacts specifically with the sulfhydryl group to form a stable thioether linkage.

  • Purification: The resulting conjugate is purified from unreacted antibody and enzyme using size-exclusion chromatography (SEC) and/or ion-exchange chromatography.

  • Characterization: The conjugate is characterized by SDS-PAGE to determine the conjugation ratio (enzyme molecules per antibody) and by functional assays to confirm the retention of both antibody binding activity and enzyme catalytic activity.

In Vitro Cytotoxicity Assay

The cytotoxic effect of the ADEPT system is typically evaluated using a standard cell viability assay, such as the MTT or LDH release assay.[10]

  • Cell Seeding: Target tumor cells are seeded in 96-well plates and allowed to adhere overnight.

  • Conjugate Incubation: The cells are incubated with the antibody-enzyme conjugate for a specific period to allow for binding to the cell surface antigens.

  • Washing: The wells are washed to remove any unbound conjugate.

  • Prodrug Addition: The prodrug (MTX-α-alanine) is added to the wells at various concentrations. Control wells include cells treated with the prodrug alone, methotrexate alone, and untreated cells.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a suitable assay (e.g., addition of MTT reagent and measurement of formazan (B1609692) production, or measurement of LDH release into the culture medium).

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo Efficacy Studies in Animal Models

The antitumor activity of the MTX-α-alanine ADEPT system is evaluated in preclinical animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: The animals are randomized into different treatment groups: vehicle control, antibody-enzyme conjugate alone, prodrug alone, methotrexate alone, and the combination of the antibody-enzyme conjugate and the prodrug.

  • Treatment Administration: The antibody-enzyme conjugate is administered (e.g., intravenously), followed by a predetermined clearance interval. The prodrug is then administered (e.g., intraperitoneally or intravenously).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Monitoring: The animals are monitored for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.

Conclusion and Future Directions

The this compound ADEPT system represents a promising strategy for targeted cancer therapy. By selectively generating the active cytotoxic agent at the tumor site, this approach has the potential to significantly improve the therapeutic window of methotrexate, a widely used and effective chemotherapeutic agent. The preclinical data summarized in this guide demonstrate the proof-of-concept and highlight the potential of this system.

Future research in this area will likely focus on several key aspects. The optimization of the prodrug structure to enhance its activation by the targeted enzyme and further reduce its intrinsic toxicity is an ongoing area of investigation. The development of novel antibody-enzyme conjugates with improved tumor targeting, pharmacokinetics, and reduced immunogenicity is also crucial. Furthermore, the exploration of this ADEPT system in combination with other therapeutic modalities, such as immunotherapy, could lead to synergistic antitumor effects. As our understanding of tumor biology and protein engineering advances, the MTX-α-alanine ADEPT system, and ADEPT in general, holds great promise for the future of precision oncology.

References

A Deep Dive into the Theoretical Modeling of Methotrexate-Enzyme Interactions: From Dihydrofolate Reductase Inhibition to Prodrug Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the binding interactions between the pivotal anti-cancer and immunosuppressive agent, Methotrexate (B535133) (MTX), and its primary enzyme target, Dihydrofolate Reductase (DHFR). Furthermore, it explores the enzymatic activation of the Methotrexate-alpha-alanine (MTX-Ala) prodrug by Carboxypeptidase A (CP-A), a strategy employed for targeted drug delivery. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the computational methodologies, quantitative binding data, and the underlying molecular mechanisms governing these critical interactions.

Core Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Methotrexate, a structural analog of folic acid, functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2] By binding to the active site of DHFR with an affinity approximately 1,000 times greater than that of DHF, MTX effectively blocks the production of THF.[1][2] This leads to an arrest of the cell cycle and induces cytotoxicity, particularly in rapidly proliferating cells like those found in cancerous tissues.[2]

The binding of MTX to DHFR is a complex process that involves multiple steps and conformational changes within the enzyme.[3] Upon binding, a loop region of the DHFR enzyme closes over the bound MTX, contributing to the high-affinity interaction.[3]

Quantitative Binding Data

The inhibitory potency of Methotrexate against DHFR has been quantified through various experimental techniques, yielding key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the species, the specific enzyme isoform, and the experimental conditions.

ParameterSpecies/Cell LineValueReference
Ki Human1.2 nM[1]
Ki Human3.4 pM[1][4]
Equilibrium Dissociation Constant (KD) Human (modified)9.5 nM[1][3]
IC50 Human DHFR (enzymatic assay)~24 nM - 0.12 ± 0.07 µM[1]
IC50 AGS cancer cells6.05 ± 0.81 nM[1]
IC50 HCT-116 cancer cells13.56 ± 3.76 nM[1]
IC50 Daoy cancer cells95 nM[1]
IC50 Saos-2 cancer cells35 nM[1]

Theoretical Modeling of the Methotrexate-DHFR Interaction

A variety of computational methods have been employed to elucidate the binding mode and energetics of the MTX-DHFR complex. These theoretical models provide atomic-level insights that complement experimental findings and guide the design of novel DHFR inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations are powerful tools for studying the dynamic nature of protein-ligand interactions. These simulations can reveal conformational changes in both the protein and the ligand upon binding, the role of solvent molecules, and can be used to calculate binding free energies. Studies have utilized MD simulations to assess the stability of the MTX-DHFR complex and to understand the impact of mutations on MTX binding and drug resistance.[5][6] For instance, simulations have shown that mutations in the DHFR active site can lead to a significant increase in the root-mean-square deviation (RMSD) of the complex, indicating a loss of stable binding.[5]

Quantum Mechanics (QM) and Hybrid QM/MM Methods

Quantum mechanical calculations offer a higher level of theory to investigate the electronic details of ligand binding, such as charge distribution and the nature of non-covalent interactions. While computationally expensive for large systems like proteins, QM methods can be applied to the binding site to provide a more accurate description of the key interactions.[7] Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which treat the active site with QM and the rest of the protein with classical mechanics, provide a balance between accuracy and computational cost.[8] These methods have been used to calculate the binding energy of MTX to DHFR, with results that are in good agreement with experimental data.[7][8]

Molecular Docking

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a protein. It is instrumental in virtual screening campaigns to identify new potential inhibitors. Docking studies have consistently shown that MTX fits snugly into the 15-angstrom-deep cavity of the DHFR active site.[9][10] The pteridine (B1203161) ring of MTX is buried in a hydrophobic pocket, while forming crucial hydrogen bonds with residues such as Aspartic Acid 27.[9]

Signaling and Metabolic Consequences of DHFR Inhibition

The inhibition of DHFR by Methotrexate sets off a cascade of downstream cellular events, primarily stemming from the depletion of tetrahydrofolate. This disruption of the folate cycle directly impacts two critical biosynthetic pathways:

  • Thymidylate Synthesis: THF is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. The lack of dTMP halts DNA synthesis.[1]

  • Purine (B94841) Synthesis: THF derivatives are also crucial for the de novo synthesis of purine nucleotides (adenosine and guanosine), which are necessary for both DNA and RNA synthesis.[1]

This dual blockade of pyrimidine (B1678525) and purine synthesis leads to an S-phase arrest in the cell cycle and ultimately triggers apoptosis.[2] In addition to its anti-cancer effects, at lower doses, MTX also exhibits anti-inflammatory properties. In its polyglutamated form, it can inhibit aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), leading to an accumulation of adenosine, which has anti-inflammatory effects.[11]

DHFR_Inhibition_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Purine_Synthesis De Novo Purine Synthesis THF->Purine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP dTMP->DNA_RNA_Synthesis Thymidylate_Synthase->dTMP Purine_Synthesis->DNA_RNA_Synthesis Cell_Replication Cell Replication DNA_RNA_Synthesis->Cell_Replication Required for

Methotrexate competitively inhibits DHFR, blocking THF production and halting nucleotide synthesis.

The this compound Prodrug System

To enhance the therapeutic index of Methotrexate and reduce systemic toxicity, prodrug strategies have been developed. This compound (MTX-Ala) is a derivative where an alanine (B10760859) residue is attached to the alpha-carboxyl group of the glutamate (B1630785) moiety of MTX.[12] This modification renders the drug inactive, as it is unable to be effectively transported into cells or bind to DHFR.[12]

The activation of this prodrug is designed to occur at a specific target site, often a tumor, through the action of an enzyme that is either naturally present at the site or has been delivered there. One such approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody that recognizes a tumor-specific antigen is conjugated to an enzyme capable of activating the prodrug.[13][14]

In the case of MTX-Ala, the activating enzyme is Carboxypeptidase A (CP-A).[12][13] CP-A catalyzes the hydrolysis of the peptide bond between the glutamate and alanine residues, releasing the active Methotrexate at the tumor site.[12][13] This localized activation leads to a high concentration of the cytotoxic drug at the desired location, minimizing exposure to healthy tissues.

In vitro studies have demonstrated the efficacy of this system. While MTX-Ala itself has a high IC50 value, in the presence of a cell-bound CP-A-monoclonal antibody conjugate, its cytotoxicity is significantly potentiated, with the IC50 approaching that of free MTX.[13]

Prodrug_Activation_Workflow cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) MTX_Ala MTX-α-Alanine (Prodrug) (Inactive) CPA_mAb Carboxypeptidase A-mAb Conjugate MTX_Ala->CPA_mAb Hydrolysis MTX_Active Methotrexate (Active Drug) CPA_mAb->MTX_Active Releases DHFR DHFR MTX_Active->DHFR Inhibits

Workflow for the targeted activation of the MTX-α-Alanine prodrug by a Carboxypeptidase A-monoclonal antibody conjugate.

Experimental and Computational Protocols

Spectrophotometric Assay for DHFR Activity and Inhibition

This protocol is a standard method for determining the inhibitory activity of compounds like Methotrexate on DHFR by monitoring the decrease in NADPH absorbance at 340 nm.[1]

Materials:

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methotrexate or other inhibitors

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in a cuvette.

  • Initiate the reaction by adding DHF to the mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+.

  • To determine the inhibitory effect of Methotrexate, pre-incubate the enzyme with varying concentrations of MTX before adding DHF.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Convert the rate to enzymatic activity (µmol/min/mg) using the molar extinction coefficient of NADPH at 340 nm.

  • For inhibition studies, plot the percent inhibition against the logarithm of Methotrexate concentration to determine the IC50 value.[1]

DHFR_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NADPH, DHFR, MTX) Add_DHF Add DHF to Initiate Reaction Start->Add_DHF Measure_Absorbance Monitor Absorbance at 340 nm Add_DHF->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Plot % Inhibition vs. [MTX] to Determine IC50 Calculate_Rate->Determine_IC50

Workflow for determining methotrexate's inhibitory effect on DHFR activity via spectrophotometry.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions.[15][16] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[15]

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured.

Procedure (Conceptual):

  • The sample cell is filled with a solution of DHFR.

  • The injection syringe is filled with a solution of Methotrexate.

  • Small aliquots of the MTX solution are injected into the DHFR solution.

  • The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a protein-ligand complex. Crystal structures of DHFR in complex with Methotrexate (and often NADPH) have been instrumental in understanding the precise binding mode and the key amino acid residues involved in the interaction.[9][17][18][19]

Workflow (Simplified):

  • Crystallization: The DHFR-MTX-NADPH ternary complex is purified and crystallized.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[17]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the complex are determined and refined.[17]

Computational Modeling Protocol Outline

This is a generalized workflow for conducting molecular dynamics simulations to study the MTX-DHFR interaction.

1. System Preparation:

  • Obtain the crystal structure of the human DHFR-MTX complex from the Protein Data Bank (PDB).[5][6]

  • Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and removing any crystallographic water molecules that are not involved in binding.

  • Generate a topology and parameter file for Methotrexate using a force field generation tool.

  • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

2. Simulation:

  • Minimization: Energy minimize the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.[5][8]

3. Analysis:

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[5][8]

  • Interaction Analysis: Identify and quantify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between MTX and DHFR throughout the simulation.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of MTX to DHFR.[5][6]

Conclusion

The potent and specific inhibition of dihydrofolate reductase by Methotrexate remains a cornerstone of its therapeutic efficacy. Theoretical modeling, in conjunction with experimental validation, has provided profound insights into the molecular basis of this interaction. These computational approaches not only help in understanding the mechanism of action and the basis of drug resistance but also pave the way for the rational design of next-generation antifolates. Furthermore, the principles of enzymatic activation of prodrugs like this compound, guided by an understanding of enzyme-substrate interactions, offer a promising avenue for developing more targeted and less toxic cancer chemotherapies.

References

A Technical Guide to the Solubility and Stability Profile of Methotrexate-α-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methotrexate-α-alanine (MTX-Ala) is a prodrug of methotrexate (B535133) (MTX), an antifolate agent widely used in chemotherapy and for autoimmune diseases. This document provides a comprehensive overview of the known physicochemical properties of MTX-Ala, with a primary focus on its solubility and stability. Due to limited publicly available data for this specific conjugate, this guide establishes a profile based on the well-characterized parent compound, methotrexate, and provides detailed experimental protocols for the full characterization of MTX-Ala.

Introduction

Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA and RNA.[1] The conjugation of methotrexate to amino acids, such as in methotrexate-α-alanine, is a prodrug strategy designed to alter the parent drug's physicochemical properties, potentially improving its therapeutic index.[1][2] These peptide derivatives are designed to be less toxic than MTX, as they are poorly internalized by folate transport systems, and can be selectively activated to the parent drug by specific enzymes, such as carboxypeptidases, which may be localized at tumor sites.[1][2][3]

Methotrexate-α-alanine (CAS #116819-28-4) is one such prodrug.[4] While it is a recognized substrate for activating enzymes, studies have shown that its hydrolysis is significantly slower compared to other derivatives like methotrexate-α-phenylalanine.[5] A thorough understanding of its solubility and stability is paramount for formulation development, assessing its viability as a clinical candidate, and ensuring reliable analytical testing.

Solubility Profile

The solubility of a drug substance is a critical determinant of its formulation, dissolution, and bioavailability. The structure of MTX-Ala, containing the methotrexate backbone and an additional alanine (B10760859) moiety, suggests a complex pH-dependent solubility profile due to its multiple ionizable groups (two carboxyl groups from glutamate, one from alanine, and the diamino-pteridine ring).

While specific quantitative solubility data for MTX-Ala is scarce in the literature, a commercial supplier notes that it is soluble in DMSO.[4] The tables below summarize the known solubility of the parent drug, methotrexate, which serves as a baseline for estimating the properties of the conjugate.

Table 1: Quantitative Solubility Data for Methotrexate (MTX)

Solvent/MediumSolubilityTemperatureCitation
Water (at 20°C)< 1 mg/mL (practically insoluble)20°C[6][7]
Phosphate Buffered Saline (PBS), pH 7.2~1 mg/mLNot Specified[8]
Dimethyl sulfoxide (B87167) (DMSO)~3 mg/mLNot Specified[8]
Dimethyl formamide (B127407) (DMF)~14 mg/mLNot Specified[8]
Dilute HClSolubleNot Specified[6]
Dilute NaOH / Alkali CarbonatesSolubleNot Specified[6][7]
EthanolPractically insolubleNot Specified[7]
ChloroformPractically insolubleNot Specified[7]
EtherPractically insolubleNot Specified[7]

Table 2: Predicted Solubility Profile of Methotrexate-α-Alanine

PropertyQualitative AssessmentRationale
Aqueous SolubilityPoor, but highly pH-dependent.The parent MTX molecule is poorly soluble in water. The addition of alanine introduces another carboxylic acid and an amino group, likely increasing solubility at pH values away from the isoelectric point.
Solubility in Organic SolventsSoluble in polar aprotic solvents (e.g., DMSO).Confirmed by supplier data.[4] This is typical for complex, polar molecules.
pKa ValuesMultiple pKa values.MTX has pKa values around 3.8, 4.8, and 5.5. MTX-Ala will have an additional pKa for the alanine carboxyl group (~2.3) and the alanine amino group (~9.7), further complicating its pH-solubility profile.

Stability Profile

The stability of MTX-Ala dictates its shelf-life, storage conditions, and degradation pathways. The primary points of instability are the pteridine (B1203161) ring of the MTX core and the newly introduced amide (peptide) bond linking methotrexate to alanine.

General Storage: For long-term storage, MTX-Ala should be kept at -20°C. For short-term (days to weeks), storage at 0-4°C in a dry, dark environment is recommended.[4] If stored properly, the compound has a shelf life of over two years.[4]

Table 3: Stability Data for Methotrexate (MTX)

ConditionStability OutcomeCitation
Acidic HydrolysisSubject to degradation.A known degradation product is 4-amino-4-deoxy-10-methylpteroic acid (AMP).[9]
Alkaline HydrolysisSubject to degradation.N10-methylfolic acid is a known byproduct of degradation at alkaline pH.[10]
OxidationVulnerable to oxidative stress.[11]
Thermal StressRelatively stable.[11]
PhotostabilitySensitive to light.Forced degradation studies under UV light show degradation.[10]
Plasma/Serum (various temps)Generally stable for short-term storage and freeze-thaw cycles.Stable for at least 24 hours in an autosampler and for over 42 days at -20°C.[12][13]

Table 4: Predicted Stability Profile of Methotrexate-α-Alanine

ConditionPredicted Stability OutcomeRationale
Acidic/Basic HydrolysisSusceptible to degradation at two sites: the MTX core (similar to parent drug) and the amide bond between MTX and alanine. Peptide bond hydrolysis is typically accelerated at low and high pH.[14][15][16][17]
Enzymatic HydrolysisSusceptible to hydrolysis by carboxypeptidases.This is the intended activation mechanism of the prodrug.[1][5]
PhotostabilityLikely sensitive to light.The MTX chromophore is the primary site of light absorption and degradation.
Thermal StabilityExpected to be relatively stable in solid form.Based on the stability of the parent drug.

Experimental Protocols

Detailed and validated methods are required to quantify the solubility and stability of MTX-Ala. The protocols below are based on standard pharmaceutical industry practices and published methods for methotrexate and its derivatives.[11][18][19][20]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of MTX-Ala in various aqueous and organic solvents.

  • Preparation: Add an excess amount of MTX-Ala solid powder to a series of clear glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., Water, PBS pH 5.0, PBS pH 7.4, 0.1N HCl, 0.1N NaOH, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Collection & Preparation: After equilibration, allow the vials to stand until the excess solid settles. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in section 4.3).

  • Calculation: Determine the concentration of MTX-Ala in the original supernatant by accounting for the dilution factor. Report solubility in mg/mL or µg/mL.

Stability Assessment (Forced Degradation Study)

This study identifies potential degradation products and pathways to develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of MTX-Ala in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix with 0.1N HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix with 0.1N NaOH and keep at room temperature for 2-8 hours.

    • Oxidative Degradation: Mix with 3-6% H₂O₂ and keep at room temperature for 4-24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24-48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (e.g., 1.2 million lux hours) as per ICH guidelines.[21]

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.

  • Evaluation: Compare the chromatograms to identify degradation peaks. Peak purity analysis of the main MTX-Ala peak should be performed to ensure it is spectrally pure and that no co-eluting degradants are present.

Validated Stability-Indicating HPLC-UV Method

This method is used to quantify MTX-Ala and separate it from its potential degradants.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile).[19]

  • Flow Rate: 1.0 - 1.4 mL/min.[19]

  • Detection Wavelength: 303 nm.[19][22]

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11] The forced degradation study (4.2) is critical for proving specificity.

Visualizations: Pathways and Workflows

Methotrexate Mechanism of Action

Methotrexate acts on the folate metabolic pathway. As a prodrug, MTX-Ala must first be converted to MTX to exert its effect. The diagram below illustrates the inhibition of Dihydrofolate Reductase (DHFR) by methotrexate.

Methotrexate_MoA DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF Reduction MTX_Ala Methotrexate-α-Alanine (Prodrug) CPA Carboxypeptidase MTX_Ala->CPA Activation MTX Methotrexate (Active Drug) MTX->DHFR Inhibition CPA->MTX

Caption: Mechanism of action of Methotrexate-α-Alanine via conversion to Methotrexate.

Experimental Workflow for Stability Assessment

The logical flow for assessing the stability of a new chemical entity like MTX-Ala is depicted below.

Stability_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare MTX-Ala Stock Solution B Perform Forced Degradation (Acid, Base, Ox, Heat, Light) A->B D Analyze Stressed Samples B->D C Develop HPLC Method C->D E Method is Stability-Indicating? D->E F Optimize HPLC Method (e.g., change gradient, pH) E->F No G Validate Method (ICH) E->G Yes F->D H Conduct Formal Stability Studies G->H I Profile Complete H->I

Caption: Workflow for developing and validating a stability-indicating method.

References

Early-Stage Research on Methotrexate-Alpha-Alanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone in chemotherapy and autoimmune disease treatment, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2] However, its systemic toxicity limits its therapeutic window. To address this, significant research has focused on developing prodrugs of MTX that can be selectively activated at the target site, thereby enhancing efficacy while minimizing side effects. Among these, Methotrexate-alpha-alanine (MTX-α-Ala) derivatives have emerged as promising candidates, particularly for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[3][4] This technical guide provides a comprehensive overview of the early-stage research on MTX-α-Ala derivatives, consolidating data on their synthesis, mechanism of action, and preclinical evaluation.

Synthesis of this compound Derivatives

The synthesis of MTX-α-Ala derivatives is primarily achieved through solid-phase peptide synthesis (SPPS).[5][6] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the general steps for synthesizing MTX-α-Ala using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-Ala-Wang resin or Fmoc-D-Ala-Wang resin

  • Methotrexate (MTX)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), or HBTU/HOBt

  • Deprotection agent: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane)

  • Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

  • Resin Swelling: The Fmoc-Ala-Wang resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the alanine (B10760859) residue by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Methotrexate Coupling:

    • Methotrexate is pre-activated by dissolving it in DMF with a coupling agent (e.g., DCC/NHS).

    • The activated MTX solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: The resin is washed extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.

  • Cleavage and Deprotection: The synthesized MTX-α-Ala is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: The cleaved product is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action

MTX-α-Ala derivatives are designed as prodrugs that are significantly less cytotoxic than MTX itself. Their mechanism of action relies on their conversion to the active drug, methotrexate, at the target site.

Signaling Pathway: DHFR Inhibition and Downstream Effects

The primary molecular target of methotrexate is dihydrofolate reductase (DHFR).[1] Inhibition of DHFR disrupts the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This leads to the arrest of the cell cycle in the S-phase and ultimately induces apoptosis in rapidly proliferating cells.[7]

DHFR_Inhibition_Pathway cluster_extracellular cluster_intracellular MTX-Ala MTX-α-Alanine (Prodrug) MTX Methotrexate (Active Drug) MTX-Ala->MTX Activation DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition Enzyme Carboxypeptidase Enzyme->MTX-Ala DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Required for Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Figure 1: Mechanism of action of MTX-α-alanine prodrug.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The ADEPT strategy utilizes a two-step approach to achieve targeted cancer therapy.[3] First, a monoclonal antibody conjugated to a non-human enzyme (e.g., carboxypeptidase) is administered. This conjugate localizes to the tumor cells by binding to a tumor-specific antigen. After the conjugate has cleared from the systemic circulation, the non-toxic MTX-α-Ala prodrug is administered. The enzyme at the tumor site then cleaves the alanine moiety, releasing the active methotrexate, which can then exert its cytotoxic effects on the tumor cells and surrounding bystander cells.[4]

ADEPT_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Prodrug Administration cluster_step3 Step 3: Activation at Tumor Site Antibody-Enzyme Antibody-Enzyme Conjugate Tumor_Cell_1 Tumor Cell Antibody-Enzyme->Tumor_Cell_1 Binds to Tumor Antigen Prodrug MTX-α-Alanine (Prodrug) Systemic_Circulation Systemic Circulation Prodrug->Systemic_Circulation Tumor_Cell_2 Tumor Cell with Bound Conjugate Active_Drug Methotrexate (Active Drug) Tumor_Cell_2->Active_Drug Enzymatic Activation Prodrug_at_Tumor Prodrug Prodrug_at_Tumor->Tumor_Cell_2 cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Figure 2: Experimental workflow for ADEPT with MTX-α-alanine.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and DHFR inhibition data for methotrexate and its alpha-alanine derivatives from various studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)ConditionsReference(s)
MethotrexateUCLA-P3 (human lung adenocarcinoma)0.052-[8]
MTX-α-AlanineUCLA-P3 (human lung adenocarcinoma)8.9Without carboxypeptidase A[8]
MTX-α-AlanineUCLA-P3 (human lung adenocarcinoma)1.5With cell-bound carboxypeptidase A conjugate[8]
MethotrexateL1210 (murine leukemia)-Considerably cytotoxic[5]
D-Alanyl-MTXL1210 (murine leukemia)-Less cytotoxic than MTX[5]
L-Leucyl-MTXL1210 (murine leukemia)-Considerable cytotoxicity[5]
MethotrexateWild-type L1210 cells0.002-[9]
MTX-OrnithineWild-type L1210 cells0.40 - 2.4-[9]
MethotrexateMTX-resistant L1210/R81 cells-Less potent[9]
MTX-OrnithineMTX-resistant L1210/R81 cells-More potent than MTX[9]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

CompoundEnzyme SourceKi (pM)IC50 (µM)Reference(s)
MethotrexateRecombinant human DHFR3.4-[10][11]
7-Hydroxy-MTXRecombinant human DHFR8900-[10]
MTX-polyglutamateRecombinant human DHFR1.4-[10]
MethotrexateL1210 mouse leukemia--[9]
MTX-OrnithineL1210 mouse leukemia-0.160[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., UCLA-P3, L1210)

  • Complete culture medium

  • MTX-α-Ala derivative and Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the MTX-α-Ala derivative, with and without the activating enzyme (e.g., carboxypeptidase A), and methotrexate as a positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.[1]

Materials:

  • Purified DHFR enzyme

  • DHFR assay buffer

  • NADPH

  • Dihydrofolic acid (DHF)

  • MTX-α-Ala derivative and Methotrexate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a microplate well or cuvette, combine the DHFR assay buffer, NADPH, and the test compound (MTX-α-Ala derivative or MTX) at various concentrations.

  • Enzyme Addition: Add the purified DHFR enzyme to the mixture and incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the substrate, DHF.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 and/or Ki values by plotting the reaction rates against the inhibitor concentrations.

In Vivo Studies

Preclinical in vivo studies are crucial to evaluate the anti-tumor efficacy and pharmacokinetic profile of MTX-α-Ala derivatives.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., UCLA-P3) into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size.

  • Treatment Groups: Randomize the mice into treatment groups:

    • Vehicle control

    • Methotrexate

    • Antibody-enzyme conjugate alone

    • MTX-α-Ala derivative alone

    • Antibody-enzyme conjugate followed by MTX-α-Ala derivative (ADEPT)

  • Drug Administration: Administer the treatments according to a predefined schedule. For the ADEPT group, allow sufficient time for the antibody-enzyme conjugate to clear from the circulation before administering the prodrug.

  • Tumor Volume Measurement: Measure tumor volumes regularly using calipers.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Pharmacokinetic Studies

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the MTX-α-Ala derivatives and the released methotrexate.[12][13]

Procedure:

  • Drug Administration: Administer the MTX-α-Ala derivative to the animal model (e.g., mice or rabbits) via the intended clinical route (e.g., intravenous).

  • Sample Collection: Collect blood samples at various time points after administration.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of the prodrug and the active methotrexate.

  • Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).

Conclusion

Early-stage research on this compound derivatives demonstrates their potential as effective prodrugs for targeted cancer therapy, particularly within the ADEPT framework. These derivatives exhibit reduced cytotoxicity compared to methotrexate, with their therapeutic effect being dependent on enzymatic activation at the tumor site. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate and optimize these promising therapeutic agents. Future research should focus on refining the synthesis process, conducting comprehensive in vivo efficacy and toxicity studies, and exploring a wider range of tumor types and corresponding targeting antibodies to fully realize the clinical potential of this compound derivatives.

References

Conceptual Framework of Methotrexate-α-Alanine in Targeted Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conceptual framework for utilizing Methotrexate-α-alanine as a prodrug in targeted cancer therapy, primarily within the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This document details the core principles, mechanism of action, synthesis, and experimental validation of this therapeutic strategy.

Introduction and Core Concept

Methotrexate (B535133) (MTX) is a potent chemotherapeutic agent that functions as a folic acid antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly proliferating cancer cells.[1] However, its clinical application is often limited by systemic toxicity and a narrow therapeutic index.[2] To address these limitations, a prodrug strategy involving the conjugation of an amino acid, such as alanine (B10760859), to the α-carboxyl group of methotrexate's glutamate (B1630785) moiety has been developed.[1]

The resulting compound, Methotrexate-α-alanine (MTX-α-Ala), is significantly less cytotoxic than its parent drug, primarily due to its inability to be effectively transported into cells.[1] The core concept of this targeted therapy lies in the site-specific conversion of the relatively non-toxic MTX-α-Ala prodrug into the highly cytotoxic MTX at the tumor site. This is achieved through the enzymatic activity of carboxypeptidase A (CPA), which is delivered to the tumor microenvironment via a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. This approach is a form of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[1]

Mechanism of Action

The therapeutic action of the MTX-α-Ala system is a multi-step process, beginning with the targeted delivery of the activating enzyme and culminating in localized cancer cell death.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

The ADEPT strategy for MTX-α-Ala involves two distinct phases:

  • Enzyme Localization: A conjugate consisting of a tumor-specific monoclonal antibody and carboxypeptidase A (mAb-CPA) is administered systemically. The antibody component of the conjugate binds to a specific antigen expressed on the surface of cancer cells, leading to the accumulation of the enzyme at the tumor site. A clearance period follows to allow for the removal of unbound conjugate from systemic circulation, minimizing off-target activation of the prodrug.

  • Prodrug Administration and Activation: The non-toxic prodrug, MTX-α-Ala, is then administered systemically. Upon reaching the tumor microenvironment, the localized CPA enzymatically cleaves the alanine from the MTX-α-Ala molecule, releasing the active methotrexate. The liberated MTX can then enter the tumor cells and exert its cytotoxic effects. A "bystander effect" can also occur, where the activated drug diffuses to and kills nearby antigen-negative tumor cells.[3]

ADEPT_Workflow cluster_systemic_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment mAb_CPA mAb-CPA Conjugate Localized_mAb_CPA Localized mAb-CPA mAb_CPA->Localized_mAb_CPA 1. Targeting & Localization Prodrug MTX-α-Ala (Prodrug) Prodrug->Localized_mAb_CPA 2. Administration MTX Methotrexate (Active Drug) TumorCell Tumor Cell (Antigen-Positive) MTX->TumorCell 4. Cellular Uptake & Cytotoxicity BystanderCell Bystander Tumor Cell (Antigen-Negative) MTX->BystanderCell Bystander Effect Localized_mAb_CPA->MTX 3. Enzymatic Activation MTX_Signaling cluster_inhibition Folate Metabolism Inhibition cluster_apoptosis Apoptosis Induction MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits p53 p53 Activation MTX->p53 JNK JNK Pathway Activation MTX->JNK Mitochondria Mitochondrial Pathway MTX->Mitochondria THF Tetrahydrofolate (THF) DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Required for CellCycleArrest Cell Cycle Arrest p21 p21 p53->p21 p21->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis Bax_Bad ↑ Bax, Bad Bcl2 ↓ Bcl-2 Caspase9 Caspase-9 Bax_Bad->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Methotrexate-α-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of Methotrexate-α-Alanine. Methotrexate (B535133) (MTX), a potent chemotherapeutic agent, can be conjugated to amino acids to create prodrugs with altered pharmacological profiles.[1] The synthesis of Methotrexate-α-Alanine via SPPS offers a robust and controlled method for its preparation.[2] This protocol details the use of the widely adopted Fmoc/tBu strategy, outlining the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, methotrexate conjugation, and final cleavage from the solid support.

Introduction

Methotrexate functions as an antimetabolite and antifolate drug that inhibits the enzyme dihydrofolate reductase, which is critical for DNA synthesis, repair, and cellular replication. Covalent modification of methotrexate, such as the addition of an amino acid at the α-carboxyl group of its glutamate (B1630785) moiety, can create prodrugs.[1][3] These prodrugs can exhibit different solubility, transport, and activation characteristics compared to the parent drug. Solid-phase peptide synthesis (SPPS) provides an efficient methodology for the synthesis of such conjugates, allowing for straightforward purification and handling.[2][4][5][6]

The protocol described herein utilizes a trityl-based resin, which permits cleavage of the final product under mild acidic conditions.[7] The synthesis follows the standard Fmoc/tBu strategy, a common and reliable approach in SPPS.[5]

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
2-Chlorotrityl chloride resinAapptec, LLC1% DVB, 100-200 mesh
Fmoc-L-Alanine (Fmoc-Ala-OH)Sigma-Aldrich≥99.0%
Methotrexate (MTX)Sigma-Aldrich≥98.0%
N,N'-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificACS Grade
N,N-Dimethylformamide (DMF)Fisher ScientificACS Grade
PiperidineSigma-Aldrich99.5%
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop)Sigma-Aldrich≥98.0%
1-Hydroxybenzotriazole (HOBt)Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Triisopropylsilane (TIS)Sigma-Aldrich98%
Diethyl etherFisher ScientificACS Grade
Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker or vortexer

  • Vacuum filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Synthesis Workflow Diagram

Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Swelling Resin Swelling in DCM Resin->Swelling Fmoc_Ala_Loading Loading of Fmoc-Ala-OH Swelling->Fmoc_Ala_Loading Capping Capping of Unreacted Sites Fmoc_Ala_Loading->Capping Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Capping->Fmoc_Deprotection MTX_Coupling Coupling of Activated MTX Fmoc_Deprotection->MTX_Coupling MTX_Activation Methotrexate Activation (PyBop/HOBt/DIPEA) MTX_Activation->MTX_Coupling Washing Final Washing MTX_Coupling->Washing Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing->Cleavage Precipitation Precipitation in Diethyl Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Methotrexate-α-Alanine Lyophilization->Final_Product Logical_Relationship cluster_ResinPrep Resin Functionalization cluster_Elongation Peptide Elongation cluster_Finalization Product Isolation Resin_Swelling Resin Swelling Ala_Loading Fmoc-Ala Loading Resin_Swelling->Ala_Loading Capping Capping Ala_Loading->Capping Fmoc_Deprotection Fmoc Deprotection Capping->Fmoc_Deprotection MTX_Coupling MTX Coupling Fmoc_Deprotection->MTX_Coupling Cleavage Cleavage & Deprotection MTX_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization

References

Application Note: Quantification of Methotrexate-alpha-alanine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methotrexate-alpha-alanine, a prodrug of the widely used chemotherapeutic agent, Methotrexate. This method is designed for the accurate determination of this compound in bulk drug substance and can be adapted for its quantification in various research and drug development applications, including formulation development and in vitro studies. The protocol provides a clear separation of this compound from its parent compound, Methotrexate, ensuring specificity and accuracy.

Introduction

Methotrexate is a potent antifolate agent used in the treatment of cancer and autoimmune diseases. This compound is a prodrug in which an alanine (B10760859) molecule is conjugated to the alpha-carboxyl group of the glutamate (B1630785) moiety of Methotrexate. This modification is intended to alter the physicochemical properties of the parent drug, potentially leading to improved therapeutic efficacy and reduced toxicity. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The HPLC method described herein provides a straightforward and reproducible approach for this purpose.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Methotrexate reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 303 nm
Injection Volume 10 µL
Run Time 25 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For analysis of bulk drug substance, accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, the peak area of this compound is recorded.

Data Presentation

The quantitative performance of this HPLC method is summarized in the following tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.5%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (UV 303 nm) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sample Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow
Signaling Pathway Context (Hypothetical)

This diagram illustrates the conceptual pathway of this compound as a prodrug, its conversion to the active drug Methotrexate, and its subsequent mechanism of action.

Prodrug_Activation_Pathway MTX_Ala This compound (Prodrug) Enzyme Carboxypeptidase (Activating Enzyme) MTX_Ala->Enzyme Hydrolysis MTX Methotrexate (Active Drug) Enzyme->MTX Conversion Inhibition Inhibition MTX->Inhibition DHFR Dihydrofolate Reductase (DHFR) Effect Inhibition of DNA Synthesis DHFR->Effect Catalyzes Folate Metabolism for Inhibition->DHFR

Prodrug Activation and Action

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This protocol can serve as a valuable tool for researchers and professionals in the pharmaceutical industry involved in the development and analysis of Methotrexate-based prodrugs. It is recommended that the method be fully validated according to the specific regulatory requirements for its intended application.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a potent antifolate agent widely used in chemotherapy and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby leading to the disruption of DNA and RNA synthesis and ultimately cell death.[1][2] To enhance its selectivity and reduce systemic toxicity, prodrug strategies have been explored. Methotrexate-alpha-alanine is a prodrug of methotrexate where an alanine (B10760859) molecule is conjugated to the alpha-carboxyl group of the glutamate (B1630785) moiety of methotrexate.[3][4] This modification renders the drug less toxic in its prodrug form.[3][5] The cytotoxic activity of this compound is dependent on its enzymatic conversion to the parent drug, methotrexate, by specific peptidases, such as carboxypeptidase A.[3][6] This targeted activation in the vicinity of tumor cells that may overexpress or be targeted with these enzymes offers a promising approach for selective cancer therapy.[1][7]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on its conversion to active methotrexate and the subsequent effects on cell viability, membrane integrity, and apoptosis.

Mechanism of Action: Prodrug Activation and Cytotoxicity

This compound is designed to be relatively inactive until it encounters specific enzymes capable of cleaving the amide bond between methotrexate and the alanine residue. This enzymatic cleavage releases active methotrexate, which can then enter the cell and exert its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR).[3] The inhibition of DHFR depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate.[2] This leads to the arrest of DNA synthesis and cell cycle progression, ultimately inducing apoptosis.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Enzyme Carboxypeptidase A (or other peptidases) This compound->Enzyme Cleavage Methotrexate (Active) Methotrexate (Active) Enzyme->Methotrexate (Active) DHFR_inhibition DHFR Inhibition Methotrexate (Active)->DHFR_inhibition Enters Cell DNA_synthesis_arrest DNA Synthesis Arrest DHFR_inhibition->DNA_synthesis_arrest Apoptosis Apoptosis DNA_synthesis_arrest->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][8]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Methotrexate (as a positive control)

  • Carboxypeptidase A (or other appropriate enzyme)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)[8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]

  • Treatment:

    • Prepare serial dilutions of this compound and Methotrexate in culture medium.

    • Aspirate the overnight culture medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the compounds to the respective wells.

    • Include the following controls:

      • Vehicle control (medium only)

      • This compound alone

      • Carboxypeptidase A alone

      • This compound in combination with Carboxypeptidase A

      • Methotrexate alone (positive control)

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell ViabilityIC50 (µM)
Vehicle Control0100-
This compoundX1, X2, X3...
Carboxypeptidase AY (units/mL)
This compound + Carboxypeptidase AX1+Y, X2+Y...
MethotrexateZ1, Z2, Z3...
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11][12]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Methotrexate

  • Carboxypeptidase A

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Measurement:

    • Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]

    • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[10]

    • Add 50 µL of the stop solution (as per the kit manufacturer's instructions).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][12]

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release (Vehicle)00
Maximum LDH Release (Lysis Buffer)-100
This compoundX1, X2, X3...
Carboxypeptidase AY (units/mL)
This compound + Carboxypeptidase AX1+Y, X2+Y...
MethotrexateZ1, Z2, Z3...
Apoptosis Assessment: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.[2][13]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Methotrexate

  • Carboxypeptidase A

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them as described in the MTT assay protocol for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[2]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.[2]

Data Presentation:

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compoundX
Carboxypeptidase AY (units/mL)
This compound + Carboxypeptidase AX+Y
MethotrexateZ

Experimental Workflow and Signaling Pathways

Cell_Culture Seed and Culture Cells Treatment Treat with This compound +/- Enzyme Cell_Culture->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Upon conversion to methotrexate, the drug triggers intracellular signaling cascades leading to apoptosis.

Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits THF_depletion Tetrahydrofolate Depletion DHFR->THF_depletion leads to DNA_synthesis_inhibition Inhibition of DNA Synthesis THF_depletion->DNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest (S-phase) DNA_synthesis_inhibition->Cell_cycle_arrest ROS_generation ROS Generation Cell_cycle_arrest->ROS_generation Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis JNK_activation JNK Activation ROS_generation->JNK_activation Bax_Bcl2 Increased Bax/Bcl-2 Ratio JNK_activation->Bax_Bcl2 Mitochondrial_pathway Mitochondrial Pathway Bax_Bcl2->Mitochondrial_pathway Caspase_activation Caspase Activation (e.g., Caspase-3) Mitochondrial_pathway->Caspase_activation Caspase_activation->Apoptosis

Caption: Key signaling pathways in Methotrexate-induced apoptosis.

References

Application Notes and Protocols for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Utilizing Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a powerful strategy in targeted cancer therapy. This two-step approach separates the targeting and cytotoxic functions to enhance therapeutic efficacy and minimize systemic toxicity. In the first step, a monoclonal antibody (mAb) conjugated to a non-human enzyme is administered to selectively accumulate at the tumor site. After the antibody-enzyme conjugate has cleared from systemic circulation, a non-toxic prodrug is administered. The localized enzyme at the tumor site then metabolizes the prodrug into its active, cytotoxic form, thereby concentrating the therapeutic effect at the tumor and sparing healthy tissues.

This document provides a detailed protocol for the development of an ADEPT system utilizing a monoclonal antibody conjugated to Carboxypeptidase A (CPA), which activates the prodrug Methotrexate-alpha-alanine (MTX-Ala). Methotrexate (B535133) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation. MTX-Ala, a derivative of methotrexate, is significantly less toxic than its parent compound and is specifically designed to be activated by CPA.

Principle of the ADEPT System with MTX-Ala

The core principle of this ADEPT system is the site-specific conversion of the MTX-Ala prodrug into the active cytotoxic agent, methotrexate, by a mAb-CPA conjugate localized at the tumor surface. This targeted activation leads to a high concentration of methotrexate within the tumor microenvironment, resulting in potent anti-cancer activity while minimizing off-target side effects.

ADEPT_Principle mAb_CPA mAb-CPA Conjugate Binding Binding mAb_CPA->Binding 1. Targeting TumorCell Tumor Cell (Antigen Expressing) Binding->TumorCell Activation Enzymatic Activation Binding->Activation Localized Enzyme MTX_Ala This compound (Prodrug, Systemic) MTX_Ala->Activation 2. Prodrug Administration MTX Methotrexate (Active Drug, Localized) Activation->MTX CellDeath Tumor Cell Death MTX->CellDeath 3. Cytotoxicity

Caption: Workflow of the ADEPT system using a mAb-CPA conjugate and MTX-Ala prodrug.

Experimental Protocols

This section details the key experimental procedures for preparing and characterizing the components of the MTX-Ala ADEPT system.

Protocol 1: Synthesis of this compound (MTX-Ala)

The synthesis of MTX-Ala involves the coupling of L-alanine to the alpha-carboxyl group of the glutamate (B1630785) moiety of methotrexate. This process typically involves the protection of other reactive groups, followed by a peptide coupling reaction and subsequent deprotection. While a detailed organic synthesis is beyond the scope of this document, the general principle involves the reaction of 4-amino-4-deoxy-N10-methylpteroic acid with a protected L-glutamyl-L-alanine dipeptide. For research purposes, MTX-Ala may also be commercially available.

Protocol 2: Preparation of Thiolated Monoclonal Antibody

This protocol describes the introduction of free thiol groups into the monoclonal antibody, which are necessary for conjugation with a maleimide-activated enzyme.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Dithiothreitol (DTT)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Elution Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the mAb against the Reaction Buffer to remove any interfering substances. Adjust the concentration to 2-10 mg/mL.

  • Derivatization with SPDP:

    • Dissolve SPDP in anhydrous DMSO to a concentration of 20 mM.

    • Add a 20-fold molar excess of the SPDP solution to the mAb solution.

    • Incubate for 30 minutes at room temperature with gentle stirring.

  • Purification: Remove excess SPDP by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer.

  • Reduction to Generate Free Thiols:

    • Add DTT to the purified SPDP-derivatized mAb to a final concentration of 25 mM.

    • Incubate for 30 minutes at room temperature.

  • Final Purification: Separate the thiolated mAb from excess DTT and other small molecules using a desalting column pre-equilibrated with degassed PBS, pH 7.2. The resulting thiolated antibody should be used immediately for conjugation.

Protocol 3: Preparation of Maleimide-Activated Carboxypeptidase A (CPA)

This protocol describes the activation of CPA with a maleimide (B117702) crosslinker for subsequent conjugation to the thiolated mAb.

Materials:

  • Carboxypeptidase A (CPA)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Desalting columns

Procedure:

  • CPA Preparation: Dialyze CPA against the Reaction Buffer and adjust the concentration to 2-5 mg/mL.

  • Activation with SMCC:

    • Dissolve SMCC in anhydrous DMSO to a concentration of 20 mM.

    • Add a 20-fold molar excess of the SMCC solution to the CPA solution.

    • Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Remove excess SMCC using a desalting column pre-equilibrated with PBS, pH 7.2. The maleimide-activated CPA is now ready for conjugation.

Protocol 4: Conjugation of Thiolated mAb to Maleimide-Activated CPA

This protocol details the final conjugation step to create the mAb-CPA conjugate.

Materials:

  • Thiolated mAb (from Protocol 2)

  • Maleimide-activated CPA (from Protocol 3)

  • Conjugation Buffer: PBS, pH 7.2

  • Quenching Solution: 1 M N-ethylmaleimide in DMSO

Procedure:

  • Conjugation Reaction:

    • Immediately mix the thiolated mAb and maleimide-activated CPA in a 1:1.5 molar ratio (mAb:CPA).

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 1 mM to block any unreacted thiol and maleimide groups. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the mAb-CPA conjugate from unreacted enzyme, antibody, and other byproducts using size-exclusion chromatography (SEC).

    • Collect fractions and analyze for the presence of the conjugate using SDS-PAGE and UV-Vis spectrophotometry.

    • Pool the fractions containing the purified conjugate and store at 4°C for short-term use or at -80°C for long-term storage.

Conjugation_Workflow cluster_mAb Antibody Preparation cluster_CPA Enzyme Preparation mAb Monoclonal Antibody SPDP Add SPDP mAb->SPDP DTT Add DTT SPDP->DTT Thiol_mAb Thiolated mAb DTT->Thiol_mAb Conjugate Conjugation (Thioether Bond Formation) Thiol_mAb->Conjugate CPA Carboxypeptidase A SMCC Add SMCC CPA->SMCC Mal_CPA Maleimide-activated CPA SMCC->Mal_CPA Mal_CPA->Conjugate Purify Purification (SEC) Conjugate->Purify Final_Product Purified mAb-CPA Conjugate Purify->Final_Product

Caption: Experimental workflow for the conjugation of a monoclonal antibody to Carboxypeptidase A.

Characterization of the mAb-CPA Conjugate

Thorough characterization of the mAb-CPA conjugate is essential to ensure its quality and functionality.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm the successful conjugation and to assess the purity of the conjugate.

  • Non-reducing conditions: The mAb-CPA conjugate should exhibit a higher molecular weight band compared to the unconjugated mAb and CPA.

  • Reducing conditions: The heavy and light chains of the antibody will be separated. The heavy chain band of the conjugate should show a molecular weight shift corresponding to the attached CPA.

Size-Exclusion Chromatography (SEC)

SEC is used for both purification and characterization. The conjugate should elute earlier than the unconjugated mAb and CPA, indicating a larger hydrodynamic radius. This method can also be used to quantify the amount of aggregation in the sample.

Determination of Enzyme-to-Antibody Ratio (EAR)

The enzyme-to-antibody ratio (EAR) can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm.

Formula: EAR = [(A280_conjugate - A280_mAb) / ε280_CPA] / [A280_mAb / ε280_mAb]

Where:

  • A280 is the absorbance at 280 nm.

  • ε280 is the molar extinction coefficient at 280 nm.

Note: This calculation assumes that the absorbance of the conjugate is the sum of the absorbances of its components.

Enzyme Activity Assay

The enzymatic activity of the conjugated CPA should be assessed to ensure that the conjugation process has not significantly impaired its function. This can be done using a suitable substrate for CPA and monitoring its conversion over time.

Antigen Binding Assay

An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) should be performed to confirm that the antigen-binding affinity of the mAb has been retained after conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of the mAb-CPA conjugate.

Table 1: Reagent Concentrations and Ratios for Conjugation

ReagentStock ConcentrationMolar Excess (relative to protein)
SPDP20 mM in DMSO20-fold
DTT1 M in water-
SMCC20 mM in DMSO20-fold
Thiolated mAb : Maleimide-CPA-1 : 1.5

Table 2: Typical Molar Extinction Coefficients for Characterization

Protein/CompoundWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
IgG Antibody280~210,000
Carboxypeptidase A280~64,000
Methotrexate280~22,100
Methotrexate372~8,500

Note: Molar extinction coefficients for specific antibodies may vary. It is recommended to determine the exact value experimentally.

Conclusion

The ADEPT approach using a mAb-CPA conjugate and the prodrug MTX-Ala offers a promising strategy for targeted cancer therapy. The protocols outlined in this document provide a framework for the successful preparation and characterization of the antibody-enzyme conjugate. Careful optimization of each step and thorough characterization of the final product are critical for the development of a safe and effective therapeutic agent.

Application Notes and Protocols for Carboxypeptidase A-Mediated Activation of Methotrexate-α-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of Carboxypeptidase A (CPA)-mediated activation of the methotrexate (B535133) prodrug, Methotrexate-α-alanine (MTX-α-alanine). This system holds promise for targeted cancer therapy, where the selective conversion of a non-toxic prodrug into a potent cytotoxic agent occurs at the tumor site.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2][3] Its systemic administration, however, is associated with significant toxicity to healthy, rapidly dividing cells. The prodrug strategy, utilizing MTX-α-alanine, aims to mitigate these side effects. MTX-α-alanine is a derivative of methotrexate where the α-carboxyl group is covalently linked to alanine.[4] This modification renders the drug significantly less toxic, presumably due to its inability to be internalized by the folate transport systems.[4]

The activation of MTX-α-alanine is achieved through the enzymatic activity of Carboxypeptidase A (CPA). CPA is a pancreatic exopeptidase that selectively cleaves C-terminal amino acids with aromatic or branched aliphatic side chains.[5] In the context of targeted therapy, CPA can be conjugated to a tumor-specific monoclonal antibody, localizing the enzyme to the tumor microenvironment. The subsequent administration of the MTX-α-alanine prodrug leads to its hydrolysis at the tumor site, releasing the active methotrexate and inducing localized cytotoxicity.

Data Presentation

The following tables summarize the quantitative data regarding the cytotoxicity of Methotrexate and its prodrug, Methotrexate-α-alanine, in the presence and absence of Carboxypeptidase A.

Table 1: In Vitro Cytotoxicity (ID50 Values)

Cell LineCompoundConditionID50 (M)Reference
L1210Methotrexate (MTX)-2.4 x 10⁻⁸[5]
L1210Methotrexate-α-alanine (MTX-α-alanine)No Enzyme2.0 x 10⁻⁶[5]
L1210Methotrexate-α-alanine (MTX-α-alanine)+ Carboxypeptidase A (CPA)8.5 x 10⁻⁸[5]

Signaling Pathway

The released Methotrexate primarily targets the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death.

methotrexate_pathway cluster_cell Cancer Cell MTX Methotrexate SLC19A1 Solute Carrier Family 19 Member 1 (SLC19A1) MTX->SLC19A1 Uptake DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Product DNA_Synthesis DNA Synthesis, Repair, and Cellular Replication THF->DNA_Synthesis Required for DHF Dihydrofolate (DHF) DHF->DHFR Substrate Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to MTX_in Intracellular MTX SLC19A1->MTX_in MTX_in->DHFR Inhibition experimental_workflow cluster_synthesis Prodrug Synthesis cluster_activation Enzymatic Activation cluster_cytotoxicity In Vitro Cytotoxicity Synthesis Synthesis of Methotrexate-α-alanine Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Enzyme_Assay CPA-mediated Hydrolysis of MTX-α-alanine Purification->Enzyme_Assay Treatment Treatment with MTX, MTX-α-alanine +/- CPA Purification->Treatment Monitoring Monitoring MTX release (HPLC/Spectrophotometry) Enzyme_Assay->Monitoring Cell_Culture Cell Seeding (e.g., L1210) Cell_Culture->Treatment MTT_Assay Cell Viability Assessment (MTT Assay) Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 logical_relationship CPA_mAb Carboxypeptidase A- Monoclonal Antibody Conjugate Tumor_Cell Tumor Cell with Specific Antigen CPA_mAb->Tumor_Cell Targets Prodrug Methotrexate-α-alanine (Inactive Prodrug) Tumor_Cell->Prodrug Localizes Activation of Active_Drug Methotrexate (Active Drug) Prodrug->Active_Drug Activated by CPA on CPA-mAb Conjugate Cytotoxicity Selective Cytotoxicity Active_Drug->Cytotoxicity Induces Cytotoxicity->Tumor_Cell Affects

References

Application Notes and Protocols for Testing Methotrexate-alpha-alanine Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a widely used chemotherapeutic agent that functions as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly dividing cancer cells. However, its clinical efficacy can be limited by systemic toxicity and the development of drug resistance. Methotrexate-alpha-alanine (MTX-α-Ala) is a prodrug of methotrexate designed to improve its therapeutic index. This prodrug is relatively non-toxic in its native form and requires enzymatic activation by carboxypeptidase A (CPA) to release the active methotrexate molecule. This targeted activation strategy, often employed in antibody-directed enzyme prodrug therapy (ADEPT), aims to localize the cytotoxic effects of methotrexate to the tumor microenvironment, thereby reducing systemic side effects and potentially overcoming resistance mechanisms.[1][2]

These application notes provide detailed protocols for utilizing various cancer cell culture models to evaluate the efficacy of MTX-α-Ala. The described methodologies will enable researchers to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a comprehensive in vitro characterization of this targeted chemotherapeutic approach.

Recommended Cell Culture Models

The selection of appropriate cell lines is critical for evaluating the efficacy of MTX-α-Ala. It is recommended to use a panel of cell lines that includes both methotrexate-sensitive and methotrexate-resistant phenotypes. This allows for a thorough investigation of the prodrug's ability to overcome known resistance mechanisms.

Table 1: Recommended Cancer Cell Lines for this compound Efficacy Testing

Cell LineCancer TypeCharacteristicsRecommended Use
MCF-7 Breast AdenocarcinomaMethotrexate-sensitive, well-characterized.Baseline efficacy studies.
MDA-MB-231 Breast AdenocarcinomaCan develop resistance to methotrexate.Investigating efficacy in resistant phenotypes.
Saos-2 OsteosarcomaParental cell line, sensitive to methotrexate.Comparative studies with resistant counterparts.
Saos-2/MTXR OsteosarcomaMethotrexate-resistant subline.Evaluating the ability to overcome acquired resistance.
HT-1080 FibrosarcomaMethotrexate-sensitive.General screening and mechanism of action studies.
UCLA-P3 Lung AdenocarcinomaUsed in studies with CPA-antibody conjugates.[1]Ideal for validating the targeted activation of MTX-α-Ala.
A549 Lung CarcinomaExhibits variable sensitivity to methotrexate.Assessing efficacy across different sensitivity profiles.
HCT-116 Colon CarcinomaGenerally sensitive to methotrexate.Efficacy testing in a gastrointestinal cancer model.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of MTX-α-Ala by measuring the metabolic activity of viable cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (MTX-α-Ala)

  • Carboxypeptidase A (CPA) from bovine pancreas

  • Methotrexate (MTX) as a positive control

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of MTX-α-Ala and MTX in complete culture medium at 2x the final desired concentrations.

    • For the activated prodrug group, prepare solutions of MTX-α-Ala with a fixed concentration of CPA (e.g., 1 µg/mL, optimization may be required).

    • Remove the overnight culture medium from the wells and add 100 µL of the drug solutions. Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (if applicable)

      • MTX-α-Ala alone

      • CPA alone

      • MTX alone

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.

Table 2: Example Data Presentation for MTT Assay

TreatmentConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Untreated Control 0100 ± 5.2-
MTX 0.0185.3 ± 4.10.05
0.152.1 ± 3.8
121.7 ± 2.5
MTX-α-Ala 195.2 ± 6.3>10
1088.9 ± 5.5
10075.4 ± 7.1
MTX-α-Ala + CPA 0.170.6 ± 4.90.5
145.3 ± 3.2
1015.8 ± 1.9
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell lines

  • MTX-α-Ala, CPA, and MTX

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of MTX-α-Ala ± CPA and MTX for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Table 3: Example Data Presentation for Apoptosis Assay

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
MTX (IC50 conc.) 45.7 ± 3.135.2 ± 2.519.1 ± 1.9
MTX-α-Ala 92.3 ± 2.83.1 ± 1.14.6 ± 1.3
MTX-α-Ala + CPA 50.2 ± 3.530.8 ± 2.919.0 ± 2.1
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Selected cancer cell lines

  • MTX-α-Ala, CPA, and MTX

  • 6-well cell culture plates

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay and treat for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Table 4: Example Data Presentation for Cell Cycle Analysis

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control 60.5 ± 3.225.1 ± 2.114.4 ± 1.8
MTX (IC50 conc.) 35.8 ± 2.950.3 ± 3.513.9 ± 1.5
MTX-α-Ala 58.9 ± 3.526.5 ± 2.414.6 ± 1.9
MTX-α-Ala + CPA 38.2 ± 3.148.7 ± 3.813.1 ± 1.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Select Cell Lines (Sensitive & Resistant) seeding Seed Cells in Plates cell_lines->seeding treat_prodrug MTX-α-Ala ± CPA seeding->treat_prodrug treat_control MTX (Control) seeding->treat_control mtt MTT Assay (Cell Viability) treat_prodrug->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat_prodrug->apoptosis cell_cycle PI Staining (Cell Cycle) treat_prodrug->cell_cycle treat_control->mtt treat_control->apoptosis treat_control->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating MTX-α-Ala efficacy.

signaling_pathway cluster_activation Prodrug Activation cluster_uptake Cellular Uptake cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects prodrug MTX-α-Ala (Extracellular) mtx_active Methotrexate (MTX) (Extracellular) prodrug->mtx_active Hydrolysis by CPA cpa Carboxypeptidase A (CPA) rfc Reduced Folate Carrier (RFC) mtx_active->rfc Transport mtx_intra Intracellular MTX rfc->mtx_intra dhfr Dihydrofolate Reductase (DHFR) mtx_intra->dhfr Inhibition thf Tetrahydrofolate (THF) dhf Dihydrofolate (DHF) dhf->thf DHFR nucleotide Inhibition of Nucleotide Synthesis thf->nucleotide Required for dna Inhibition of DNA Synthesis & Repair nucleotide->dna s_phase S-Phase Arrest dna->s_phase apoptosis Apoptosis s_phase->apoptosis

Caption: Proposed signaling pathway of MTX-α-Ala action.

resistance_mechanism cluster_prodrug Prodrug Approach cluster_resistance Resistance Mechanisms prodrug MTX-α-Ala local_mtx High Local MTX Concentration prodrug->local_mtx Activation by CPA cpa Targeted CPA reduced_uptake Reduced RFC Expression local_mtx->reduced_uptake Bypasses need for high affinity uptake dhfr_amp DHFR Gene Amplification local_mtx->dhfr_amp Saturates excess DHFR efflux Increased Efflux Pumps local_mtx->efflux Overwhelms efflux capacity

Caption: Overcoming methotrexate resistance with MTX-α-Ala.

References

Animal Models for In Vivo Studies of Methotrexate-alpha-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, its systemic administration is often associated with significant toxicity to rapidly dividing healthy cells.[2] To enhance tumor selectivity and minimize off-target effects, prodrug strategies have been explored. Methotrexate-alpha-alanine (MTX-α-Ala) is a conceptual prodrug where an alanine (B10760859) moiety is linked to the alpha-carboxyl group of methotrexate's glutamate (B1630785) residue.[3] This modification renders the drug inactive and is designed to be cleaved by specific enzymes, such as carboxypeptidases, that may be present at higher concentrations in the tumor microenvironment or delivered selectively through antibody-drug conjugates.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of MTX-α-Ala in animal models, drawing upon established methodologies for methotrexate and its conjugates.

I. Recommended Animal Models

The choice of an appropriate animal model is critical for evaluating the efficacy and toxicity of MTX-α-Ala. Both rodent models, primarily mice and rats, are widely used.

1. Xenograft Models in Immunocompromised Mice:

  • Rationale: To assess the antitumor activity against human cancers.

  • Recommended Strains: Nude (athymic) or SCID mice are commonly used due to their inability to reject human tumor cells.

  • Procedure:

    • Human cancer cell lines (e.g., from prostate, breast, or lung cancer) are cultured in vitro.

    • A suspension of 2 x 10^6 cells is injected subcutaneously into the flank of the mice.[5]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

  • Examples of Cell Lines:

    • Prostate Cancer: PC3, DU-145[6][7]

    • Breast Cancer: MDA-MB-231, ZR-75-1[6]

    • Lung Adenocarcinoma: UCLA-P3[4]

    • Soft Tissue Sarcoma: SXF 1301[7]

2. Syngeneic Models in Immunocompetent Mice:

  • Rationale: To evaluate the therapeutic agent in the context of a fully functional immune system.

  • Recommended Strains: C57BL/6, BALB/c, DBA/2, C3H mice.[1]

  • Procedure:

    • Mouse tumor cell lines (e.g., 4T1 breast cancer) are implanted into the corresponding mouse strain.

    • Treatment is initiated when tumors reach a predetermined size.

3. Orthotopic Models:

  • Rationale: To study tumor growth in the relevant organ microenvironment, which can be more clinically relevant for metastasis studies.

  • Procedure: Tumor cells are implanted directly into the organ of origin (e.g., prostate, mammary fat pad).

4. Carcinogen-Induced Tumor Models:

  • Rationale: To model spontaneous tumor development.

  • Example: Chemically-induced skin tumors in SKH-1 mice using DMBA and TPA.[5]

5. Models for Inflammatory and Autoimmune Diseases:

  • Rationale: Given methotrexate's use in autoimmune diseases, MTX-α-Ala could be investigated in relevant models.

  • Example: Collagen-induced arthritis (CIA) in DBA/1 mice, a model for rheumatoid arthritis.[1][8]

II. Experimental Protocols

A. Preparation and Administration of this compound
  • Reconstitution:

    • For in vivo use, MTX-α-Ala should be reconstituted in a sterile, pyrogen-free vehicle. A common vehicle is sterile 0.9% Sodium Chloride Injection.

    • The desired stock concentration should be prepared, for instance, 1 mg/mL.

    • The pH may need to be adjusted to approximately 8.5 using sodium hydroxide (B78521) or hydrochloric acid to ensure solubility and stability.[9]

  • Dosage Calculation and Dilution:

    • Accurately weigh each animal before dosing to ensure precise dosage calculation.

    • Calculate the required volume of the stock solution based on the animal's body weight and the desired dose.

    • Further dilute the stock solution with the sterile vehicle to a final volume suitable for the chosen administration route (typically 100-200 µL for mice).[9]

  • Administration Routes:

    • Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents. Hold the mouse firmly and inject into the lower abdominal quadrant.

    • Intravenous (i.v.) Injection: Typically administered via the tail vein. This route provides immediate systemic exposure.

    • Subcutaneous (s.c.) Injection: The solution is injected into the loose skin over the back.

    • Oral Gavage: For assessing oral bioavailability.

B. Efficacy Studies: Tumor Growth Inhibition
  • Animal Grouping: Randomly assign tumor-bearing animals to different treatment groups (e.g., vehicle control, MTX, MTX-α-Ala at various doses).

  • Treatment Schedule: The treatment can be administered daily, several times a week, or weekly, depending on the study design. For example, weekly for 3 weeks.[7]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot mean tumor volume versus time for each group. Efficacy can be expressed as tumor growth inhibition (TGI) or as a Test/Control (T/C) ratio.[7]

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on a predetermined time point. Survival studies can also be conducted.

C. Toxicity Assessment
  • Body Weight: Monitor and record the body weight of each animal daily or at regular intervals. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[2][9]

  • Clinical Observations: Observe animals daily for clinical signs of distress, such as lethargy, ruffled fur, hunched posture, and diarrhea.[9][10]

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood counts (to assess myelosuppression) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).[11]

  • Histopathology: Collect major organs (liver, kidney, spleen, bone marrow) for histopathological examination to identify any treatment-related toxicities.

III. Data Presentation

Table 1: Hypothetical Efficacy of MTX-α-Ala in a Human Prostate Cancer (PC3) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-i.p.weekly x 31200 ± 150-
Methotrexate10i.p.weekly x 3600 ± 8050
MTX-α-Ala10i.p.weekly x 3720 ± 9540
MTX-α-Ala20i.p.weekly x 3480 ± 7060

Table 2: Hypothetical Toxicity Profile of MTX-α-Ala

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Serum ALT (U/L) at Day 21Serum Creatinine (mg/dL) at Day 21
Vehicle Control-< 245 ± 80.5 ± 0.1
Methotrexate1015 ± 3150 ± 251.2 ± 0.3
MTX-α-Ala108 ± 280 ± 150.7 ± 0.2
MTX-α-Ala2012 ± 4120 ± 200.9 ± 0.2

IV. Visualizations

Signaling Pathway and Mechanism of Action

MTX_Alpha_Alanine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell MTX-Ala_prodrug MTX-α-Alanine (Prodrug) MTX_active Methotrexate (Active Drug) MTX-Ala_prodrug->MTX_active Cleavage DHFR Dihydrofolate Reductase (DHFR) MTX_active->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF to THF DNA_synthesis DNA Synthesis & Cell Proliferation THF->DNA_synthesis Required for Enzyme Carboxypeptidase (Tumor Microenvironment) Enzyme->MTX-Ala_prodrug Activates

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping Treatment Administer Vehicle, MTX, or MTX-α-Ala Grouping->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs Treatment->Monitoring Endpoint Euthanasia at Study Endpoint Monitoring->Endpoint Blood_Collection Blood Collection (Hematology, Chemistry) Endpoint->Blood_Collection Tissue_Collection Tissue Collection (Tumor, Organs) for Histopathology Endpoint->Tissue_Collection

Caption: General workflow for in vivo efficacy and toxicity studies.

References

Application Note: Analytical Techniques for the Characterization of Methotrexate-α-Alanine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a widely used chemotherapeutic agent. To enhance its therapeutic index, reduce toxicity, and improve targeting, conjugation of MTX to various moieties, including amino acids like α-alanine, is a promising strategy. The resulting Methotrexate-α-alanine (MTX-Ala) conjugates require thorough analytical characterization to ensure identity, purity, and stability. This application note provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of MTX-Ala conjugates.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of MTX-Ala conjugates. Both reversed-phase and size-exclusion chromatography can be employed depending on the nature of the conjugate.

Reversed-Phase HPLC (RP-HPLC) for Purity and Quantification

RP-HPLC is ideal for separating the MTX-Ala conjugate from the parent drug (MTX), the amino acid (α-alanine), and any synthesis-related impurities.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might be a linear increase from 5% to 95% Solvent B over 20-30 minutes. The exact gradient should be optimized for the specific conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance is monitored at wavelengths characteristic of methotrexate, typically around 303 nm or 372 nm.

  • Sample Preparation: Dissolve the MTX-Ala conjugate in the initial mobile phase composition or a suitable solvent like DMSO, followed by filtration through a 0.22 µm syringe filter.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a purified MTX-Ala standard and plotting the peak area against concentration.

Size-Exclusion Chromatography (SEC) for Macromolecular Conjugates

If the MTX-Ala is further conjugated to a larger carrier like a polymer or protein, SEC is used to determine the amount of free (unconjugated) MTX-Ala.

Experimental Protocol: Size-Exclusion Chromatography

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: A size-exclusion column appropriate for the molecular weight range of the macromolecular conjugate (e.g., Superdex® Peptide).[2]

  • Mobile Phase: An aqueous buffer, such as 0.1 M sodium bicarbonate, is typically used.[2]

  • Flow Rate: A lower flow rate, for instance, 0.4 mL/min, is often employed.[2]

  • Detection: UV detection at 302 nm.[2]

  • Analysis: The chromatogram will show separate peaks for the high molecular weight conjugate and the low molecular weight free MTX-Ala, allowing for quantification of the latter.

Data Presentation: HPLC Analysis

ParameterRP-HPLCSEC
Column C18 (250 x 4.6 mm, 5 µm)Superdex® Peptide (150 x 4.6 mm)
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient)0.1 M Sodium Bicarbonate (isocratic)
Flow Rate 1.0 mL/min0.4 mL/min
Detection λ 303 nm or 372 nm302 nm
Linear Range 1.2 - 40 µM (example)[2]2.0 - 200 µM (example)[2]
LOD ~0.3 µM (example)[2]~0.28 µM (example)
LOQ ~1.0 µM (example)[2]~0.9 µM (example)[2]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and structural integrity of the MTX-Ala conjugate. It can be coupled with liquid chromatography (LC-MS) for enhanced specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for analyzing polar molecules like MTX-Ala conjugates.

Experimental Protocol: LC-ESI-MS

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system.

  • HPLC Conditions: Use the RP-HPLC conditions described in section 1.1, but with a volatile mobile phase modifier like formic acid instead of TFA if possible, as TFA can cause ion suppression.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used, as it will readily protonate the MTX-Ala conjugate.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the conjugate.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the MTX-Ala conjugate. For example, a lysine-methotrexate (B1675781) conjugate was identified by its [M+H]⁺ ion at m/z 711.32.[3]

  • Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern should be consistent with the structure of the MTX-Ala conjugate. For methotrexate, a characteristic transition is m/z 455.2→308.2.[4]

Data Presentation: Mass Spectrometry Data

AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Methotrexate455.15455.2308.2
α-Alanine90.05--
MTX-α-Ala526.20(To be determined)(Fragments corresponding to loss of alanine (B10760859), cleavage of the pteridine (B1203161) ring, etc.)

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in the MTX-Ala conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of the conjugate. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for methotrexate and its derivatives.[5]

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: Compare the spectrum of the conjugate to that of the starting materials (MTX and α-alanine). Look for the appearance of new signals or shifts in existing signals that confirm the formation of the amide bond between MTX and α-alanine. The aliphatic proton signals of alanine will be distinct from the aromatic and glutamic acid protons of methotrexate.

    • ¹³C NMR: Confirm the presence of all expected carbon signals and look for shifts in the carbonyl carbons involved in the new amide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the amide linkage.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

  • Data Acquisition: Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.[6]

  • Spectral Analysis:

    • The FTIR spectrum of methotrexate shows characteristic bands for O-H stretching (~3351 cm⁻¹), N-H stretching (~3190 cm⁻¹), and C=O stretching of the carboxylic acid and amide groups (1670-1601 cm⁻¹).[7]

    • In the MTX-Ala conjugate, look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The formation of the new amide bond may lead to changes in the shape and position of the carbonyl stretching region compared to the parent MTX.

Data Presentation: Spectroscopic Data

TechniqueKey Observables for MTX-Ala Conjugate
¹H NMR Appearance of characteristic proton signals for the α-alanine moiety linked to the methotrexate backbone. Shifts in the signals of the glutamic acid residue of MTX.
¹³C NMR Presence of signals corresponding to the carbons of both MTX and α-alanine. A downfield shift of the carbonyl carbon involved in the new amide bond.
FTIR Characteristic amide I (C=O stretch) and amide II (N-H bend) bands confirming the peptide linkage. Changes in the carbonyl stretching region (1600-1700 cm⁻¹) compared to MTX.

Workflow and Pathway Diagrams

Experimental Workflow for MTX-Ala Conjugate Characterization

G cluster_synthesis Synthesis & Purification synthesis MTX-Ala Synthesis purification Purification (e.g., Preparative HPLC) synthesis->purification hplc HPLC (Purity & Quantification) purification->hplc Purity Check ms Mass Spectrometry (Identity) purification->ms Confirm MW nmr NMR (Structure Elucidation) purification->nmr Detailed Structure ftir FTIR (Functional Groups) purification->ftir Confirm Amide Bond

Caption: Workflow for synthesis, purification, and characterization of MTX-Ala conjugates.

Logical Relationship of Analytical Techniques

G cluster_questions cluster_techniques conjugate MTX-Ala Conjugate q1 Is it the right molecule? conjugate->q1 q2 How pure is it? conjugate->q2 q3 What is the exact structure? conjugate->q3 t1 Mass Spectrometry q1->t1 Answers t2 HPLC q2->t2 Answers t3 NMR & FTIR q3->t3 Answers

Caption: Relationship between analytical questions and the techniques used to answer them.

The comprehensive characterization of Methotrexate-α-alanine conjugates is critical for their development as potential therapeutic agents. A multi-faceted analytical approach combining chromatography (HPLC), mass spectrometry (MS), and spectroscopy (NMR, FTIR) is essential. This application note provides the foundational protocols and expected outcomes for each technique, enabling researchers to thoroughly validate the identity, purity, and structure of their synthesized conjugates.

References

Application Notes and Protocols for Assessing Methotrexate-alpha-alanine Delivery to Tumor Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a widely used chemotherapeutic agent. However, its clinical efficacy is often limited by systemic toxicity and the development of drug resistance. Methotrexate-alpha-alanine (MTX-Ala) is a prodrug of MTX designed to improve its therapeutic index.[1] The rationale behind this approach is to deliver a less toxic form of the drug systemically, which is then selectively converted to the active MTX at the tumor site by specific enzymes, such as carboxypeptidase A (CPA).[1] This targeted activation can potentially increase the drug concentration at the tumor while minimizing exposure to healthy tissues.

These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the delivery, activation, and efficacy of MTX-Ala at tumor sites. The methodologies cover quantitative analysis, in vivo and ex vivo imaging, and cellular assays to provide a robust framework for preclinical evaluation.

Quantitative Analysis of this compound and Methotrexate in Tumor Tissue by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separate quantification of the prodrug (MTX-Ala) and the active drug (MTX) in biological matrices, including tumor tissue homogenates. This allows for the direct assessment of prodrug delivery and its conversion to the active form within the tumor microenvironment.

Data Presentation: HPLC Analysis Parameters
ParameterSetting
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer (e.g., 92:8 v/v), pH adjusted to 6.0 ± 0.05.[2]
Flow Rate 1.0 - 1.4 mL/min.[2]
Detection UV detector at 303 nm.[2]
Injection Volume 20 µL
Retention Time (MTX) Approximately 4.5 min (will vary based on exact conditions).[2]
Retention Time (MTX-Ala) Expected to be different from MTX, requires optimization.
Quantitation Limit (MTX) As low as 0.1 µM.[3]
Experimental Protocol: HPLC Quantification

1. Materials:

  • Tumor tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Methotrexate (MTX) and this compound (MTX-Ala) standards

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Tissue homogenizer

  • Centrifuge

  • HPLC system with UV detector

2. Sample Preparation (Tumor Tissue Homogenate):

  • Excise tumor tissue from the animal model and immediately place it on ice.

  • Weigh the tissue sample (typically 50-100 mg).

  • Add a known volume of ice-cold PBS (e.g., 1:4 w/v) and homogenize the tissue on ice until a uniform suspension is achieved.

  • To precipitate proteins, add an equal volume of cold TCA solution to the homogenate.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains MTX and MTX-Ala.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample supernatant.

  • Run the analysis for a sufficient time to allow for the elution of both MTX-Ala and MTX.

  • Record the chromatogram and identify the peaks corresponding to MTX-Ala and MTX based on the retention times of the standards.

  • Quantify the concentration of each compound by comparing the peak areas to a standard curve generated from known concentrations of MTX and MTX-Ala.

4. Data Analysis:

  • Construct a standard curve for both MTX and MTX-Ala by plotting peak area versus concentration.

  • Determine the concentration of MTX and MTX-Ala in the tumor homogenate from the standard curve.

  • Normalize the drug concentration to the initial weight of the tumor tissue (e.g., in µg/g of tissue).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Tumor Tumor Tissue Homogenize Homogenize in PBS Tumor->Homogenize Precipitate Protein Precipitation (TCA) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect & Filter Supernatant Centrifuge->Supernatant HPLC Inject into HPLC Supernatant->HPLC Detect UV Detection (303 nm) HPLC->Detect Quantify Quantify Peaks Detect->Quantify

Workflow for HPLC analysis of MTX-Ala and MTX in tumor tissue.

In Vivo and Ex Vivo Imaging of this compound Delivery

Fluorescence imaging is a powerful, non-invasive technique to visualize the biodistribution and tumor accumulation of drug conjugates in real-time. This requires the synthesis of a fluorescently labeled MTX-Ala.

Experimental Protocol: In Vivo Imaging

1. Synthesis of Fluorescently Labeled MTX-Ala (Conceptual Protocol):

This protocol is conceptual and would require optimization. It is based on the principle of first labeling L-alanine with a fluorescent dye and then conjugating it to the methotrexate precursor.

  • Step 1: Synthesis of Fluorescently Labeled L-Alanine:

    • Select a suitable fluorescent dye with an amine-reactive group (e.g., an NHS ester or isothiocyanate) and desired spectral properties (e.g., a near-infrared dye for deep tissue imaging).

    • React the fluorescent dye with a protected L-alanine derivative (e.g., with a protected carboxyl group) in an appropriate solvent system.

    • Purify the fluorescently labeled alanine (B10760859) derivative using chromatography (e.g., HPLC).

    • Deprotect the carboxyl group to yield the fluorescent L-alanine.

  • Step 2: Conjugation to Methotrexate:

    • Activate the alpha-carboxyl group of the glutamate (B1630785) moiety of a methotrexate precursor using a suitable coupling agent (e.g., DCC/NHS).

    • React the activated methotrexate precursor with the fluorescently labeled L-alanine.

    • Purify the final fluorescent MTX-Ala conjugate using HPLC.

    • Characterize the conjugate using mass spectrometry and spectrophotometry to confirm its identity and purity.

2. Animal Model and Administration:

  • Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors from a relevant cancer cell line.

  • Administer the fluorescently labeled MTX-Ala conjugate to the tumor-bearing mice, typically via tail vein injection.

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice.

  • Acquire whole-body fluorescent images using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the chosen fluorophore.

4. Ex Vivo Imaging:

  • At the final time point, euthanize the mice.

  • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Arrange the tissues in the imaging system and acquire ex vivo fluorescent images to confirm the in vivo biodistribution and quantify the signal in each organ.

5. Data Analysis:

  • Quantify the fluorescent signal intensity in the tumor and other organs at each time point.

  • Calculate the tumor-to-background ratio to assess the targeting efficiency.

Imaging_Workflow cluster_synthesis Synthesis cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Fluoro_Ala Synthesize Fluorescent L-Alanine Conj_MTX Conjugate to Methotrexate Fluoro_Ala->Conj_MTX Inject Inject into Tumor-Bearing Mouse Conj_MTX->Inject Image_InVivo In Vivo Fluorescence Imaging Inject->Image_InVivo Euthanize Euthanize and Excise Organs Image_InVivo->Euthanize Image_ExVivo Ex Vivo Fluorescence Imaging Euthanize->Image_ExVivo Quantify Quantify Signal Image_ExVivo->Quantify

Experimental workflow for in vivo and ex vivo imaging.

In Vitro Cytotoxicity and Prodrug Activation Assays

In vitro assays are crucial to determine the cytotoxicity of MTX-Ala relative to MTX and to confirm its activation by the target enzyme.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineConditionIC50 (M)
Methotrexate (MTX)UCLA-P3-5.2 x 10⁻⁸
This compound (MTX-Ala)UCLA-P3Without Carboxypeptidase A8.9 x 10⁻⁶
This compound (MTX-Ala)UCLA-P3With Carboxypeptidase A Conjugate1.5 x 10⁻⁶
Methotrexate (MTX)L1210-2.4 x 10⁻⁸
This compound (MTX-Ala)L1210Without Carboxypeptidase A2.0 x 10⁻⁶
This compound (MTX-Ala)L1210With Carboxypeptidase A8.5 x 10⁻⁸
Experimental Protocol: MTT Cytotoxicity Assay

1. Materials:

  • Cancer cell line of interest (e.g., a folate receptor-overexpressing line)

  • Complete cell culture medium

  • Methotrexate (MTX) and this compound (MTX-Ala)

  • Carboxypeptidase A (CPA) enzyme

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.

    • Prepare a set of MTX-Ala dilutions that also contain a fixed, non-toxic concentration of CPA.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each condition.

ADEPT_Mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug MTX-Ala (Prodrug) Low Toxicity Enzyme Carboxypeptidase A (Targeted Enzyme) Prodrug->Enzyme Activation MTX Methotrexate (Active Drug) High Toxicity Enzyme->MTX TumorCell Tumor Cell MTX->TumorCell Enters Cell Apoptosis Cell Death TumorCell->Apoptosis

Targeted activation of MTX-Ala at the tumor site.

Conclusion

The assessment of this compound delivery to tumor sites requires a multi-faceted approach. The protocols outlined in these application notes provide a framework for the quantitative analysis of prodrug and active drug concentrations, the visualization of biodistribution and tumor accumulation, and the in vitro evaluation of cytotoxicity and targeted activation. Together, these methods will enable a thorough preclinical evaluation of MTX-Ala and similar prodrug strategies, facilitating the development of more effective and less toxic cancer therapies.

References

Application of Methotrexate-alpha-alanine in Specific Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methotrexate-alpha-alanine (MTX-Ala), a prodrug of the widely used anticancer agent Methotrexate (B535133) (MTX), in specific cancer cell lines. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for its in vitro evaluation.

Introduction

Methotrexate functions as an anticancer agent by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA replication and cell division.[1][2] This inhibition primarily affects rapidly proliferating cells, such as cancer cells.[2] this compound is a prodrug form of MTX, designed to be less toxic than the parent drug.[3] Its mechanism of action relies on the enzymatic cleavage of the alpha-alanine moiety by carboxypeptidase A (CPA), which can be targeted to tumor sites, to release the active MTX.[1][3] This targeted activation aims to enhance the therapeutic window of Methotrexate by concentrating its cytotoxic effects at the tumor location, thereby reducing systemic toxicity.[4]

Data Presentation

The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (ID50) values.

Cell LineCompoundConditionID50 (M)
UCLA-P3 (Human Lung Adenocarcinoma) This compoundWithout conjugate-bound Carboxypeptidase A8.9 x 10⁻⁶
This compoundWith conjugate-bound Carboxypeptidase A1.5 x 10⁻⁶
Methotrexate-5.2 x 10⁻⁸
L1210 (Murine Leukemia) This compoundWithout Carboxypeptidase A2.0 x 10⁻⁶
This compoundWith Carboxypeptidase A8.5 x 10⁻⁸
Methotrexate-2.4 x 10⁻⁸

Data sourced from references[1][5].

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX-Ala Methotrexate-α-alanine (Prodrug) MTX_ext Methotrexate (Active Drug) MTX-Ala->MTX_ext Activation CPA Carboxypeptidase A (Activating Enzyme) CPA->MTX-Ala MTX_int Methotrexate MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->THF Reduction DNA_Synth DNA Synthesis & Cell Proliferation THF->DNA_Synth Required for

Caption: Mechanism of this compound activation and action.

G start Start cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture treatment 2. Treat cells with Methotrexate-α-alanine (± Carboxypeptidase A) cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Perform Cell Viability Assay (e.g., MTT) incubation->assay data_analysis 5. Measure Absorbance and Calculate IC50 values assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of this compound. These should be optimized based on the specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Due to the limited solubility of methotrexate and its derivatives in aqueous solutions, it is recommended to first dissolve this compound in a small volume of a suitable solvent. For methotrexate, a minimal amount of 0.1 M NaOH is often used, followed by dilution with phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. A similar approach can be tested for this compound. Alternatively, sterile dimethyl sulfoxide (B87167) (DMSO) can be used.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted for determining the cytotoxic effects of this compound in the presence or absence of the activating enzyme, Carboxypeptidase A.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Carboxypeptidase A (from bovine pancreas)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • For experiments involving enzymatic activation, prepare a solution of Carboxypeptidase A in complete culture medium at the desired concentration.

    • Carefully remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • For the enzyme-activated groups, add 100 µL of the medium containing both this compound and Carboxypeptidase A.

    • Include control wells: cells with medium only (untreated control), cells with Carboxypeptidase A only, and medium only (blank).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the ID50 value using appropriate software.

Protocol 3: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) In Vitro Model

This protocol outlines a more targeted approach, mimicking the ADEPT strategy.

Procedure:

  • Cell Seeding: Seed target cancer cells in 96-well plates as described in Protocol 2.

  • Conjugate Binding:

    • Prepare a solution of the Carboxypeptidase A-monoclonal antibody conjugate in a serum-free medium.

    • Wash the cells once with serum-free medium.

    • Incubate the cells with the conjugate solution for 1-2 hours at 4°C to allow binding to the cell surface antigen.

    • Wash the cells three times with cold serum-free medium to remove any unbound conjugate.

  • Prodrug Treatment:

    • Add 100 µL of complete medium containing serial dilutions of this compound to the wells.

  • Incubation and Assay:

    • Follow steps 3 through 5 of Protocol 2 to determine the cytotoxicity.

Conclusion

This compound shows potential as a prodrug for targeted cancer therapy. Its efficacy is dependent on the presence of an activating enzyme, such as Carboxypeptidase A, which can be delivered to the tumor site using strategies like ADEPT. The provided protocols offer a foundation for researchers to explore the application of this compound in various cancer cell lines and to further investigate its therapeutic potential. Further studies are warranted to evaluate its efficacy in a broader range of cancer models and to optimize its activation for clinical applications.

References

Application Notes and Protocols for ADEPT Studies Using Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with Methotrexate-alpha-alanine

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a targeted cancer therapy strategy designed to selectively deliver a cytotoxic agent to tumor cells while minimizing systemic toxicity. This is a two-step approach. First, an antibody-enzyme conjugate is administered and allowed to localize at the tumor site by binding to a tumor-associated antigen. After the unbound conjugate is cleared from circulation, a non-toxic prodrug is administered. The localized enzyme at the tumor site then converts the prodrug into its active, cytotoxic form, leading to targeted tumor cell death.

This compound (MTX-α-Ala) is a prodrug of the potent chemotherapeutic agent Methotrexate (B535133) (MTX). MTX inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis and leading to cell death. MTX-α-Ala is significantly less toxic than MTX because the addition of the alanine (B10760859) moiety prevents it from being transported into cells. In the ADEPT setting, an enzyme such as Carboxypeptidase A (CPA) or Carboxypeptidase G2 (CPG2) is conjugated to a tumor-specific antibody. This conjugate localizes to the tumor, and upon subsequent administration of MTX-α-Ala, the enzyme cleaves the alanine group, releasing active MTX directly at the tumor site. This localized activation enhances the therapeutic index of Methotrexate, concentrating its cytotoxic effects on the tumor while sparing healthy tissues.

Preclinical Experimental Design

A robust preclinical experimental design is crucial for evaluating the efficacy and safety of an ADEPT system utilizing this compound. This involves a series of in vitro and in vivo studies to characterize the antibody-enzyme conjugate, the prodrug, and their combined therapeutic effect.

Key Components and Considerations
  • Antibody Selection: The monoclonal antibody (mAb) must be highly specific for a tumor-associated antigen that is abundantly expressed on the surface of the target cancer cells with minimal expression on healthy tissues. The mAb should exhibit high affinity and be efficiently internalized if intracellular drug delivery is desired, although for this ADEPT system, extracellular activation is the primary mechanism.

  • Enzyme Selection: The enzyme must be capable of efficiently converting this compound to Methotrexate. Carboxypeptidase A (CPA) and Carboxypeptidase G2 (CPG2) are commonly used enzymes for this purpose. CPG2, a bacterial enzyme, is particularly advantageous as it has no human equivalent, reducing the chances of off-target prodrug activation.

  • Antibody-Enzyme Conjugate (AEC): The method of conjugation should be stable and not compromise the function of either the antibody or the enzyme. The stoichiometry of the enzyme to antibody ratio in the conjugate should be optimized and characterized.

  • Prodrug: this compound should be synthesized to a high purity. Its stability in plasma and its lower cytotoxicity compared to Methotrexate must be confirmed.

  • Animal Model: An appropriate animal model, typically immunodeficient mice bearing human tumor xenografts expressing the target antigen, is required for in vivo efficacy and toxicity studies.

In Vitro Studies
  • Binding Affinity of AEC: The binding affinity of the antibody-enzyme conjugate to the target tumor cells should be determined and compared to the unconjugated antibody using methods like flow cytometry or ELISA.

  • Enzyme Activity of AEC: The enzymatic activity of the conjugate should be assessed to ensure that the conjugation process has not significantly impaired the enzyme's ability to convert the prodrug.

  • In Vitro Cytotoxicity: The cornerstone of in vitro evaluation is the cytotoxicity assay, which measures the ability of the ADEPT system to kill cancer cells.

In Vivo Studies
  • Pharmacokinetics of AEC: The pharmacokinetic profile of the antibody-enzyme conjugate is determined to understand its distribution, clearance rate, and tumor localization. This is critical for determining the optimal time window for prodrug administration.

  • In Vivo Efficacy: The antitumor efficacy of the complete ADEPT system is evaluated in tumor-bearing animal models. This involves administering the AEC, allowing for clearance, and then administering the MTX-α-Ala prodrug. Tumor growth inhibition and survival are the primary endpoints.

  • Toxicity Studies: The systemic toxicity of the ADEPT regimen is assessed by monitoring animal weight, clinical signs of distress, and by histological analysis of major organs.

Quantitative Data Summary

The following tables summarize key quantitative data that should be generated during preclinical evaluation.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (M) without AECIC50 (M) with AEC
Methotrexate (MTX)UCLA-P35.2 x 10⁻⁸N/A
This compound (MTX-α-Ala)UCLA-P38.9 x 10⁻⁶1.5 x 10⁻⁶[1]
Methotrexate (MTX)L12102.4 x 10⁻⁸N/A
This compound (MTX-α-Ala)L12102.0 x 10⁻⁶8.5 x 10⁻⁸ (with CPA)

Table 2: Enzyme Kinetic Parameters for Carboxypeptidase G2 (CPG2)

SubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (µM⁻¹s⁻¹)
Methotrexate8400-600N/A
Methotrexate-alpha-phenylalanineN/AN/A0.44 (for hCPA1)[2]
MTX-α-3-cyclobutylphenylalanineN/AN/A1.8 (for hCPA1-T268G)[2]

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAnimal ModelTumor TypeTumor Growth Inhibition (%)Survival Advantage
Saline ControlNude MiceHuman Lung Adenocarcinoma Xenograft0-
MTX-α-Ala onlyNude MiceHuman Lung Adenocarcinoma Xenograft<10Minimal
AEC onlyNude MiceHuman Lung Adenocarcinoma Xenograft~15Minimal
AEC + MTX-α-Ala (ADEPT)Nude MiceHuman Lung Adenocarcinoma Xenograft>80Significant increase
MethotrexateNude MiceHuman Lung Adenocarcinoma Xenograft~60Moderate

Table 4: Pharmacokinetic Parameters of Methotrexate

ParameterValue (in Humans)
Volume of Distribution (Vd) 0.75 L/kg
Time to Peak Concentration (Tmax) 1-4 hours (oral)
Maximal Concentration (Cmax) 0.25-2.0 µM (low dose)
Elimination Half-life (t½) 3-10 hours (low dose)
Clearance (CL) 8.2 - 8.45 L/h (in PCNSL patients)[3]

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxicity of Methotrexate, this compound, and the ADEPT system on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., UCLA-P3, a human lung adenocarcinoma cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate (MTX) stock solution

  • This compound (MTX-α-Ala) stock solution

  • Antibody-Enzyme Conjugate (AEC)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • For ADEPT group:

      • Gently aspirate the culture medium from the wells.

      • Add the antibody-enzyme conjugate diluted in culture medium to the designated wells and incubate for 1 hour at 37°C to allow for binding.

      • Wash the wells three times with PBS to remove unbound conjugate.

      • Add serial dilutions of this compound to the wells.

    • For control groups:

      • Prepare serial dilutions of Methotrexate and this compound in complete culture medium.

      • Add the dilutions to the respective wells.

      • Include wells with cells and medium only as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • If using an adherent cell line, carefully aspirate the medium without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: In Vivo ADEPT Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of the this compound ADEPT system in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • Tumor cells expressing the target antigen (e.g., human colorectal cancer cell line LS174T)

  • Matrigel (optional, for subcutaneous tumor cell injection)

  • Antibody-Enzyme Conjugate (AEC)

  • This compound (MTX-α-Ala)

  • Sterile PBS

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Inject 1 x 10⁶ to 5 x 10⁶ tumor cells subcutaneously into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., saline, AEC only, MTX-α-Ala only, AEC + MTX-α-Ala, MTX).

  • Treatment Administration:

    • Day 0: Administer the antibody-enzyme conjugate (e.g., 10 mg/kg) intravenously (i.v.) to the mice in the ADEPT and AEC only groups.

    • Clearance Period: Allow a predetermined period (e.g., 48-72 hours) for the unbound AEC to clear from the circulation. The optimal clearance time should be determined in prior pharmacokinetic studies.

    • Prodrug Administration: After the clearance period, administer this compound (e.g., 50 mg/kg) intraperitoneally (i.p.) or intravenously (i.v.) to the mice in the ADEPT and MTX-α-Ala only groups. This can be a single dose or a multi-dose regimen.

    • Administer Methotrexate (at its maximum tolerated dose) and saline to the respective control groups according to a predetermined schedule.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the mice for any clinical signs of distress.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • A secondary endpoint can be overall survival.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.

    • Generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.

Visualizations

Signaling Pathway of Methotrexate

Methotrexate_Signaling_Pathway MTX Methotrexate MTX_in Intracellular Methotrexate MTX->MTX_in Cellular Uptake DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synth->Cell_Cycle_Arrest Inhibition leads to

Caption: Mechanism of action of Methotrexate.

Experimental Workflow for In Vivo ADEPT Study

ADEPT_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization AEC_Admin Administer Antibody-Enzyme Conjugate (AEC) Randomization->AEC_Admin Clearance Clearance of Unbound AEC (48-72h) AEC_Admin->Clearance Prodrug_Admin Administer MTX-α-Ala Prodrug Clearance->Prodrug_Admin Tumor_Measurement Tumor Volume Measurement Prodrug_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring Prodrug_Admin->Body_Weight Data_Analysis Data Analysis (TGI, Survival) Tumor_Measurement->Data_Analysis Body_Weight->Data_Analysis

Caption: General workflow for an in vivo ADEPT study.

Logical Relationship of ADEPT Components

ADEPT_Components Antibody Tumor-Specific Antibody AEC Antibody-Enzyme Conjugate (AEC) Antibody->AEC Enzyme Carboxypeptidase (CPA or CPG2) Enzyme->AEC Tumor_Cell Tumor Cell with Target Antigen AEC->Tumor_Cell Binds to Prodrug This compound (Non-toxic) Active_Drug Methotrexate (Cytotoxic) Tumor_Cell->Active_Drug Localized Activation at Prodrug->Active_Drug Enzymatic Conversion Tumor_Cell_Death Tumor Cell Death Active_Drug->Tumor_Cell_Death Induces

Caption: Logical relationship of ADEPT components.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methotrexate-alpha-alanine (MTX-α-Ala). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound? A1: this compound is typically synthesized through two main routes: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] SPPS involves attaching the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids.[1][2] Solution-phase synthesis involves reacting the protected amino acid derivatives in a suitable solvent, followed by purification after each step.[3] The choice of method often depends on the scale of the synthesis, available equipment, and purification capabilities.

Q2: Which carboxyl group of Methotrexate (B535133) should be coupled with alanine (B10760859)? A2: For the synthesis of this compound, the alpha-carboxyl group of the glutamate (B1630785) moiety of Methotrexate is coupled to the amino group of alanine.[4] It is crucial to employ selective protection strategies to ensure the reaction occurs at the desired position, as Methotrexate also possesses a gamma-carboxyl group.[5]

Q3: What are the critical starting materials for this synthesis? A3: A key precursor is 4-amino-4-deoxy-N10-methylpteroic acid, which constitutes the pteridine (B1203161) and p-aminobenzoic acid portions of Methotrexate. This intermediate is then coupled with an L-glutamic acid derivative, which is subsequently coupled with alanine. Alternatively, Methotrexate itself can be used with appropriate protection of the gamma-carboxyl group before coupling with a protected alanine derivative.

Q4: How can I monitor the progress of the coupling reaction? A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. A successful reaction will show the disappearance of the limiting starting material and the appearance of a new spot or peak corresponding to the product.

Q5: What are the common impurities in this compound synthesis? A5: Impurities can arise from several sources, including incomplete reactions (unreacted starting materials), side reactions (e.g., racemization, formation of deletion sequences in SPPS), and degradation of the product.[3][7] Common chemical impurities related to the methotrexate moiety itself can also be present if the starting material is not pure.[8] Purification is essential to remove these impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inefficient activation of the carboxylic acid.- Steric hindrance from protecting groups.- Sub-optimal reaction temperature or time.- Poor quality of reagents or solvents.- Switch to a more powerful coupling reagent (e.g., from DCC/HOBt to HATU or COMU).- Increase reaction time and/or temperature (e.g., run the reaction overnight or warm to 40-50°C).- Use a 1.5 to 2-fold excess of the coupling reagent and the amino acid being added .- Ensure all reagents and solvents are anhydrous , as moisture can quench the reaction.
Incomplete Reaction (Starting Material Remains) - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Aggregation of the peptide chain.- Add another equivalent of the coupling reagent and amine and allow the reaction to proceed for several more hours.- Perform a double coupling : after the initial coupling, filter and wash the resin (for SPPS) or perform a work-up and then repeat the coupling step with fresh reagents.[9]- Change the solvent to one that better solubilizes the reactants and intermediates (e.g., from DCM to DMF or NMP).[9]
Multiple Spots on TLC / Peaks in HPLC (Side Products) - Racemization during activation/coupling.- Side reactions involving protecting groups.- Formation of by-products like N-acylurea (with carbodiimide (B86325) reagents).[10]- Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) if not already in use.[10]- Lower the reaction temperature during the activation step.[8]- Choose a coupling reagent less prone to side reactions (e.g., phosphonium (B103445) or uronium salts over carbodiimides).- Optimize purification methods , such as adjusting the gradient in reverse-phase HPLC, to better separate the desired product from impurities.[11]
Difficulty in Product Purification - Product is insoluble in common solvents.- Co-elution of impurities with the product during chromatography.- Perform a precipitation/crystallization step before chromatographic purification. This can be achieved by adding an anti-solvent (a solvent in which the product is insoluble but impurities are soluble).- Optimize the HPLC method : try a different column, mobile phase composition, or gradient slope to improve resolution.[11][12]- For insoluble products, consider using a different work-up procedure or employing a solvent system known to dissolve similar compounds.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly when dealing with sterically hindered amino acids or complex peptide sequences. The following table provides a comparative overview of commonly used coupling reagents for peptide synthesis. Yields are representative and can vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseTypical Reaction TimeReported Yield (%)Key Features & Considerations
HATU (Internal HOAt)DIPEA30-60 min~99%Highly efficient, especially for hindered couplings; may cause guanidinylation of the free amine if used in excess.[13][14]
HBTU (Internal HOBt)DIPEA30-60 min~95-98%A reliable and widely used reagent for routine synthesis.[13][14]
PyBOP HOBtDIPEA30-90 min~95%Phosphonium salt-based, avoids guanidinylation side reactions.[13][14]
COMU (Internal Oxyma)DIPEA15-30 min>99%Very fast and efficient; considered a safer alternative to benzotriazole-based reagents.[13][14][15]
DCC HOBtN/A2-4 hours~80-90%Cost-effective but can lead to the formation of insoluble dicyclohexylurea (DCU) by-product, which can complicate purification.[3][10]

Data synthesized from multiple sources for comparative purposes.[3][10][13][14][15]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound Diethyl Ester

This protocol describes the coupling of N-benzyloxycarbonyl (Cbz)-protected Methotrexate with L-alanine ethyl ester, followed by deprotection.

Step 1: Protection of Methotrexate

  • This step is crucial to ensure selective coupling at the alpha-carboxyl group. A detailed procedure for the selective protection of the gamma-carboxyl group of methotrexate is required, which is a complex multi-step process and is assumed to be completed prior to this protocol. The resulting product is γ-benzyl-Methotrexate.

Step 2: Coupling Reaction

  • Dissolve γ-benzyl-Methotrexate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, neutralize L-alanine ethyl ester hydrochloride (1.2 equivalents) with N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DMF.

  • Add the neutralized L-alanine ethyl ester solution to the activated Methotrexate mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 4: Deprotection

  • Dissolve the purified, protected dipeptide in a suitable solvent (e.g., methanol).

  • Perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the Cbz and benzyl (B1604629) protecting groups.

  • Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by reverse-phase HPLC.

Protocol 2: HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 303 nm.[17]

  • Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Inject the solution onto the equilibrated HPLC system. Collect fractions corresponding to the main product peak. Analyze the fractions for purity and pool the pure fractions. Lyophilize the pooled fractions to obtain the final product as a TFA salt.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_purification Purification & Deprotection MTX Methotrexate (MTX) Protect_MTX Protect γ-carboxyl of MTX MTX->Protect_MTX Ala L-Alanine Ester Couple Couple with L-Alanine Ester Ala->Couple Protected_MTX γ-Protected MTX Protect_MTX->Protected_MTX Activate Activate α-carboxyl (e.g., with HATU/DIPEA) Protected_MTX->Activate Activate->Couple Protected_Product Protected MTX-α-Ala Ester Couple->Protected_Product Deprotect Deprotect (e.g., TFA) Protected_Product->Deprotect Purify HPLC Purification Deprotect->Purify Final_Product Pure MTX-α-Ala Purify->Final_Product

Caption: General workflow for the solution-phase synthesis of this compound.

Troubleshooting_Yield Start Low Synthesis Yield Check_Reagents Are reagents/solvents anhydrous and high purity? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? (Excess amine & reagent) Check_Reagents->Check_Stoichiometry Yes Sol_Dry Use fresh, anhydrous solvents and pure reagents. Check_Reagents->Sol_Dry No Check_Activation Is the coupling reagent strong enough? Check_Stoichiometry->Check_Activation Yes Sol_Stoich Use 1.5-2 eq. of amine and coupling reagent. Check_Stoichiometry->Sol_Stoich No Check_Time_Temp Are reaction time and temperature sufficient? Check_Activation->Check_Time_Temp Yes Sol_Activation Switch to a stronger reagent (e.g., HATU, COMU). Check_Activation->Sol_Activation No Sol_Time_Temp Increase reaction time (e.g., overnight) and/or increase temperature (40°C). Check_Time_Temp->Sol_Time_Temp No Success Yield Improved Check_Time_Temp->Success Yes Sol_Dry->Check_Stoichiometry Sol_Stoich->Check_Activation Sol_Activation->Check_Time_Temp Sol_Time_Temp->Success

Caption: Troubleshooting logic for addressing low synthesis yield issues.

References

Overcoming stability issues of Methotrexate-alpha-alanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methotrexate-α-alanine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. While Methotrexate-α-alanine is a specific prodrug, its stability is largely governed by the core methotrexate (B535133) (MTX) structure. This resource provides troubleshooting advice and frequently asked questions based on established data for methotrexate.

Frequently Asked Questions (FAQs)

Q1: What is Methotrexate-α-alanine and how does its structure relate to stability?

A1: Methotrexate-α-alanine is a prodrug of Methotrexate (MTX), where an α-alanine molecule is covalently linked to the glutamate (B1630785) portion of MTX.[1] This modification is designed for targeted activation, often by enzymes like carboxypeptidase A, to release the active parent drug, MTX.[1][2] While the peptide bond to alanine (B10760859) introduces a new potential site for hydrolysis, the primary stability concerns are related to the core MTX structure, which is susceptible to degradation from factors like pH, light, and temperature.[3][4]

Q2: What are the main degradation pathways for Methotrexate in solution?

A2: Methotrexate primarily degrades via two pathways:

  • Hydrolysis: At pH levels above 7, MTX can hydrolyze to form N¹⁰-methylpteroic acid.[3] This reaction follows first-order kinetics and accelerates rapidly at pH above 9.[3]

  • Photodegradation: Exposure to light, particularly fluorescent light or UV irradiation (e.g., 254 nm), can cause cleavage of the molecule.[3][5][6] This process can generate multiple degradation products, including 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[3] Photodegradation is a significant issue, especially in dilute solutions.[4]

Q3: What is the optimal pH for storing a Methotrexate-α-alanine solution?

A3: Based on data for the parent compound, methotrexate solutions are most stable in a pH range of 6.0 to 8.0.[4] Maximum stability for MTX has been observed around pH 7.[7] Both highly acidic and highly alkaline conditions should be avoided to minimize hydrolytic degradation.

Q4: How should I store my Methotrexate-α-alanine solutions?

A4: To ensure stability, solutions should be:

  • Protected from light: Always store solutions in amber-colored vials or wrap containers in aluminum foil.[4][8][9]

  • Refrigerated: Storing at 2-8°C is recommended for short-to-medium term storage (days to weeks).[8][10]

  • Buffered Appropriately: Use a buffer system to maintain a pH between 6.0 and 8.0.

  • Consider Concentration: Very dilute solutions (e.g., 0.1 mg/mL) are more susceptible to photodegradation than more concentrated solutions (e.g., 25 mg/mL).[4][10]

Q5: Can I freeze my solutions for long-term storage?

A5: Yes, freezing at -20°C has been shown to be an effective method for long-term storage of methotrexate solutions. Studies have shown that MTX is stable for up to 12 weeks when frozen, and can withstand multiple freeze-thaw cycles without significant degradation.[4]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Methotrexate-α-alanine solutions.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Solution appears cloudy or has visible precipitates. 1. Poor Solubility: MTX is known to be practically insoluble in water in its non-ionized form.[11] 2. pH Shift: The solution pH may have shifted outside the optimal range (6-8), causing the compound to precipitate. 3. Degradation: Some degradation products may have lower solubility.1. Ensure the pH of your solvent/buffer is in the optimal 6-8 range before dissolving the compound.[4] 2. Consider using formulation strategies like complexation with cyclodextrins to enhance aqueous solubility.[9][11][12] 3. Re-measure the pH of the solution; adjust if necessary with a suitable buffer.
HPLC analysis shows multiple unexpected peaks. 1. Photodegradation: The solution was likely exposed to light.[3][4] 2. Hydrolysis: The solution may have been stored at a suboptimal pH or elevated temperature.[3] 3. Oxidative Degradation: The compound shows some vulnerability to oxidative stress.[13]1. Immediately protect all stock and working solutions from light using amber vials or foil wrapping.[8] 2. Prepare fresh solutions using a degassed buffer within the pH 6-8 range and store at 2-8°C. 3. Review the entire experimental workflow to identify any steps where the solution is exposed to light or high temperatures for extended periods.
Loss of compound potency or concentration over time. 1. Chemical Instability: Gradual degradation due to hydrolysis or photolysis under experimental conditions.[14] 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).1. Confirm storage conditions (light protection, temperature, pH). MTX solutions at 0.2 mg/mL in 5% dextrose injection were only stable for 3 days at 25°C.[7] 2. Run a time-course stability study under your specific experimental conditions (see protocol below). 3. Use polypropylene (B1209903) or glass containers where possible. Studies often use non-PVC bags or plastic syringes for storing MTX solutions.[7][10]
Solution changes color (e.g., develops an orange tint). 1. Interaction with Metals: Contact with aluminum components (e.g., needles) can cause the formation of orange crystals.[4] 2. Extensive Degradation: Severe degradation can sometimes lead to colored byproducts.1. Avoid direct contact of the solution with aluminum parts. Use stainless steel or polymer-based needles and equipment. 2. Discard the solution and prepare a fresh batch, ensuring adherence to all stability protocols.

Data on Methotrexate Stability

The following tables summarize stability data for the parent compound, Methotrexate, under various conditions. This data provides a strong baseline for handling Methotrexate-α-alanine.

Table 1: Stability of Methotrexate Solutions Under Different Storage Conditions

ConcentrationDiluentContainerStorage ConditionDurationRemaining Drug (%)Reference
2.5 mg/mLOra-Plus/Ora-Sweet SFAmber Bottle2-8°C25 Days96.20%[8]
0.2 mg/mL5% Dextrose Injection-25°C (protected from light)3 DaysStable[7]
20 mg/mL5% Dextrose Injection-25°C (protected from light)28 DaysStable[7]
0.2 mg/mL0.9% NaCl Injection-25°C (protected from light)28 DaysStable[7]
20 mg/mL0.9% NaCl Injection-25°C (protected from light)28 DaysStable[7]
0.1 mg/mL0.9% NaCl or 5% Glucosenon-PVC bag2-8°C (protected from light)56 DaysStable[10]
5-1000 mg/50mL0.9% NaClPVC bag-20°C12 WeeksNo loss[4]

Experimental Protocols & Visualizations

Key Degradation Pathways of Methotrexate

The core structure of Methotrexate-α-alanine is susceptible to degradation through hydrolysis and photolysis.

G Diagram 1: Key Degradation Pathways of Methotrexate cluster_hydrolysis Hydrolysis (High pH > 7) cluster_photolysis Photodegradation (Light Exposure) MTX_H Methotrexate N10 N¹⁰-Methylpteroic Acid MTX_H->N10 Cleavage of Glutamate Moiety MTX_P Methotrexate PABA p-Aminobenzoyl Glutamic Acid MTX_P->PABA C-N Bond Cleavage Pteridine Pteridine Derivatives MTX_P->Pteridine C-N Bond Cleavage G Diagram 2: Troubleshooting Workflow for Instability start Instability Observed (Precipitate, New Peaks, Color Change) check_light Was solution protected from light? start->check_light check_ph Is solution pH within 6-8 range? check_light->check_ph Yes solve_light ACTION: Protect from light at all times (amber vials, foil). Prepare fresh solution. check_light->solve_light No check_temp Was solution stored at correct temperature (2-8°C or -20°C)? check_ph->check_temp Yes solve_ph ACTION: Use a suitable buffer (e.g., phosphate) to maintain pH. Prepare fresh solution. check_ph->solve_ph No check_container Any contact with incompatible materials (e.g., aluminum)? check_temp->check_container Yes solve_temp ACTION: Adhere to strict temperature control. Prepare fresh solution. check_temp->solve_temp No solve_container ACTION: Use inert containers/equipment. Prepare fresh solution. check_container->solve_container Yes end_node Problem Resolved check_container->end_node No solve_light->end_node solve_ph->end_node solve_temp->end_node solve_container->end_node G Diagram 3: Experimental Workflow for Stability Study prep 1. Prepare Stock Solution (e.g., in buffered saline pH 7.0) aliquot 2. Aliquot into Vials (Amber glass vials for different storage conditions) prep->aliquot store 3. Store Samples (e.g., 2-8°C/light-protected, 25°C/light-protected, 25°C/light-exposed) aliquot->store sample 4. Sample at Time Points (t=0, 24h, 48h, 7 days, etc.) store->sample analyze 5. HPLC Analysis (Quantify parent peak and identify degradation peaks) sample->analyze data 6. Data Analysis (Plot % remaining vs. time, calculate degradation rate) analyze->data

References

Preventing premature activation of Methotrexate-alpha-alanine in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methotrexate-α-alanine (MTX-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature activation of this prodrug in serum during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Methotrexate-α-alanine (MTX-Ala) and why is its stability in serum a concern?

A1: Methotrexate-α-alanine (MTX-Ala) is a prodrug of Methotrexate (B535133) (MTX), a potent chemotherapeutic agent. A prodrug is an inactive form of a drug that is converted into its active form in the body. MTX-Ala is designed to be activated by the enzyme carboxypeptidase A (CPA), which is often targeted to tumor sites in antibody-directed enzyme prodrug therapy (ADEPT). The primary concern is the premature activation of MTX-Ala into the highly cytotoxic MTX in the bloodstream (serum) before it reaches the target tumor site. This can lead to systemic toxicity and reduced therapeutic efficacy. This premature activation is primarily due to the activity of endogenous carboxypeptidases present in human serum.

Q2: Which enzymes in human serum can prematurely activate MTX-Ala?

A2: Human serum contains several carboxypeptidases that could potentially hydrolyze the peptide bond in MTX-Ala, releasing the active MTX. The main enzyme of concern is Carboxypeptidase N (CPN) . CPN is a zinc metalloprotease found in blood plasma that cleaves C-terminal basic amino acids (like arginine and lysine). While its primary substrates are basic amino acids, it can also have some activity on neutral amino acids like alanine, albeit at a much lower rate.[1][2] It is important to note that human serum has been shown to hydrolyze MTX-arginine, a similar prodrug, but the hydrolysis of MTX-Ala by serum is significantly lower.[1]

Q3: How should I store and handle MTX-Ala to ensure its stability?

A3: Proper storage and handling are critical to prevent the degradation and premature activation of MTX-Ala.

Storage Conditions for MTX-Ala Powder and Solutions:

FormStorage TemperatureDurationConditions
Powder -20°CLong-term (months to years)Dry, protected from light.[3]
0 - 4°CShort-term (days to weeks)Dry, protected from light.[3]
Stock Solution -20°CLong-term (months)In a suitable solvent (e.g., DMSO), protected from light.[3]
0 - 4°CShort-term (days to weeks)In a suitable solvent, protected from light.[3]

Always refer to the manufacturer's specific recommendations for storage.

Handling Recommendations:

  • Protect from Light: Both the powder and solutions of MTX-Ala are light-sensitive. Use amber vials or wrap containers in aluminum foil.[4][5][6]

  • Aseptic Techniques: Use sterile techniques when preparing solutions to avoid microbial contamination, which could introduce exogenous enzymes.

  • pH Considerations: Be mindful of the pH of your solutions, as extreme pH can affect the stability of the prodrug.

  • Solvent Selection: MTX-Ala is soluble in DMSO.[3] For aqueous solutions, ensure the pH is appropriate to maintain stability.

Troubleshooting Guides

Issue 1: High background cytotoxicity in in vitro assays without the activating enzyme (CPA).

This suggests that MTX-Ala is being prematurely converted to MTX in your cell culture medium, which is often supplemented with serum.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Endogenous Carboxypeptidase Activity in Serum Supplement: 1. Use Heat-Inactivated Serum: Heat inactivation (56°C for 30 minutes) can denature and reduce the activity of some serum enzymes. 2. Reduce Serum Concentration: If your cell line permits, use a lower percentage of serum in your culture medium during the experiment. 3. Use Serum-Free Medium: If possible, conduct the experiment in a serum-free medium. 4. Incorporate a Carboxypeptidase Inhibitor: Add a specific inhibitor of serum carboxypeptidases to your culture medium.
Contamination of Cell Culture: 1. Check for Microbial Contamination: Mycoplasma or bacterial contamination can introduce exogenous enzymes. Regularly test your cell lines. 2. Use Freshly Prepared Medium: Prepare fresh cell culture medium for each experiment to minimize the risk of contamination.
Instability of MTX-Ala in Culture Medium: 1. Prepare Fresh MTX-Ala Solutions: Prepare MTX-Ala solutions immediately before use. 2. pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells and for MTX-Ala stability (typically around pH 7.4).
Issue 2: Inconsistent results in MTX-Ala stability studies in serum.

Variability in the rate of MTX-Ala degradation in serum samples can be due to several factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Variability in Serum Samples: 1. Use Pooled Serum: Use pooled human serum from multiple donors to average out individual variations in enzyme activity. 2. Consistent Serum Handling: Ensure all serum samples are collected, processed, and stored under identical conditions. Avoid repeated freeze-thaw cycles.
Inaccurate Quantification of MTX-Ala and MTX: 1. Validated Analytical Method: Use a validated HPLC method capable of separating and accurately quantifying both MTX-Ala and MTX. 2. Proper Sample Quenching: Immediately stop the enzymatic reaction at each time point by adding a quenching solution (e.g., strong acid like trichloroacetic acid) to precipitate proteins and denature enzymes.[7]
Inconsistent Incubation Conditions: 1. Precise Temperature Control: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment. 2. Consistent Agitation: Gently mix the samples to ensure uniform distribution of MTX-Ala in the serum.

Experimental Protocols

Protocol 1: Assessing the Stability of MTX-Ala in Human Serum

This protocol outlines a method to determine the rate of MTX-Ala conversion to MTX in human serum over time.

Materials:

  • Methotrexate-α-alanine (MTX-Ala)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer)[8]

  • MTX and MTX-Ala analytical standards

Procedure:

  • Preparation:

    • Prepare a stock solution of MTX-Ala in DMSO.

    • Thaw pooled human serum at 37°C.

    • Prepare analytical standards of MTX and MTX-Ala for HPLC calibration.

  • Incubation:

    • Spike the human serum with MTX-Ala to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Vortex the quenched sample vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Run the HPLC method to separate and quantify the concentrations of MTX-Ala and MTX at each time point.

  • Data Analysis:

    • Plot the concentrations of MTX-Ala and MTX over time to determine the stability of the prodrug in serum.

Protocol 2: Use of a Carboxypeptidase Inhibitor to Prevent Premature Activation

This protocol describes how to use a carboxypeptidase inhibitor to create a negative control in your in vitro experiments.

Materials:

  • MTX-Ala

  • Human serum or cell culture medium supplemented with serum

  • Carboxypeptidase N inhibitor, e.g., 2-guanidinoethylmercaptosuccinic acid (GEMSA)

  • Your experimental system (e.g., cancer cell line)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the carboxypeptidase inhibitor in an appropriate solvent.

  • Pre-incubation with Inhibitor:

    • Add the inhibitor to the human serum or cell culture medium at a concentration known to effectively inhibit CPN (typically in the µM range).

    • Pre-incubate the serum/medium with the inhibitor for 15-30 minutes at 37°C.

  • Addition of MTX-Ala:

    • Add MTX-Ala to the inhibitor-treated serum/medium.

  • Experimental Procedure:

    • Proceed with your standard experimental protocol (e.g., cell viability assay, stability study).

  • Comparison:

    • Compare the results from the inhibitor-treated group with a control group without the inhibitor to assess the extent of premature activation due to serum carboxypeptidases.

Visualizations

Activation_Pathway cluster_0 Systemic Circulation (Serum) cluster_1 Tumor Microenvironment MTX-Ala_serum MTX-α-alanine (Prodrug) MTX_serum Methotrexate (Active Drug) MTX-Ala_serum->MTX_serum Premature Activation MTX-Ala_tumor MTX-α-alanine (Prodrug) MTX-Ala_serum->MTX-Ala_tumor Delivery to Tumor Site Toxicity Systemic Toxicity MTX_serum->Toxicity CPN Carboxypeptidase N (Endogenous) CPN->MTX-Ala_serum Hydrolysis MTX_tumor Methotrexate (Active Drug) MTX-Ala_tumor->MTX_tumor Targeted Activation Tumor_Cell Tumor Cell Kill MTX_tumor->Tumor_Cell CPA_conjugate Carboxypeptidase A (Targeted Enzyme) CPA_conjugate->MTX-Ala_tumor Hydrolysis

Caption: Desired vs. undesired activation pathways of MTX-Ala.

Troubleshooting_Workflow start High Background Cytotoxicity Observed in 'No Enzyme' Control q1 Is the serum in the culture medium heat-inactivated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is it possible to reduce the serum concentration? a1_yes->q2 sol1 Heat-inactivate serum (56°C for 30 min) and repeat experiment. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reduce serum percentage or use serum-free medium and repeat experiment. a2_yes->sol2 q3 Have you tried using a carboxypeptidase inhibitor? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Add a CPN inhibitor (e.g., GEMSA) to the medium and repeat experiment. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for unexpected MTX-Ala activity.

References

Technical Support Center: Optimizing Enzyme Concentration for Methotrexate-alpha-alanine Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic activation of Methotrexate-alpha-alanine (MTX-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the activation of the prodrug this compound (MTX-Ala)?

A1: The primary enzyme that activates MTX-Ala by cleaving the alpha-alanine residue to release the active drug, Methotrexate (B535133) (MTX), is Carboxypeptidase A (CPA).[1][2] Pancreatic carboxypeptidase A is commonly used in these assays.[1]

Q2: What is the expected efficiency of Carboxypeptidase A with MTX-Ala as a substrate?

A2: MTX-Ala is hydrolyzed by Carboxypeptidase A, but it is considered a relatively slow substrate. For instance, the activation of a similar prodrug, Methotrexate-alpha-phenylalanine (MTX-Phe), by bovine pancreas CPA is 250-fold faster than that of MTX-Ala.[3] This is an important consideration when designing your experiments and troubleshooting results.

Q3: What are the typical experimental conditions for a Carboxypeptidase A assay?

A3: A standard Carboxypeptidase A assay is typically performed at a pH of 7.5 and a temperature of 25°C.[4] The reaction is often monitored by measuring the change in absorbance at a specific wavelength, which depends on the substrate used.[4]

Q4: How is the activity of Carboxypeptidase A defined?

A4: One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of a specific substrate per minute under defined conditions (e.g., pH 7.5 and 25°C).[4] For the model substrate hippuryl-L-phenylalanine, this is typically measured at 254 nm.[4]

Troubleshooting Guide

Issue 1: Low or no activation of MTX-Ala is observed.

  • Question: I am not seeing significant conversion of MTX-Ala to MTX in my assay. What are the possible reasons?

  • Answer:

    • Suboptimal Enzyme Concentration: The concentration of Carboxypeptidase A may be too low. Due to the slow hydrolysis rate of MTX-Ala, a higher enzyme concentration might be necessary compared to more optimal substrates.[3]

    • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature (typically 2-8°C for suspensions) and has not undergone multiple freeze-thaw cycles if it was frozen.

    • Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in your buffer can significantly affect enzyme activity. The optimal pH for CPA is around 7.5.[4] High concentrations of certain metal ions or chelating agents could inhibit the enzyme.

    • Substrate Quality: Verify the purity and integrity of your MTX-Ala prodrug. Degradation or impurities in the substrate can lead to poor results.

    • Inactive Zymogen Form: Carboxypeptidase A is often produced as an inactive zymogen, pro-carboxypeptidase A, which requires activation by trypsin.[5][6] Ensure that you are using the active form of the enzyme.

Issue 2: High background signal or inconsistent results.

  • Question: My negative controls (without enzyme) show a high signal, or my results are not reproducible. What should I check?

  • Answer:

    • Substrate Instability: MTX-Ala or the detection reagents may be unstable under your assay conditions, leading to non-enzymatic degradation that mimics a positive signal. Run a time-course experiment with the substrate in the assay buffer without the enzyme to check for stability.

    • Contaminated Reagents: Your buffer components or the MTX-Ala stock solution might be contaminated with other proteases or substances that interfere with the assay. Use high-purity reagents and sterile techniques.

    • Pipetting Errors: Inconsistent pipetting, especially of small volumes of the concentrated enzyme stock, can lead to high variability. Use calibrated pipettes and prepare master mixes where possible.

    • Assay Plate Issues: If using a plate-based assay, ensure the plate material is compatible with your detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence).[7]

Issue 3: The reaction rate is too fast or plateaus immediately.

  • Question: The reaction seems to be complete almost instantly after adding the enzyme. How can I accurately measure the initial reaction rate?

  • Answer:

    • Enzyme Concentration is Too High: An excessively high concentration of Carboxypeptidase A will lead to a very rapid depletion of the substrate, making it difficult to measure the initial velocity. To address this, perform serial dilutions of your enzyme stock to find a concentration that results in a linear reaction rate for a measurable period. A recommended final concentration for a standard assay is in the range of 0.4-0.8 units/mL.

Quantitative Data Summary

The following tables summarize key quantitative data for Carboxypeptidase A assays.

Table 1: Recommended Assay Conditions for Carboxypeptidase A

ParameterRecommended ValueSource
pH7.5[4]
Temperature25°C[4]
Buffer0.025 M Tris-HCl with 0.5 M NaCl[4]
Final Enzyme Concentration0.4 - 0.8 units/mL

Table 2: Cytotoxicity Data for MTX-Ala and MTX

CompoundCell LineConditionID50 (M)Source
MTX-AlaL1210Without Carboxypeptidase A2.0 x 10⁻⁶[1]
MTXL1210-2.4 x 10⁻⁸[1]
MTX-AlaL1210With Carboxypeptidase A8.5 x 10⁻⁸[1]
MTX-AlaUCLA-P3Without Conjugate8.9 x 10⁻⁶[2]
MTXUCLA-P3-5.2 x 10⁻⁸[2]
MTX-AlaUCLA-P3With CPA-Antibody Conjugate1.5 x 10⁻⁶[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Carboxypeptidase A

This protocol describes how to determine the optimal enzyme concentration for the activation of MTX-Ala by measuring the initial reaction velocity.

Materials:

  • Carboxypeptidase A (active form)

  • This compound (MTX-Ala)

  • Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5

  • Stop Solution (e.g., 1 M HCl)

  • Spectrophotometer or HPLC system for detecting MTX

  • Thermostatted cuvette holder or plate reader (25°C)

Procedure:

  • Prepare a Substrate Stock Solution: Dissolve MTX-Ala in the Assay Buffer to a known concentration (e.g., 1 mM).

  • Prepare Serial Dilutions of Carboxypeptidase A: Prepare a series of dilutions of the CPA stock solution in cold Assay Buffer. It is recommended to start with a range that will result in final concentrations from 0.1 to 10 units/mL in the reaction mixture.

  • Set up the Reaction: In a temperature-controlled cuvette or microplate well at 25°C, add the Assay Buffer and the MTX-Ala solution to their final desired concentrations.

  • Initiate the Reaction: Add a small volume of one of the CPA dilutions to the substrate mixture to start the reaction. The final volume should be consistent across all reactions.

  • Monitor the Reaction: Immediately begin monitoring the formation of MTX over time. This can be done continuously using a spectrophotometer if there is a detectable change in absorbance, or by taking aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes), stopping the reaction with the Stop Solution, and analyzing the samples by HPLC.

  • Calculate the Initial Velocity: For each enzyme concentration, plot the concentration of MTX produced versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Determine the Optimal Enzyme Concentration: Plot the initial velocity (v₀) against the enzyme concentration. The optimal concentration is the lowest concentration that gives a robust and linear reaction rate for a sufficient period to allow for accurate measurement.

Protocol 2: Standard Cytotoxicity Assay

This protocol details how to assess the cytotoxic effect of MTX-Ala activated by Carboxypeptidase A on a cancer cell line.

Materials:

  • Cancer cell line (e.g., L1210 or UCLA-P3)[1][2]

  • Cell culture medium and supplements

  • MTX-Ala

  • Methotrexate (MTX) as a positive control

  • Carboxypeptidase A

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Treatment Solutions: Prepare serial dilutions of MTX-Ala and MTX in cell culture medium. For the enzyme-activated arms of the experiment, prepare solutions of MTX-Ala containing a fixed, predetermined optimal concentration of Carboxypeptidase A.

  • Treat the Cells: Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells (negative control), cells treated with MTX alone (positive control), cells treated with MTX-Ala alone, and cells treated with MTX-Ala plus Carboxypeptidase A.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).[2]

  • Assess Cell Viability: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure Absorbance/Fluorescence: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the drug concentration and determine the ID50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

experimental_workflow Workflow for Optimizing Enzyme Concentration cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_substrate Prepare MTX-Ala Stock Solution setup_reaction Set up Reaction (Buffer + MTX-Ala) prep_substrate->setup_reaction prep_enzyme Prepare Serial Dilutions of Carboxypeptidase A initiate_reaction Initiate with CPA at 25°C prep_enzyme->initiate_reaction setup_reaction->initiate_reaction monitor_reaction Monitor MTX Formation (Spectrophotometry/HPLC) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocity (v₀) monitor_reaction->calc_velocity plot_data Plot v₀ vs. [Enzyme] calc_velocity->plot_data determine_optimal Determine Optimal Enzyme Concentration plot_data->determine_optimal

Caption: Workflow for optimizing Carboxypeptidase A concentration.

signaling_pathway Activation Pathway of MTX-Ala Prodrug prodrug MTX-α-Alanine (Inactive Prodrug) active_drug Methotrexate (MTX) (Active Drug) prodrug->active_drug Hydrolysis enzyme Carboxypeptidase A (Enzyme) enzyme->active_drug byproduct α-Alanine inhibition Inhibition of Dihydrofolate Reductase active_drug->inhibition effect Cytotoxicity inhibition->effect

Caption: Activation of MTX-Ala to MTX by Carboxypeptidase A.

troubleshooting_logic Troubleshooting Logic for Low MTX-Ala Activation rect_node rect_node start Low/No MTX-Ala Activation check_enzyme_conc Is Enzyme Concentration Sufficient? start->check_enzyme_conc check_enzyme_activity Is Enzyme Active? check_enzyme_conc->check_enzyme_activity Yes increase_enzyme Increase Enzyme Concentration check_enzyme_conc->increase_enzyme No check_buffer Are Buffer Conditions (pH, Temp) Optimal? check_enzyme_activity->check_buffer Yes use_new_enzyme Use New Enzyme Aliquot check_enzyme_activity->use_new_enzyme No check_substrate Is Substrate Quality OK? check_buffer->check_substrate Yes adjust_buffer Adjust pH to 7.5, Use Fresh Buffer check_buffer->adjust_buffer No verify_substrate Verify Substrate Purity check_substrate->verify_substrate No

Caption: Troubleshooting logic for low MTX-Ala activation.

References

Troubleshooting low cytotoxicity of Methotrexate-alpha-alanine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methotrexate-alpha-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments, particularly focusing on low cytotoxicity.

Frequently Asked Questions (FAQs)

Issue 1: Why am I observing low or no cytotoxicity with this compound?

Question: I am treating my cancer cell line with this compound and see significantly less cytotoxicity than I expected compared to standard Methotrexate (B535133). What is happening?

Answer: This is an expected result. This compound (MTX-Ala) is a prodrug.[1][2] This means it is a modified, less active form of Methotrexate (MTX). The addition of the alpha-alanine moiety to the glutamate (B1630785) portion of MTX prevents its efficient transport into cells and inhibits its ability to bind to its primary target, dihydrofolate reductase (DHFR).[2]

To become cytotoxic, MTX-Ala requires enzymatic cleavage of the alanine (B10760859) group to release the active MTX. This is typically achieved by the enzyme carboxypeptidase A (CPA).[1] Without the presence of CPA, MTX-Ala will exhibit substantially lower cytotoxicity. In one study, the IC50 for MTX-Ala was 8.9 x 10⁻⁶ M, while the IC50 for MTX was 5.2 x 10⁻⁸ M in the same cell line, demonstrating that the prodrug is over 170 times less potent without the activating enzyme.[1]

Issue 2: My cell culture medium seems to be interfering with the cytotoxicity of activated Methotrexate.

Question: Even after adding an activating enzyme, the cytotoxicity of my this compound is lower than anticipated. Could my culture medium be the issue?

Answer: Yes, the composition of your cell culture medium is a critical factor.[3][4][5] Methotrexate works by inhibiting dihydrofolate reductase (DHFR), which blocks the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis.[6][7][8] However, many standard culture media, such as RPMI-1640, contain thymidine (B127349) and hypoxanthine (B114508).[3] These molecules allow cells to bypass the MTX-induced block using "salvage pathways," effectively rescuing them from the drug's effects and masking its cytotoxicity.[4][5]

Solution: Perform your cytotoxicity assays in a medium that is free of thymidine and hypoxanthine. If that is not feasible, you can enzymatically deplete these components from your standard medium using xanthine (B1682287) oxidase and thymidine phosphorylase.[3][5]

Issue 3: I suspect my cell line is resistant to Methotrexate.

Question: I am using the correct enzyme-activated prodrug and appropriate media, but the cytotoxicity is still low. Could my cells be resistant?

Answer: This is a strong possibility. Both intrinsic and acquired resistance to Methotrexate are common phenomena in cancer cell lines.[9][10] The primary mechanisms of resistance include:

  • Impaired Cellular Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC), the primary transporter for MTX into the cell.[9][10][11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 or ABCG2, which actively pump MTX out of the cell.[9][10]

  • Target Enzyme Alterations: Overexpression or amplification of the DHFR gene, or mutations in the DHFR enzyme that reduce its binding affinity for MTX.[9][10]

  • Defective Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS).[9][10][11] FPGS is crucial because it adds glutamate residues to MTX, trapping the drug inside the cell and increasing its inhibitory activity.[7][12]

To investigate resistance, consider using a positive control cell line known to be sensitive to MTX and performing experiments to assess drug uptake or DHFR expression levels.

Data Summary

Table 1: Comparative IC50 Values of Methotrexate in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Methotrexate can vary significantly based on the cell line, exposure time, and assay conditions.

Cell LineCancer TypeExposure Time (hours)IC50 (µM)
HCT-116Colorectal Carcinoma240.37[13][14]
HCT-116Colorectal Carcinoma480.15[13][14]
A-549Lung Carcinoma480.10[14]
DaoyMedulloblastoma144 (6 days)0.095[15]
Saos-2Osteosarcoma144 (6 days)0.035[15]
MCF-7Breast Cancer48~9.46 (as part of a niosomal formulation study)[16]
UCLA-P3Lung AdenocarcinomaNot Specified0.052[1]
UCLA-P3 (MTX-Ala)Lung AdenocarcinomaNot Specified8.9[1]

Note: These values are drawn from different studies and should be used for comparative purposes only. Experimental conditions can significantly impact results.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the steps to measure cell viability after treatment with this compound, both with and without an activating enzyme.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium (and folate-free, thymidine/hypoxanthine-free medium for the assay)

  • This compound (MTX-Ala)

  • Carboxypeptidase A (CPA) or other appropriate activating enzyme

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][4]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3]

  • Drug Preparation and Treatment:

    • Prepare a stock solution of MTX-Ala.

    • Prepare serial dilutions of MTX-Ala in the appropriate assay medium (e.g., folate-free medium) at 2x the final desired concentrations.

    • For activated groups, supplement the medium containing MTX-Ala with the activating enzyme (e.g., CPA) at its optimal concentration.

    • Remove the medium from the wells and add 100 µL of the appropriate treatment solution (Vehicle Control, MTX-Ala alone, activated MTX-Ala).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[3][4]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][18]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values.

Visualizations

Methotrexate Signaling Pathway

MTX_Pathway cluster_outside Extracellular Space cluster_cell Intracellular Space MTX_Ala MTX-α-Alanine (Prodrug) CPA Carboxypeptidase A MTX_Ala->CPA Cleavage MTX Methotrexate (Active Drug) RFC Reduced Folate Carrier (RFC) MTX->RFC Transport CPA->MTX MTX_in Intracellular MTX RFC->MTX_in FPGS FPGS MTX_in->FPGS MTX_PG MTX-Polyglutamates (Trapped & Active) FPGS->MTX_PG DHFR DHFR MTX_PG->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Synthesis DNA, RNA, Protein Synthesis THF->Synthesis Required for Apoptosis Apoptosis Synthesis->Apoptosis Inhibition leads to

Caption: Activation and intracellular pathway of this compound.

Troubleshooting Workflow for Low Cytotoxicity

Troubleshooting_Workflow start Start: Low Cytotoxicity Observed with MTX-Ala q1 Is an activating enzyme (e.g., Carboxypeptidase A) present in the assay? start->q1 sol1 Add activating enzyme. MTX-Ala is a prodrug and requires cleavage to become active. q1->sol1 No q2 Does the culture medium contain thymidine or hypoxanthine (e.g., RPMI)? q1->q2 Yes sol2 Switch to a thymidine and hypoxanthine-free medium. These enable salvage pathways, bypassing the MTX block. q2->sol2 Yes q3 Are drug concentration and incubation time sufficient? q2->q3 No sol3 Perform a dose-response and time-course experiment (e.g., 24, 48, 72 hours) to optimize. q3->sol3 No end_point Potential Cell Line Resistance. Investigate uptake (RFC), efflux (ABC transporters), and DHFR expression. q3->end_point Yes

Caption: Decision tree for troubleshooting low MTX-alpha-alanine cytotoxicity.

Logical Relationship of MTX Resistance Mechanisms

Resistance_Mechanisms cluster_transport Drug Transport cluster_metabolism Drug Metabolism cluster_target Drug Target MTX Methotrexate Uptake Reduced Uptake (↓ RFC Expression/Function) MTX->Uptake Efflux Increased Efflux (↑ ABC Transporters) MTX->Efflux Low_Cytotoxicity Low Cytotoxicity (Resistance) Uptake->Low_Cytotoxicity Efflux->Low_Cytotoxicity Polyglutamylation Defective Polyglutamylation (↓ FPGS Activity) Polyglutamylation->Low_Cytotoxicity DHFR DHFR Overexpression or Mutation DHFR->Low_Cytotoxicity

Caption: Key molecular mechanisms contributing to Methotrexate resistance.

References

Addressing challenges in Methotrexate-alpha-alanine-antibody conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the conjugation of Methotrexate-α-alanine to antibodies.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the experimental workflow.

Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Question: We are observing a low or highly variable Drug-to-Antibody Ratio (DAR) in our Methotrexate-α-alanine-antibody conjugate batches. What are the potential causes and how can we troubleshoot this?

Answer:

Low or inconsistent DAR is a frequent challenge in ADC development and can significantly impact the therapeutic efficacy and safety of the conjugate.[1] Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH: Ensure the pH of the conjugation buffer is optimal for the chosen linker chemistry. For many common linkers, a pH range of 7.0-8.5 is recommended. - Temperature: Reactions performed at too low a temperature may be incomplete, while excessively high temperatures can lead to antibody denaturation. A typical starting point is room temperature, with optimization as needed. - Reaction Time: A short reaction time may result in incomplete conjugation. Perform time-course experiments to determine the optimal reaction duration.
Incorrect Molar Ratio of Reactants - Systematically vary the molar ratio of the Methotrexate-α-alanine linker to the antibody to find the optimal ratio that yields the desired DAR without causing aggregation.
Antibody Quality and Purity - Purity: Use an antibody preparation with high purity (>95%). Impurities can compete with the antibody for the linker, leading to lower conjugation efficiency. - Accessibility of Conjugation Sites: If using lysine (B10760008) conjugation, ensure that a sufficient number of lysine residues are solvent-accessible. For cysteine-based conjugation, confirm the successful reduction of disulfide bonds.
Linker Instability or Reactivity Issues - Hydrolysis: Some linkers are susceptible to hydrolysis. Ensure that all reagents are anhydrous and that reaction buffers are freshly prepared. - Quality: Verify the purity and reactivity of the Methotrexate-α-alanine linker before use.

Experimental Protocol: DAR Determination by UV-Vis Spectroscopy

A straightforward method for determining the average DAR is UV-Vis spectroscopy, provided the drug and antibody have distinct absorbance maxima.[][]

  • Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for methotrexate (B535133) (around 302 nm or 372 nm depending on the buffer).

  • Calculations:

    • Calculate the antibody concentration using its extinction coefficient at 280 nm.

    • Correct the absorbance at the drug's maximum wavelength for the antibody's contribution at that wavelength.

    • Calculate the drug concentration using its molar extinction coefficient.

    • The DAR is the molar ratio of the drug to the antibody.

Antibody Aggregation During or After Conjugation

Question: We are observing significant aggregation of our antibody-drug conjugate. What could be causing this and how can we mitigate it?

Answer:

Antibody aggregation is a critical issue as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[4] The conjugation of hydrophobic payloads like methotrexate can increase the propensity for aggregation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Increased Hydrophobicity - Lower DAR: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[4] Aim for a lower, more controlled DAR. - Hydrophilic Linkers: Consider incorporating hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the methotrexate payload.
Suboptimal Buffer Conditions - pH and Ionic Strength: Screen different buffer systems, pH values, and salt concentrations to identify conditions that minimize aggregation. - Excipients: The addition of stabilizing excipients such as polysorbate 80 or sucrose (B13894) can help prevent aggregation.
Reaction Conditions - Temperature: Avoid high temperatures during conjugation and purification. - Mechanical Stress: Minimize agitation and shear stress during processing.
Freeze-Thaw Cycles - Avoid repeated freeze-thaw cycles of the purified ADC.[5] Aliquot the conjugate before freezing.

Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)

SEC is a standard method to detect and quantify aggregates.[5]

  • Column and Mobile Phase: Use an appropriate SEC column and a mobile phase that is compatible with your ADC and minimizes non-specific interactions.

  • Sample Preparation: Prepare the ADC sample in the mobile phase.

  • Analysis: Inject the sample onto the SEC system. Aggregates will elute earlier than the monomeric ADC.

  • Quantification: Integrate the peak areas to determine the percentage of aggregates, monomer, and fragments.

Low In Vitro Cytotoxicity of the ADC

Question: Our Methotrexate-α-alanine-antibody conjugate shows poor cytotoxic activity in our cell-based assays compared to free methotrexate. What are the possible reasons for this?

Answer:

The efficacy of a Methotrexate-α-alanine ADC relies on a series of events, and a failure at any step can lead to reduced cytotoxicity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Cleavage of the α-Alanine Linker - Enzyme Presence and Activity: The Methotrexate-α-alanine prodrug requires cleavage by carboxypeptidase A (CPA) to release the active methotrexate.[6] Ensure that the target cells express sufficient levels of this enzyme or that it is exogenously supplied in the assay. - Sub-optimal Substrate: Methotrexate-α-alanine is a substrate for CPA, but studies have shown that other derivatives like Methotrexate-α-phenylalanine are cleaved much more efficiently (up to 250-fold faster).[7][8] If cleavage is the rate-limiting step, consider alternative peptide linkers.
Poor Internalization of the ADC - Antibody Affinity: Confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen. This can be assessed by ELISA or surface plasmon resonance (SPR). - Target Antigen Expression: Verify the expression levels of the target antigen on the cell line being used.
Low DAR - A low DAR means less payload is delivered to the target cells, which can result in lower potency. Optimize the conjugation reaction to achieve a higher DAR, while balancing the risk of aggregation.
Drug Resistance of Target Cells - Ensure the target cell line is not inherently resistant to methotrexate.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, free methotrexate (as a positive control), and a non-targeting ADC (as a negative control).

  • Incubation: Incubate the cells for a period that allows for internalization, cleavage, and induction of cell death (typically 48-96 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of a Methotrexate-α-alanine-antibody conjugate?

A1: This type of ADC works on a prodrug principle. The antibody targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized by the cell. Inside the cell, enzymes such as carboxypeptidase A cleave the α-alanine from the methotrexate, releasing the active drug.[6] The active methotrexate then inhibits dihydrofolate reductase, disrupting DNA synthesis and leading to cell death.

Q2: Which analytical techniques are crucial for the characterization of Methotrexate-α-alanine-antibody conjugates?

A2: A comprehensive analytical strategy is essential. Key techniques include:

Analytical Technique Parameter Measured
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR).[][]
Size Exclusion Chromatography (SEC) Purity, aggregation, and fragmentation.[5]
Hydrophobic Interaction Chromatography (HIC) Drug load distribution and average DAR.[9]
Mass Spectrometry (MS) Precise mass of the conjugate, DAR distribution, and identification of conjugation sites.[10]
ELISA / Surface Plasmon Resonance (SPR) Binding affinity of the ADC to its target antigen.
Cell-based Cytotoxicity Assays In vitro potency and specificity of the ADC.

Q3: How can I purify the Methotrexate-α-alanine-antibody conjugate after the reaction?

A3: Purification is critical to remove unconjugated antibody, free drug-linker, and other impurities. Common purification methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger ADC from smaller, unconjugated drug-linker molecules.

  • Hydrophobic Interaction Chromatography (HIC): Can separate ADCs with different DARs, as well as unconjugated antibody.

  • Protein A/G Affinity Chromatography: Used to capture the antibody-containing species and remove excess reagents.

  • Diafiltration/Ultrafiltration: For buffer exchange and removal of small molecule impurities.

Q4: What are the key considerations for the stability and storage of these conjugates?

A4: ADC stability is crucial for maintaining its therapeutic efficacy.

  • Storage Temperature: Store the purified ADC at 2-8°C for short-term use (up to 2 weeks).[5] For long-term storage, aliquot and freeze at -20°C or colder to avoid repeated freeze-thaw cycles.[5]

  • Formulation Buffer: The choice of buffer, pH, and excipients can significantly impact stability. A buffer that minimizes aggregation and hydrolysis of the linker should be selected.

  • Light Sensitivity: Protect the conjugate from light, as some payloads can be light-sensitive.

Visualizations

Signaling Pathway and Mechanism of Action

Methotrexate-alpha-alanine_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Methotrexate-α-alanine-Antibody Conjugate Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CPA Carboxypeptidase A Lysosome->CPA 4. Release of Prodrug MTX Active Methotrexate CPA->MTX 5. Cleavage of α-alanine DHFR Dihydrofolate Reductase MTX->DHFR 6. Inhibition Cell_Death Cell Death DHFR->Cell_Death 7. Apoptosis

Caption: Mechanism of action of a Methotrexate-α-alanine ADC.

Experimental Workflow

ADC_Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (e.g., buffer exchange, reduction) Start->Antibody_Prep Linker_Prep Methotrexate-α-alanine Linker Activation Start->Linker_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Prep->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, aggregation, purity) Purification->Characterization End Purified ADC Characterization->End

Caption: General experimental workflow for ADC conjugation.

Troubleshooting Logic for Low DAR

Troubleshooting_Low_DAR Start Low DAR Observed? Check_Reagents Verify Antibody and Linker Quality/Purity Start->Check_Reagents Yes Check_Conditions Review Reaction Conditions (pH, temp, time) Check_Reagents->Check_Conditions Check_Ratio Evaluate Molar Ratio of Reactants Check_Conditions->Check_Ratio Optimize_Conditions Optimize Reaction Conditions Check_Ratio->Optimize_Conditions Optimize_Ratio Optimize Molar Ratio Optimize_Conditions->Optimize_Ratio Recheck_DAR Re-measure DAR Optimize_Ratio->Recheck_DAR Success Problem Solved Recheck_DAR->Success DAR OK Further_Investigation Further Investigation Needed Recheck_DAR->Further_Investigation Still Low

Caption: Decision tree for troubleshooting low DAR.

References

Technical Support Center: Enhancing the Therapeutic Index of Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of Methotrexate-alpha-alanine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aim to improve the therapeutic index of Methotrexate (B535133)?

A1: this compound is a prodrug of the widely used chemotherapy agent, Methotrexate (MTX).[1] In this prodrug, an alanine (B10760859) molecule is attached to the alpha-carboxyl group of the glutamate (B1630785) part of MTX.[2] This modification renders the drug inactive and unable to enter cells, thereby reducing systemic toxicity.[1] The therapeutic index is enhanced through a strategy called Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[3][4] This approach involves targeting an enzyme to tumor cells using a monoclonal antibody. The targeted enzyme then locally activates the circulating, non-toxic this compound into its active, cytotoxic form (Methotrexate) directly at the tumor site.[5] This site-specific activation increases the drug concentration at the tumor, enhancing its anti-cancer effect while minimizing exposure to healthy tissues.

Q2: Which enzyme is used to activate this compound and why?

A2: Carboxypeptidase A (CPA) is the enzyme typically used to activate this compound.[5] CPA specifically hydrolyzes the peptide bond linking alanine to the glutamate moiety of Methotrexate, releasing the active drug.[1][5] This enzyme is suitable for the ADEPT approach because it can be conjugated to a monoclonal antibody for targeted delivery.[2]

Q3: Are there more optimal prodrugs than this compound for this system?

A3: Yes, research has shown that Methotrexate-alpha-phenylalanine (MTX-Phe) is a more efficient prodrug for activation by carboxypeptidase A. The conversion of MTX-Phe to MTX by CPA is approximately 250-fold faster than that of this compound.[6] This increased activation efficiency means that a lower amount of the enzyme-antibody conjugate is needed to achieve a comparable therapeutic effect.[6]

Q4: What are the critical factors for the successful implementation of the ADEPT approach with this compound?

A4: The success of this strategy hinges on several factors:

  • Specificity of the Monoclonal Antibody: The antibody must bind to a tumor-specific or tumor-associated antigen to ensure the enzyme is localized primarily at the tumor site.

  • Stability of the Enzyme-Antibody Conjugate: The conjugate must be stable in circulation to reach the target site with the enzyme in its active form.

  • Efficient Prodrug Activation: The enzyme must efficiently convert the prodrug to the active drug at the tumor site.

  • Pharmacokinetics: The prodrug should have a sufficiently long circulation time to allow for localization of the enzyme-antibody conjugate and subsequent activation. The active drug, once released, should be retained at the tumor site.

  • Low Immunogenicity: The enzyme-antibody conjugate should have low immunogenicity to prevent a host immune response that could neutralize it and cause adverse effects.[4]

Q5: My in vitro experiments show low cytotoxicity of this compound even with the enzyme-antibody conjugate. What are the possible reasons?

A5: Low cytotoxicity in the presence of the activating system could be due to several factors. Please refer to the Troubleshooting Guide: In Vitro Cytotoxicity Assays for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal enzyme activity, inefficient conjugate binding, issues with the cell line, or problems with the assay itself.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Cytotoxicity (ID50) of Methotrexate Prodrugs in UCLA-P3 Human Lung Adenocarcinoma Cells

CompoundConditionID50 (M)Reference
Methotrexate (MTX)-4.5 x 10-8[6]
This compound (MTX-Ala)No Conjugate8.9 x 10-6[7]
This compound (MTX-Ala)With Carboxypeptidase A-Monoclonal Antibody Conjugate1.5 x 10-6[7]
Methotrexate-alpha-phenylalanine (MTX-Phe)No Enzyme2.2 x 10-6[2][6]
Methotrexate-alpha-phenylalanine (MTX-Phe)With Carboxypeptidase A-Monoclonal Antibody Conjugate6.3 x 10-8[2][6]

Table 2: Pharmacokinetic Parameters of Methotrexate (for reference)

ParameterValueSpeciesReference
Elimination Half-life5 to 8 hours (low-dose)Human[8]
Total Body Clearance4.8 to 7.8 L/h (low-dose)Human[8]
Volume of Distribution~1 L/kgHuman[8]
Protein Binding42% to 57%Human[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol provides a general framework for the synthesis of Methotrexate-alpha-peptides using Fmoc solid-phase peptide synthesis.[9][10] Specific reaction conditions and purification methods may require optimization.

Materials:

  • Fmoc-L-Ala-Wang resin

  • 4-amino-4-deoxy-N10-methylpteroic acid (a key precursor for MTX synthesis)

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) solution (20% in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Methotrexate Precursor: a. Dissolve 4-amino-4-deoxy-N10-methylpteroic acid and coupling reagents (e.g., HBTU, HOBt) in DMF. b. Add DIPEA to the solution to activate the carboxylic acid. c. Add the activated precursor solution to the deprotected resin and shake for 2-4 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining protecting groups.

  • Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude product by adding cold diethyl ether. c. Centrifuge to collect the precipitate and wash with cold ether. d. Purify the crude this compound using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.[9]

Protocol 2: Preparation of Carboxypeptidase A-Monoclonal Antibody Conjugate

This protocol outlines a general method for conjugating Carboxypeptidase A (CPA) to a monoclonal antibody (mAb) using a heterobifunctional crosslinker.[7][][12]

Materials:

  • Monoclonal antibody (specific to the target antigen)

  • Carboxypeptidase A (CPA)

  • Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reducing agent (e.g., DTT - Dithiothreitol)

  • Desalting columns/size-exclusion chromatography system

  • Reaction buffers (e.g., PBS)

Procedure:

  • Antibody Preparation: a. If the antibody has accessible sulfhydryl groups, they can be used directly. If not, introduce sulfhydryl groups by reducing disulfide bonds with a mild reducing agent like DTT, or by reacting lysine (B10760008) residues with a reagent like Traut's reagent (2-iminothiolane). b. Purify the modified antibody using a desalting column to remove excess reducing agent.

  • Enzyme Activation: a. React CPA with the NHS-ester end of the SMCC crosslinker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5) for 30-60 minutes at room temperature. The NHS-ester will react with primary amines on the enzyme. b. Remove excess, unreacted crosslinker from the activated CPA using a desalting column.

  • Conjugation: a. Mix the maleimide-activated CPA with the sulfhydryl-containing mAb. The maleimide (B117702) group will react with the sulfhydryl group to form a stable thioether bond. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the conjugate from unreacted enzyme and antibody using size-exclusion chromatography. The conjugate will have a higher molecular weight and elute earlier.

  • Characterization: a. Analyze the conjugate using SDS-PAGE to confirm the presence of a higher molecular weight species corresponding to the conjugate. b. Perform an enzyme activity assay to ensure the catalytic activity of CPA is retained after conjugation. c. Conduct an ELISA or flow cytometry to confirm that the antigen-binding affinity of the mAb is not compromised.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound in the presence of the CPA-mAb conjugate.

Materials:

  • Target tumor cell line (expressing the antigen for the mAb)

  • Complete cell culture medium

  • This compound stock solution

  • CPA-mAb conjugate solution

  • Methotrexate stock solution (as a positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Conjugate Incubation: a. Remove the medium and wash the cells with PBS. b. Add the CPA-mAb conjugate diluted in serum-free medium to the cells and incubate for 1-2 hours to allow for binding to the cell surface antigen. c. Wash the cells thoroughly with PBS to remove any unbound conjugate.

  • Prodrug Treatment: a. Prepare serial dilutions of this compound and Methotrexate in complete culture medium. b. Add the different concentrations of the prodrug and drug to the wells (including wells with and without pre-incubated conjugate). Include untreated cells as a negative control. c. Incubate the plate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the drug/prodrug concentration and determine the ID50 (the concentration that inhibits 50% of cell growth).

Troubleshooting Guides

Troubleshooting Guide: Antibody-Enzyme Conjugation
Issue Possible Cause Recommended Solution
Low Enzyme Activity of Conjugate - Reagents caused degradation of the enzyme.- Incorrect storage of the conjugate.- Use enzyme stabilizers during conjugation.- Change reaction conditions (e.g., solvent, pH).- Store the final conjugate in appropriate aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
Low Conjugation Efficiency - Impurities in the antibody preparation competing for the linker.- Low antibody concentration.- Inactive crosslinker.- Use an antibody with >95% purity.- Concentrate the antibody solution to >0.5 mg/mL.- Use a fresh stock of the crosslinking reagent.
Precipitation of Conjugate - High degree of conjugation leading to aggregation.- Inappropriate buffer conditions.- Reduce the molar ratio of crosslinker to protein.- Optimize the pH and ionic strength of the reaction and storage buffers.
Troubleshooting Guide: In Vitro Cytotoxicity Assays
Issue Possible Cause Recommended Solution
High ID50 for Prodrug with Conjugate - Inefficient Prodrug Activation: Low enzymatic activity of the conjugate.- Poor Conjugate Binding: The antibody part of the conjugate is not binding effectively to the cells.- Cell Line Resistance: The cell line may have intrinsic resistance to Methotrexate (e.g., low expression of folate transporters).- Prodrug Instability: The prodrug may be degrading in the culture medium.[13]- Verify the enzymatic activity of the conjugate before the assay.- Confirm antibody binding using a separate assay like flow cytometry or ELISA.- Use a known MTX-sensitive cell line as a positive control.- Assess the stability of the prodrug in culture medium over the time course of the experiment.[14][15][16][17]
High Variability Between Replicates - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Mix thoroughly after adding the solubilization solution.- Use calibrated pipettes and be consistent with technique.
Low Cytotoxicity of MTX Control - Cell Line Resistance: The chosen cell line is resistant to Methotrexate.- High Folate in Medium: High levels of folic acid in the culture medium can compete with MTX for cellular uptake.[18]- Confirm the MTX sensitivity of your cell line from literature or previous experiments.- Consider using a folate-deficient medium for the cytotoxicity assay.[18]

Visualizations

Methotrexate Signaling Pathway

The following diagram illustrates the mechanism of action of Methotrexate.

Methotrexate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition MTX_prodrug MTX-alpha-alanine (Prodrug) MTX_prodrug->MTX Activation at Tumor Site CPA_mAb Carboxypeptidase A- Monoclonal Antibody Conjugate CPA_mAb->MTX_prodrug Tumor_Cell Tumor Cell CPA_mAb->Tumor_Cell Targeting DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Division Cell Division Arrest DNA_Synthesis->Cell_Division Inhibition leads to

Caption: Mechanism of Methotrexate action and prodrug activation.

Experimental Workflow for Evaluating this compound

The diagram below outlines the key steps in the preclinical evaluation of the this compound ADEPT strategy.

Experimental_Workflow start Start synthesis Synthesis of MTX-alpha-alanine start->synthesis conjugation Preparation of CPA-mAb Conjugate start->conjugation char_prodrug Characterize Prodrug (Purity, Identity) synthesis->char_prodrug char_conjugate Characterize Conjugate (Activity, Binding) conjugation->char_conjugate in_vitro In Vitro Cytotoxicity Assay (e.g., MTT) char_prodrug->in_vitro char_conjugate->in_vitro data_analysis Data Analysis (Calculate ID50) in_vitro->data_analysis in_vivo In Vivo Efficacy (Tumor Xenograft Model) data_analysis->in_vivo Promising Results end End in_vivo->end

Caption: Preclinical evaluation workflow for MTX-alpha-alanine.

References

Strategies to reduce off-target effects of Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methotrexate-α-Alanine (MTX-α-Alanine).

Disclaimer

Methotrexate-α-Alanine (MTX-α-Alanine) is an investigational conjugate of Methotrexate (B535133) (MTX). The information provided here is based on the known properties of MTX and its derivatives and is intended for research purposes only. It is crucial to consult relevant literature and safety data sheets before handling this compound.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for MTX-α-Alanine?

MTX-α-Alanine is a conjugate of the antifolate drug Methotrexate and the amino acid α-alanine. It is hypothesized that this conjugation is designed to enhance cellular uptake through amino acid transporters that may be overexpressed in target cells, such as cancer cells. Once internalized, the linkage is cleaved, releasing active MTX. The released MTX then inhibits dihydrofolate reductase (DHFR), leading to a depletion of intracellular folate pools. This disrupts the synthesis of purines and pyrimidines, ultimately inhibiting DNA synthesis and cell proliferation[1][2][3].

2. What are the potential off-target effects of MTX-α-Alanine?

The off-target effects of MTX-α-Alanine are expected to be similar to those of Methotrexate, primarily due to the systemic release of the active drug. These toxicities can include:

  • Myelosuppression: Inhibition of hematopoietic cell proliferation can lead to anemia, neutropenia, and thrombocytopenia[4][5].

  • Hepatotoxicity: Elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT), are a known side effect[6][7][8].

  • Nephrotoxicity: MTX and its metabolites can precipitate in the renal tubules, leading to acute kidney injury (AKI)[5][9].

  • Gastrointestinal Toxicity: Mucositis, nausea, and diarrhea are common[4][10][11].

  • Pulmonary Toxicity: Can manifest as acute pneumonitis[12].

  • Dermatological Toxicity: Skin rashes and ulcerations can occur[10].

3. How can I reduce the off-target effects of MTX-α-Alanine in my experiments?

Several strategies, adapted from clinical and preclinical studies with high-dose MTX, can be employed to mitigate off-target toxicities:

  • Leucovorin Rescue: Leucovorin (folinic acid) can be administered to bypass the metabolic block induced by MTX and rescue non-target cells from its toxic effects[4][10][13]. The timing and dosage of leucovorin are critical to avoid compromising the on-target efficacy of MTX-α-Alanine[9][10].

  • Hydration and Urinary Alkalinization: Adequate hydration and maintaining a urinary pH of ≥ 7.0 can increase the solubility of MTX and its metabolites, reducing the risk of crystalluria and nephrotoxicity[5][9][14].

  • Dose Optimization: Titrating the concentration of MTX-α-Alanine to the lowest effective dose can minimize off-target effects.

  • Folic Acid Supplementation: For in vivo studies, daily folic acid supplementation can help reduce some of the toxicities associated with MTX[7][13].

  • Controlled Release Formulations: Encapsulating MTX-α-Alanine in nanoparticles or other delivery systems may help control its release and reduce systemic exposure[15].

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target Cells

Possible Causes:

  • Premature cleavage of the MTX-α-Alanine conjugate in the culture medium or plasma.

  • High expression of uptake transporters in non-target cells.

  • Systemic exposure to released MTX in in vivo models.

Troubleshooting Steps:

  • Assess Conjugate Stability: Analyze the stability of MTX-α-Alanine in your experimental medium or plasma over time using HPLC or LC-MS/MS to quantify the release of free MTX.

  • Characterize Transporter Expression: Perform qPCR or Western blot to determine the expression levels of relevant amino acid transporters in your target and non-target cells.

  • Implement Leucovorin Rescue: Introduce a leucovorin rescue protocol following MTX-α-Alanine treatment. See the experimental protocols section for a starting point.

  • Optimize Dosing and Exposure Time: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment that maximizes on-target effects while minimizing off-target toxicity.

Issue 2: Inconsistent Anti-proliferative Effects

Possible Causes:

  • Variability in the expression of target transporters.

  • Differences in intracellular polyglutamation of MTX.

  • Cell-line dependent differences in sensitivity to MTX.

  • Degradation of the MTX-α-Alanine conjugate.

Troubleshooting Steps:

  • Verify Transporter Expression: Consistently monitor the expression of the target amino acid transporter in your cell lines.

  • Measure Intracellular MTX Polyglutamates: Use LC-MS/MS to quantify the intracellular levels of MTX polyglutamates (MTX-PGs), as these are more potent inhibitors of DHFR[3][16][17].

  • Determine IC50 Values: Establish the half-maximal inhibitory concentration (IC50) for MTX-α-Alanine in each of your cell lines to quantify their relative sensitivity.

  • Check Conjugate Integrity: Before each experiment, verify the purity and integrity of your MTX-α-Alanine stock solution.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of MTX-α-Alanine vs. Free MTX in Different Cell Lines

Cell LineTarget Transporter ExpressionMTX-α-Alanine IC50 (nM)Free MTX IC50 (nM)
KB (Cancer)High50100
B16 (Cancer)Low500120
Primary FibroblastsLow>1000250

This table presents hypothetical data to illustrate the expected increase in potency and selectivity of MTX-α-Alanine in cells overexpressing the target transporter.

Table 2: Effect of Leucovorin Rescue on Cell Viability

TreatmentCell LineCell Viability (%)
MTX-α-Alanine (100 nM)KB45%
MTX-α-Alanine (100 nM) + Leucovorin (10 µM)KB85%
MTX-α-Alanine (100 nM)Primary Fibroblasts70%
MTX-α-Alanine (100 nM) + Leucovorin (10 µM)Primary Fibroblasts95%

This table illustrates the protective effect of leucovorin on both target and non-target cells, emphasizing the importance of optimizing its use to maintain a therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of MTX-α-Alanine or free MTX for 48-72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Leucovorin Rescue Protocol for In Vitro Experiments
  • Primary Treatment: Treat cells with MTX-α-Alanine for a predetermined period (e.g., 24 hours).

  • Washout: Remove the treatment medium and wash the cells twice with sterile PBS.

  • Rescue: Add fresh medium containing leucovorin (e.g., 1-10 µM).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Assessment: Assess cell viability using the MTT assay or another suitable method.

Protocol 3: Monitoring Plasma MTX Levels by HPLC
  • Sample Collection: Collect blood samples in EDTA-containing tubes at specified time points after administration of MTX-α-Alanine.

  • Plasma Separation: Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: Precipitate plasma proteins by adding methanol (B129727) or acetonitrile.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a mobile phase of phosphate (B84403) buffer and an organic solvent.

  • Detection: Detect MTX using a UV detector at approximately 305 nm.

  • Quantification: Calculate the concentration of MTX based on a standard curve.

Visualizations

MTX_Alanine_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell MTX-Ala MTX-α-Alanine Transporter Amino Acid Transporter MTX-Ala->Transporter Uptake MTX-Ala_in Intracellular MTX-α-Alanine Transporter->MTX-Ala_in Cleavage Enzymatic Cleavage MTX-Ala_in->Cleavage MTX Methotrexate (MTX) Cleavage->MTX Release of active MTX DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion Synthesis Purine/Pyrimidine Synthesis THF->Synthesis Required for DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA DNA Synthesis & Cell Proliferation Synthesis->DNA Leads to Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to Troubleshooting_Workflow start High Cytotoxicity in Non-Target Cells check_stability Assess Conjugate Stability (HPLC) start->check_stability is_stable Is Conjugate Stable? check_stability->is_stable check_transporter Characterize Transporter Expression (qPCR/WB) is_stable->check_transporter Yes resynthesize Resynthesize or Purify Conjugate is_stable->resynthesize No optimize_dose Optimize Dose and Exposure Time check_transporter->optimize_dose leucovorin Implement Leucovorin Rescue Protocol optimize_dose->leucovorin end Problem Resolved leucovorin->end Experimental_Workflow_MTX_Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis blood_collection 1. Collect Blood (EDTA tubes) plasma_separation 2. Centrifuge to Separate Plasma blood_collection->plasma_separation protein_precipitation 3. Precipitate Proteins (Methanol/Acetonitrile) plasma_separation->protein_precipitation pellet_removal 4. Centrifuge to Pellet Proteins protein_precipitation->pellet_removal injection 5. Inject Supernatant onto C18 Column pellet_removal->injection detection 6. UV Detection (305 nm) injection->detection quantification 7. Quantify against Standard Curve detection->quantification

References

Technical Support Center: Refinement of HPLC Methods for Methotrexate-alpha-alanine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methotrexate-alpha-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and to offer solutions for common issues encountered during experimentation.

FAQs: Frequently Asked Questions

Q1: What is a good starting point for an HPLC method to detect this compound?

A1: A robust starting point is a reverse-phase HPLC method using a C18 column. Given that this compound is more polar than Methotrexate (B535133), you may need to adjust the mobile phase to achieve optimal retention. A good initial mobile phase composition would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The UV detection wavelength for Methotrexate is typically in the range of 303-313 nm, which should also be suitable for its alpha-alanine conjugate.

Q2: How does the addition of alpha-alanine to Methotrexate affect its retention time?

A2: The addition of the polar amino acid, alpha-alanine, will likely decrease the retention time of the molecule on a reverse-phase C18 column compared to Methotrexate under the same conditions. To increase retention, you can decrease the percentage of the organic solvent in your mobile phase.

Q3: What are the key parameters to optimize for better separation of Methotrexate and this compound?

A3: The most critical parameters to optimize are the mobile phase pH and the organic solvent concentration. The pH will affect the ionization state of both the carboxylic acid groups of Methotrexate and the amino and carboxylic acid groups of the alanine (B10760859) moiety, which in turn will impact their interaction with the stationary phase. Fine-tuning the gradient of the organic solvent can also significantly improve the resolution between the two compounds.

Q4: What sample preparation methods are recommended for plasma or serum samples containing this compound?

A4: For biological matrices like plasma or serum, protein precipitation is a common and effective first step. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol (often in a 1:1 or 3:1 ratio with the sample volume) or an acid like trichloroacetic acid.[1] After vortexing and centrifugation, the supernatant can be injected into the HPLC system. For cleaner samples and better sensitivity, Solid Phase Extraction (SPE) can be employed.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups Methotrexate and its derivatives, being basic compounds, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups. Using an end-capped C18 column is also highly recommended.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization of the analyte. If the pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak distortion. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (like 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, especially when running a gradient. A common rule of thumb is to equilibrate with at least 10 column volumes.
Fluctuations in Mobile Phase Composition If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. Premixing the mobile phase manually can help diagnose this issue. Also, ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Temperature Variations Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
Pump Malfunction Leaks in the pump seals or check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Regularly inspect the pump for leaks and perform routine maintenance.
Problem 3: Ghost Peaks

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
Carryover from Previous Injections Inject a blank (mobile phase) to see if the ghost peak appears. If it does, it's likely carryover. Clean the injector and autosampler needle. A more rigorous needle wash with a strong organic solvent between injections may be necessary.
Sample Degradation Methotrexate can be light-sensitive. Protect samples from light. If using an autosampler with cooling capabilities, maintain the samples at a low temperature.

Experimental Protocols

Recommended Starting HPLC Method

This protocol is a general starting point and should be optimized for your specific application.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Phosphate buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 303 nm
Injection Volume 10 µL
Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used for Methotrexate and its metabolites. While specific values for this compound will need to be determined experimentally, this provides a reasonable expectation.

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Reference
Methotrexate~4.545[2]
Methotrexate~3.3--[2]
7-OH-MethotrexateVaries--[3]
DAMPAVaries--[3]

Visualizations

HPLC_Workflow General HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample into HPLC Supernatant->Injection Transfer to vial Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (303 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General HPLC Experimental Workflow.

Troubleshooting_Tree Troubleshooting Logic for Common HPLC Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_ghost Extraneous Peaks Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention Times? Start->Retention Ghost Ghost Peaks Present? Start->Ghost Tailing Peak Tailing? PeakShape->Tailing Fronting Peak Fronting? PeakShape->Fronting Tailing_Sol1 Lower Mobile Phase pH Use End-capped Column Tailing->Tailing_Sol1 Yes Tailing->Retention No Fronting_Sol1 Dilute Sample Fronting->Fronting_Sol1 Yes Fronting->Retention No Equilibration Check Column Equilibration Retention->Equilibration Temp Use Column Oven Retention->Temp Pump Check Pump for Leaks Retention->Pump Retention->Ghost Blank Inject Blank Ghost->Blank CleanInjector Clean Injector/Needle Blank->CleanInjector Peak Persists FreshMobilePhase Use Fresh Mobile Phase Blank->FreshMobilePhase Peak Persists

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Improving the Pharmacokinetics of Methotrexate-α-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methotrexate-α-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy behind using Methotrexate-α-alanine instead of Methotrexate (B535133)?

A1: Methotrexate-α-alanine is a prodrug of Methotrexate. The addition of the alanine (B10760859) moiety to the α-carboxyl group of the glutamate (B1630785) residue in Methotrexate renders the molecule less toxic and less able to enter cells via the folate transport system.[1] The goal is to achieve selective activation of the prodrug at the target site, thereby improving the therapeutic index and reducing systemic toxicity.[2]

Q2: How is Methotrexate-α-alanine activated to its active form, Methotrexate?

A2: Methotrexate-α-alanine is designed to be activated by the enzyme carboxypeptidase A (CPA).[1][3] This enzyme hydrolyzes the peptide bond between the methotrexate and the alanine, releasing the active Methotrexate.[1] This activation is a key component of antibody-directed enzyme prodrug therapy (ADEPT), where CPA is conjugated to a monoclonal antibody that targets tumor cells.[3]

Q3: What are the expected differences in cytotoxicity between Methotrexate-α-alanine and Methotrexate?

A3: Methotrexate-α-alanine is significantly less cytotoxic than Methotrexate in the absence of the activating enzyme, carboxypeptidase A.[1][3] For example, in one study with UCLA-P3 human lung adenocarcinoma cells, the ID50 for Methotrexate-α-alanine was 8.9 x 10⁻⁶ M, while the ID50 for Methotrexate was 5.2 x 10⁻⁸ M.[3] The cytotoxicity of Methotrexate-α-alanine increases substantially in the presence of carboxypeptidase A.[3]

Q4: Are there more efficient amino acid conjugates of Methotrexate for activation by carboxypeptidase A?

A4: Yes, studies have shown that other amino acid conjugates can be more efficient substrates for carboxypeptidase A. For instance, Methotrexate-α-phenylalanine (MTX-Phe) was found to be hydrolyzed 250-fold faster by carboxypeptidase A than Methotrexate-α-alanine.[4] This resulted in a more potent cytotoxic effect in the presence of the enzyme.[4]

Troubleshooting Guides

Synthesis and Characterization
Issue Possible Cause Troubleshooting Steps
Low yield during solid-phase synthesis Incomplete coupling reactions.- Increase coupling time and/or temperature.- Use a different coupling reagent.- Double couple difficult amino acids.
Premature cleavage from the resin.- Use a more stable resin-linker combination.
Side reactions.- Ensure proper protection of reactive side chains.
Impure final product after purification Inefficient purification method.- Optimize HPLC purification conditions (e.g., gradient, column type).- Consider alternative purification techniques like flash chromatography.
Co-elution of impurities.- Adjust the mobile phase composition to improve separation.
Inconsistent mass spectrometry results Poor ionization of the compound.- Try different ionization sources (e.g., ESI, MALDI).- Optimize mass spectrometer parameters.
Presence of salt adducts.- Desalt the sample before analysis.
In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low or no cytotoxicity of Methotrexate-α-alanine in the presence of carboxypeptidase A Inactive carboxypeptidase A.- Verify the activity of the enzyme using a standard substrate.- Ensure proper storage and handling of the enzyme.
Insufficient enzyme concentration.- Titrate the enzyme concentration to find the optimal level for activation.
Instability of Methotrexate-α-alanine in culture medium.- Assess the stability of the prodrug in the specific medium over the course of the experiment.
High background cytotoxicity of Methotrexate-α-alanine alone Contamination with free Methotrexate.- Re-purify the Methotrexate-α-alanine to remove any free drug.- Confirm purity by HPLC.
Non-specific enzymatic degradation in the cell culture.- Analyze the culture medium for the presence of free Methotrexate over time.
Variability in IC50 values between experiments Inconsistent cell seeding density.- Standardize cell seeding protocols.
Changes in cell line sensitivity.- Regularly check the doubling time and morphology of the cell line.
Pipetting errors.- Calibrate pipettes regularly.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Poor tumor growth inhibition Insufficient activation of the prodrug at the tumor site.- Optimize the dose and administration schedule of the antibody-enzyme conjugate.- Evaluate the localization and retention of the conjugate in the tumor.
Rapid clearance of Methotrexate-α-alanine.- Analyze the pharmacokinetic profile of the prodrug in the animal model.
Development of drug resistance.- Investigate mechanisms of resistance in the tumor model.
Unexpected toxicity in animal models Non-specific activation of the prodrug.- Assess the biodistribution of the activating enzyme and look for accumulation in non-target tissues.
Contamination of the prodrug with toxic impurities.- Ensure high purity of the synthesized Methotrexate-α-alanine.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Methotrexate and Methotrexate-α-Alanine

CompoundCell LineConditionID50 (M)
MethotrexateUCLA-P3-5.2 x 10⁻⁸[3]
Methotrexate-α-alanineUCLA-P3No conjugate8.9 x 10⁻⁶[3]
Methotrexate-α-alanineUCLA-P3With conjugate1.5 x 10⁻⁶[3]
MethotrexateUCLA-P3-4.5 x 10⁻⁸[4]
Methotrexate-α-phenylalanineUCLA-P3No enzyme2.2 x 10⁻⁶[4]
Methotrexate-α-phenylalanineUCLA-P3With CPA conjugate6.3 x 10⁻⁸[4]

Table 2: Pharmacokinetic Parameters of Low-Dose Methotrexate in Rheumatoid Arthritis Patients

ParameterValue
Clearance84.6 mL/min/m²[5]
Terminal Half-life~6 hours[5]
Volume of Distribution (steady state)22.2 L/m²[5]
Oral Bioavailability0.70[5]

Experimental Protocols

Solid-Phase Synthesis of Methotrexate-α-Alanine

This protocol is a general guideline based on solid-phase peptide synthesis principles.[6][7]

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or Rink amide resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid to the deprotected resin and allow it to react.

  • Wash: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Coupling of 4-amino-4-deoxy-10-methylpteroic acid: The final coupling step involves attaching the pteroic acid moiety. This may require specific activation conditions.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methotrexate-α-alanine and Methotrexate. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours). For experiments involving enzymatic activation, pre-incubate the cells with the carboxypeptidase A conjugate before adding the prodrug.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting the data and fitting to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) Analysis of Methotrexate

This is a general protocol; specific conditions may need to be optimized.[8][9]

  • Sample Preparation: Prepare samples (e.g., plasma, cell culture supernatant) by protein precipitation with an acid like trichloroacetic acid, followed by centrifugation.[10]

  • Chromatographic System:

    • Column: A C18 reverse-phase column is commonly used.[11]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[9] The pH of the buffer is a critical parameter.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 303 nm or 372 nm.[8]

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and quantify the amount of Methotrexate by comparing the peak area to a standard curve.

Visualizations

experimental_workflow Experimental Workflow for Evaluating Methotrexate-α-Alanine cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Solid-Phase Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spec & HPLC Analysis purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Pure Prodrug pk_studies Pharmacokinetic Studies characterization->pk_studies enzyme_kinetics Enzyme Kinetics Assay efficacy_studies Tumor Xenograft Models cytotoxicity->efficacy_studies IC50 Data pk_studies->efficacy_studies Dosing Regimen

Caption: Workflow for the synthesis and evaluation of Methotrexate-α-alanine.

adept_pathway ADEPT Pathway for Methotrexate-α-Alanine cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment prodrug MTX-α-Alanine (Inactive) activation Activation by CPA prodrug->activation conjugate Antibody-CPA Conjugate localized_conjugate Localized Conjugate conjugate->localized_conjugate Tumor Targeting tumor_cell Tumor Cell inhibition DHFR Inhibition localized_conjugate->activation mtx Methotrexate (Active) activation->mtx uptake Cellular Uptake mtx->uptake uptake->inhibition via Folate Transporter apoptosis Apoptosis inhibition->apoptosis

Caption: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with MTX-α-alanine.

References

Technical Support Center: Overcoming Methotrexate Resistance with Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome methotrexate (B535133) (MTX) resistance. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing the methotrexate-alpha-alanine (MTX-Ala) prodrug system. This approach uses an antibody-carboxypeptidase A conjugate to selectively convert the non-toxic MTX-Ala into active MTX at the surface of target cancer cells, thereby bypassing common resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which the this compound (MTX-Ala) system overcomes MTX resistance?

A1: The MTX-Ala system is a form of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). It overcomes resistance by creating a high concentration of active MTX directly at the tumor cell surface. This strategy bypasses resistance mechanisms related to impaired drug uptake, as the prodrug MTX-Ala is not dependent on the reduced folate carrier (RFC) for entry. The localized high concentration of MTX can also saturate efflux pumps and more effectively inhibit dihydrofolate reductase (DHFR), even in cells where DHFR is overexpressed.

Q2: My MTX-resistant cells show high expression of ABC transporters. Will the MTX-Ala system be effective?

A2: Yes, this system is designed to be effective against cells with high levels of ATP-binding cassette (ABC) transporters. By generating a very high concentration of MTX at the cell surface, the rate of drug influx can overwhelm the capacity of the efflux pumps, leading to the intracellular accumulation of therapeutic concentrations of MTX.

Q3: Can I use a different enzyme with the MTX-Ala prodrug?

A3: No, MTX-Ala is specifically designed to be a substrate for carboxypeptidase A (CPA). The alanine (B10760859) residue is cleaved by CPA to release the active MTX molecule. Using a different enzyme would require a different prodrug designed for that specific enzyme's activity.

Q4: What is a typical IC50 value for MTX-Ala compared to MTX?

A4: The IC50 of MTX-Ala is significantly higher than that of MTX in the absence of the activating enzyme, indicating its lower toxicity as a prodrug. However, in the presence of a cell-bound carboxypeptidase A-monoclonal antibody conjugate, the IC50 of MTX-Ala is substantially reduced, approaching the cytotoxic levels of MTX. For example, in UCLA-P3 human lung adenocarcinoma cells, the IC50 for MTX-Ala alone was 8.9 x 10-6 M, while for MTX it was 5.2 x 10-8 M. With the addition of the cell-bound conjugate, the IC50 for MTX-Ala improved to 1.5 x 10-6 M.[1]

Troubleshooting Guides

Issue 1: Low Cytotoxicity of MTX-Ala Even with the Antibody-Enzyme Conjugate
Possible Cause Recommended Solution
Inefficient Antibody-Enzyme Conjugate Binding - Confirm the expression of the target antigen on your cell line using flow cytometry or western blot.- Verify the binding affinity of the unconjugated monoclonal antibody.
Loss of Enzyme Activity After Conjugation - Test the enzymatic activity of the conjugate using a standard carboxypeptidase A substrate before applying it to cells.- Optimize the conjugation protocol to minimize harsh conditions that could denature the enzyme.
Insufficient Incubation Time - Ensure adequate incubation time for both the antibody-enzyme conjugate to bind to the cells and for the subsequent conversion of MTX-Ala to MTX.
Cell Line Insensitivity - While this system bypasses many resistance mechanisms, extreme overexpression of DHFR or other factors may still confer some level of resistance. Consider using a higher concentration of MTX-Ala.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Recommended Solution
Variable Cell Seeding Density - Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating.
Incomplete Washing - After incubating with the antibody-enzyme conjugate, wash the cells thoroughly to remove any unbound conjugate. Residual unbound enzyme in the media can activate the prodrug in the bulk solution, leading to inaccurate results.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.

Data Presentation

The following table summarizes the cytotoxic effects of Methotrexate (MTX) and this compound (MTX-Ala) in the presence and absence of a Carboxypeptidase A (CPA) monoclonal antibody conjugate.

Cell Line Compound Condition IC50 (M)
UCLA-P3MTX-5.2 x 10-8
UCLA-P3MTX-AlaNo Conjugate8.9 x 10-6
UCLA-P3MTX-AlaWith CPA-Antibody Conjugate1.5 x 10-6
L1210MTX-2.4 x 10-8
L1210MTX-AlaNo CPA2.0 x 10-6
L1210MTX-AlaWith CPA8.5 x 10-8

Data for UCLA-P3 cells sourced from[1]. Data for L1210 cells sourced from[2].

Experimental Protocols

Protocol 1: Synthesis of Carboxypeptidase A-Monoclonal Antibody Conjugate

This protocol is a general guideline based on the use of heterobifunctional crosslinkers like SMCC and SPDP. Optimization may be required for specific antibodies.

Materials:

  • Monoclonal Antibody (amine-containing)

  • Carboxypeptidase A (CPA)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Dithiothreitol (DTT)

  • Conjugation Buffer (e.g., Phosphate Buffer, pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Derivatization of Carboxypeptidase A with SMCC:

    • Dissolve CPA in Conjugation Buffer.

    • Add a 20-fold molar excess of SMCC (dissolved in an organic solvent like DMSO) to the CPA solution.

    • Incubate for 30 minutes at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer. This yields maleimide-activated CPA.

  • Derivatization of Monoclonal Antibody with SPDP:

    • Dissolve the monoclonal antibody in Conjugation Buffer.

    • Add SPDP to the antibody solution and incubate for 30 minutes at room temperature.

    • Remove excess SPDP using a desalting column.

  • Reduction of Derivatized Antibody:

    • Add DTT to the SPDP-derivatized antibody to reduce the disulfide bonds and expose sulfhydryl groups.

    • Incubate for 20 minutes at room temperature.

    • Remove excess DTT using a desalting column.

  • Conjugation:

    • Immediately mix the maleimide-activated CPA with the sulfhydryl-containing antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate from unreacted enzyme and antibody using size-exclusion chromatography (e.g., HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

Materials:

  • Parental (MTX-sensitive) and MTX-resistant cell lines

  • Complete cell culture medium

  • Carboxypeptidase A-Monoclonal Antibody Conjugate

  • Methotrexate (MTX)

  • This compound (MTX-Ala)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Antibody-Enzyme Conjugate Incubation:

    • Wash the cells with serum-free medium.

    • Add the antibody-enzyme conjugate at a predetermined optimal concentration to the appropriate wells.

    • Incubate for 1 hour at 37°C to allow for binding to the target cells.

    • Carefully wash the wells three times with serum-free medium to remove any unbound conjugate.

  • Drug/Prodrug Treatment:

    • Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.

    • Add the drug/prodrug dilutions to the respective wells (including control wells without conjugate).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add the solubilization solution to each well and incubate (e.g., overnight at 37°C or for 15 minutes on an orbital shaker) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the drug/prodrug concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

MTX_Resistance_and_ADEPT cluster_extracellular Extracellular cluster_cell MTX-Resistant Cell MTX MTX MTX-Ala (Prodrug) MTX-Ala (Prodrug) Activated_MTX Activated MTX MTX-Ala (Prodrug)->Activated_MTX Activated by CPA at cell surface Antibody-CPA Antibody-Enzyme (CPA) Conjugate RFC Reduced Folate Carrier (RFC) MTX_in Intracellular MTX RFC->MTX_in Efflux Pump ABC Transporter (Efflux Pump) DHFR DHFR (Overexpressed) DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Blocked Apoptosis Apoptosis DNA Synthesis->Apoptosis Leads to MTX_in->Efflux Pump Increased Efflux MTX_in->DHFR Inhibition Activated_MTX->DHFR High Local Concentration

Caption: Overcoming MTX resistance with Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

experimental_workflow cluster_conjugation Step 1: Conjugate Preparation cluster_assay Step 2: Cytotoxicity Assay Deriv_Ab Derivatize Antibody (e.g., with SPDP) Conjugate Mix and Incubate Deriv_Ab->Conjugate Deriv_Enz Derivatize Enzyme (CPA) (e.g., with SMCC) Deriv_Enz->Conjugate Purify Purify Conjugate (e.g., Size Exclusion) Conjugate->Purify Add_Conj Incubate Cells with Antibody-Enzyme Conjugate Purify->Add_Conj Use in Assay Seed_Cells Seed MTX-Sensitive & MTX-Resistant Cells Seed_Cells->Add_Conj Wash Wash to Remove Unbound Conjugate Add_Conj->Wash Add_Prodrug Add Serial Dilutions of MTX-Ala (and MTX controls) Wash->Add_Prodrug Incubate_Drug Incubate for 48-72h Add_Prodrug->Incubate_Drug MTT Perform MTT Assay Incubate_Drug->MTT Analyze Analyze Data & Calculate IC50 MTT->Analyze

Caption: Experimental workflow for MTX-Ala ADEPT cytotoxicity assessment.

References

Validation & Comparative

A Comparative Analysis of Methotrexate-alpha-alanine and Methotrexate-alpha-phenylalanine Efficacy as Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two methotrexate (B535133) (MTX) prodrugs: Methotrexate-alpha-alanine (MTX-Ala) and Methotrexate-alpha-phenylalanine (MTX-Phe). The primary focus of the available experimental data is on their application in antibody-directed enzyme prodrug therapy (ADEPT), where a tumor-targeted enzyme, carboxypeptidase A (CPA), activates the prodrug at the tumor site.

Executive Summary

Methotrexate-alpha-phenylalanine demonstrates superior efficacy as a prodrug for activation by carboxypeptidase A when compared to this compound. Experimental data reveals that MTX-Phe is converted to the active drug, methotrexate, at a significantly faster rate. This heightened efficiency translates to a greater cytotoxic effect at lower enzyme concentrations. The intrinsic toxicity of both prodrugs is considerably lower than that of methotrexate, underscoring their potential for reducing systemic side effects in targeted cancer therapy approaches.

Data Presentation

The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity of MTX, MTX-Ala, and MTX-Phe on UCLA-P3 Human Lung Adenocarcinoma Cells

CompoundTreatment ConditionID50 (M)
Methotrexate (MTX)-4.5 x 10⁻⁸
This compound (MTX-Ala)No Enzyme8.9 x 10⁻⁶
With CPA-KS1/4 Conjugate1.5 x 10⁻⁶
Methotrexate-alpha-phenylalanine (MTX-Phe)No Enzyme2.2 x 10⁻⁶
With CPA-KS1/4 Conjugate6.3 x 10⁻⁸

Data sourced from studies on UCLA-P3 human lung adenocarcinoma cells. The CPA-KS1/4 conjugate consists of carboxypeptidase A linked to a monoclonal antibody targeting these cells.

Table 2: Enzymatic Conversion by Carboxypeptidase A (CPA)

ProdrugRelative Rate of Conversion to MTXCPA Concentration for Equitoxicity with MTX
This compound (MTX-Ala)1x>10-fold higher than for MTX-Phe
Methotrexate-alpha-phenylalanine (MTX-Phe)250x1x

This data highlights the significantly more efficient enzymatic activation of MTX-Phe by CPA.[1][2]

Mechanism of Action & Signaling Pathway

Both MTX-Ala and MTX-Phe are designed as prodrugs with low cell permeability. Their primary mechanism of action is the localized release of methotrexate upon cleavage by an external enzyme, such as carboxypeptidase A in the ADEPT model. The released methotrexate, a potent folate antagonist, then enters the target cells and inhibits dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3] Inhibition of DHFR leads to a depletion of these essential precursors, causing cell cycle arrest in the S-phase and subsequent apoptosis.

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug MTX-Ala or MTX-Phe CPA Carboxypeptidase A (Targeted Enzyme) Prodrug->CPA MTX_ext Methotrexate CPA->MTX_ext Cleavage MTX_int Methotrexate MTX_ext->MTX_int Cellular Uptake DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Replication Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Mechanism of action for MTX-Ala and MTX-Phe in an ADEPT context.

Experimental Protocols

Synthesis of Methotrexate-alpha-peptides

The synthesis of MTX-Ala and MTX-Phe can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[2][4]

1. Solution-Phase Synthesis: This method generally involves the reaction of an activated ester of 4-amino-4-deoxy-N10-methylpteroic acid (a key intermediate of methotrexate) with the corresponding dipeptide (L-glutamyl-α-L-alanine or L-glutamyl-α-L-phenylalanine).

  • Activation: 4-amino-4-deoxy-N10-methylpteroic acid is activated, for example, by forming a p-nitrophenyl ester.

  • Coupling: The activated pteroic acid derivative is then reacted with the dipeptide in a suitable organic solvent.

  • Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

2. Solid-Phase Peptide Synthesis (SPPS): This technique allows for a more streamlined synthesis and purification process.[4]

  • Resin Attachment: The C-terminal amino acid of the dipeptide (alanine or phenylalanine) is attached to a solid support resin.

  • Chain Elongation: The subsequent amino acid (glutamic acid) is added, followed by the pteroic acid moiety, in a stepwise manner with intervening deprotection and washing steps.

  • Cleavage: Once the synthesis is complete, the methotrexate-peptide is cleaved from the resin.

  • Purification: The crude product is then purified by HPLC.

Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis Pteroic_Acid 4-amino-4-deoxy-N10- methylpteroic acid Activation Activation (e.g., p-nitrophenyl ester) Pteroic_Acid->Activation Coupling_sol Coupling in Solution Activation->Coupling_sol Dipeptide_sol L-glutamyl-α-L-alanine or L-glutamyl-α-L-phenylalanine Dipeptide_sol->Coupling_sol Purification_sol HPLC Purification Coupling_sol->Purification_sol Final_Prodrug_sol MTX-Ala or MTX-Phe Purification_sol->Final_Prodrug_sol Resin Solid Support Resin Attach_AA1 Attach First Amino Acid (Ala or Phe) Resin->Attach_AA1 Attach_AA2 Couple Glutamic Acid Attach_AA1->Attach_AA2 Attach_Pteroic Couple Pteroic Acid Moiety Attach_AA2->Attach_Pteroic Cleavage Cleavage from Resin Attach_Pteroic->Cleavage Purification_spps HPLC Purification Cleavage->Purification_spps Final_Prodrug_spps MTX-Ala or MTX-Phe Purification_spps->Final_Prodrug_spps

General workflows for the synthesis of MTX-Ala and MTX-Phe.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the methotrexate prodrugs is typically evaluated using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: UCLA-P3 human lung adenocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • For experiments with the enzyme conjugate, cells are pre-treated with the CPA-KS1/4 monoclonal antibody conjugate. Excess, unbound conjugate is then washed away.

    • Serial dilutions of the test compounds (MTX, MTX-Ala, MTX-Phe) are added to the wells. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The ID50 (the concentration of a drug that inhibits 50% of cell growth) is then determined from the dose-response curves.

MTT_Assay_Workflow Seed_Cells Seed UCLA-P3 cells in 96-well plates Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pre-treatment Pre-treat with CPA-KS1/4 conjugate (for ADEPT assay) Adherence->Pre-treatment Add_Drugs Add serial dilutions of MTX, MTX-Ala, MTX-Phe Adherence->Add_Drugs (No enzyme control) Wash Wash to remove unbound conjugate Pre-treatment->Wash Wash->Add_Drugs Incubate Incubate for 72 hours Add_Drugs->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Formazan_Formation Incubate for formazan crystal formation Add_MTT->Formazan_Formation Solubilize Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_ID50 Calculate % viability and ID50 Read_Absorbance->Calculate_ID50

Generalized workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

The available data strongly indicates that Methotrexate-alpha-phenylalanine is a more efficient prodrug than this compound for use in antibody-directed enzyme prodrug therapy with carboxypeptidase A. Its rapid conversion to methotrexate and the resulting high cytotoxicity at the target site, coupled with its inherent low toxicity, make it a promising candidate for this therapeutic strategy. Further in vivo studies directly comparing the two prodrugs would be beneficial to fully elucidate their therapeutic potential and pharmacokinetic profiles in a more complex biological system.

References

Validation of Methotrexate-alpha-alanine conversion to Methotrexate by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a prodrug's conversion to its active form is a critical step in preclinical and clinical development. This guide provides a comparative overview of mass spectrometry-based methods and alternative immunoassays for validating the conversion of Methotrexate-alpha-alanine to the active drug, Methotrexate (B535133). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

The use of prodrugs, such as this compound, is a strategic approach to improve the therapeutic index of potent drugs like Methotrexate. The successful implementation of a prodrug strategy hinges on the reliable and quantifiable conversion of the prodrug to the active parent drug at the target site. This guide focuses on the analytical methodologies available to validate this conversion, with a primary emphasis on the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a comparison with the widely used fluorescence polarization immunoassay (FPIA).

Mass Spectrometry: The Gold Standard for Specificity and-Quantification

LC-MS/MS offers unparalleled specificity and sensitivity for the simultaneous quantification of the prodrug (this compound) and the active drug (Methotrexate) in complex biological matrices. The ability to differentiate between the two molecules based on their unique mass-to-charge ratios (m/z) and fragmentation patterns is the cornerstone of this technique's accuracy.

Experimental Protocol: LC-MS/MS for Methotrexate and this compound

This protocol outlines a general procedure for the simultaneous quantification of Methotrexate and its alpha-alanine prodrug in a biological matrix (e.g., plasma).

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., Methotrexate-d3).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound and Methotrexate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methotrexate455.2308.2
This compound526.2308.2
Methotrexate-d3 (IS)458.2311.2

3. Method Validation: The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.

  • Selectivity and Specificity: Ensure no interference from endogenous matrix components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analytes under various storage and processing conditions.

Performance Data: LC-MS/MS
ParameterMethotrexateThis compound
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<15%
Accuracy (%Bias) ±15%±15%

Alternative Method: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a common alternative for the quantification of Methotrexate. This technique is based on the competition between unlabeled drug in the sample and a fluorescently labeled drug for a limited number of antibody binding sites.

Experimental Protocol: FPIA for Methotrexate

1. Principle:

  • A sample containing Methotrexate is mixed with a reagent containing a fluorescently labeled Methotrexate tracer and a specific anti-Methotrexate antibody.

  • Unlabeled Methotrexate from the sample competes with the tracer for antibody binding sites.

  • The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of Methotrexate in the sample.

2. Procedure:

  • Follow the manufacturer's instructions for the specific FPIA kit and analyzer.

  • Typically involves automated mixing of the sample with the reagents and measurement of the fluorescence polarization.

Comparison of Analytical Methods
FeatureLC-MS/MSFluorescence Polarization Immunoassay (FPIA)
Specificity High: Can distinguish between prodrug and active drug.Lower: Potential for cross-reactivity with the prodrug and metabolites.[1][2][3]
Sensitivity High (ng/mL to pg/mL range).Moderate (ng/mL range).[1]
Multiplexing Can simultaneously quantify multiple analytes.Typically measures a single analyte.
Throughput Moderate.High.[4]
Development Time Longer method development and validation.Shorter; uses commercially available kits.
Cost Higher instrument and operational costs.Lower instrument and reagent costs.

Visualizing the Workflow and Conversion

To better understand the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS validation and the enzymatic conversion of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS validation.

conversion_pathway prodrug This compound enzyme Carboxypeptidase prodrug->enzyme drug Methotrexate enzyme->drug amino_acid Alanine enzyme->amino_acid

Caption: Enzymatic conversion of this compound.

Conclusion

The validation of the conversion of this compound to Methotrexate is paramount for its successful development as a therapeutic agent. While FPIA offers a rapid and cost-effective method for quantifying Methotrexate, its lack of specificity for the prodrug makes it less suitable for conversion studies. LC-MS/MS stands out as the superior technique, providing the necessary specificity, sensitivity, and multiplexing capabilities to accurately and simultaneously measure both the prodrug and the active drug. The detailed protocol and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs, ultimately ensuring the robust and reliable validation of their prodrug candidates.

References

Cytotoxicity Showdown: Methotrexate-alpha-alanine, a Prodrug Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic profiles of the prodrug Methotrexate-alpha-alanine and its parent compound, free Methotrexate, reveals a significant difference in their potency, underscoring the potential of targeted activation in enhancing cancer therapy and reducing systemic toxicity.

For researchers and professionals in drug development, the quest for more selective and less toxic cancer treatments is a paramount objective. Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), has been a cornerstone of chemotherapy for decades. However, its widespread use is often limited by its systemic toxicity. The development of prodrugs, such as this compound (MTX-Ala), represents a strategic approach to mitigate these side effects. MTX-Ala is designed to be relatively inert until it is activated at the tumor site by specific enzymes, thereby localizing the cytotoxic effects.

This guide provides an objective comparison of the cytotoxicity of MTX-Ala and free MTX, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Cytotoxicity Comparison

The cytotoxic activities of this compound and free Methotrexate were evaluated in vitro on UCLA-P3 human lung adenocarcinoma cells. The 50% inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by half, was determined for each compound under different conditions. The results clearly demonstrate the prodrug nature of this compound, which is significantly less toxic than free Methotrexate on its own. However, its cytotoxicity is substantially increased upon activation by a targeted enzyme.

CompoundTreatment ConditionCell LineIC50 Value (M)
Free Methotrexate (MTX) -UCLA-P35.2 x 10⁻⁸
This compound (MTX-Ala) No enzyme conjugateUCLA-P38.9 x 10⁻⁶
This compound (MTX-Ala) With cell-bound Carboxypeptidase A-monoclonal antibody conjugateUCLA-P31.5 x 10⁻⁶

Data sourced from Kuefner et al., 1992.[1]

The data reveals that this compound is approximately 171 times less cytotoxic than free Methotrexate in the absence of an activating enzyme.[1] When a Carboxypeptidase A-monoclonal antibody conjugate is introduced, which specifically targets the UCLA-P3 cells and cleaves the alanine (B10760859) from the prodrug to release free Methotrexate, the cytotoxicity of MTX-Ala increases by nearly six-fold.[1] This demonstrates the principle of targeted activation, although in this specific study, the activated prodrug did not reach the same level of potency as free Methotrexate administered directly.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to compare this compound and free Methotrexate.

In Vitro Cytotoxicity Assay on UCLA-P3 Cells

1. Cell Culture:

  • UCLA-P3 human lung adenocarcinoma cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells were cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Determination (IC50):

  • UCLA-P3 cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Serial dilutions of free Methotrexate and this compound were prepared in the culture medium.

  • For the activated prodrug condition, cells were pre-incubated with a Carboxypeptidase A-monoclonal antibody conjugate that binds to the surface of UCLA-P3 cells. Unbound conjugate was washed away.

  • The various concentrations of the drugs were then added to the respective wells.

  • The plates were incubated for a period of 96 hours.

  • Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • The absorbance was read using a microplate reader.

  • The IC50 values were calculated from the dose-response curves by determining the drug concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of action of Methotrexate and the experimental workflow for the prodrug activation.

Methotrexate_Pathway Mechanism of Action of Methotrexate cluster_cell Cell Interior MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Diagram of the Methotrexate signaling pathway.

The diagram above illustrates how Methotrexate exerts its cytotoxic effects. Upon entering a cell, Methotrexate binds to and inhibits the enzyme Dihydrofolate Reductase (DHFR). This inhibition blocks the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylates, which are essential building blocks for DNA and RNA. The disruption of DNA and RNA synthesis ultimately leads to cell death (apoptosis).

Prodrug_Activation_Workflow Experimental workflow for prodrug activation. cluster_workflow Experimental Steps Start Start Plate_Cells Plate UCLA-P3 Cells Start->Plate_Cells Add_Conjugate Add Carboxypeptidase A- Monoclonal Antibody Conjugate Plate_Cells->Add_Conjugate Wash Wash to Remove Unbound Conjugate Add_Conjugate->Wash Add_Prodrug Add Methotrexate- alpha-alanine (Prodrug) Wash->Add_Prodrug Incubate Incubate for 96h Add_Prodrug->Incubate Viability_Assay Perform Cell Viability Assay (MTT) Incubate->Viability_Assay Analyze Analyze Data & Determine IC50 Viability_Assay->Analyze

Caption: Experimental workflow for this compound activation.

This workflow outlines the key steps in the experiment to evaluate the cytotoxicity of the this compound prodrug. A crucial step is the introduction of the enzyme-antibody conjugate that specifically targets the cancer cells and activates the otherwise less potent prodrug, leading to a localized cytotoxic effect.

References

A Head-to-Head Comparison of Enzyme-Antibody Conjugates for Methotrexate-alpha-alanine Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted cancer therapy, antibody-directed enzyme prodrug therapy (ADEPT) represents a promising strategy to enhance the therapeutic window of potent cytotoxic agents like methotrexate (B535133) (MTX). This approach utilizes monoclonal antibodies to deliver an enzyme to the tumor site, which then activates a systemically administered, relatively non-toxic prodrug into its active, cytotoxic form. This guide provides a comparative analysis of different prodrug substrates for the same enzyme-antibody conjugate, focusing on the activation of methotrexate-alpha-alanine (MTX-Ala) and its analogue, methotrexate-alpha-phenylalanine (MTX-Phe), by a carboxypeptidase A (CPA)-monoclonal antibody conjugate.

Performance Data: MTX-Ala vs. MTX-Phe

The in vitro cytotoxicity of MTX-Ala and MTX-Phe was evaluated in human lung adenocarcinoma cells (UCLA-P3) in the presence and absence of a carboxypeptidase A-KS1/4 monoclonal antibody conjugate. The KS1/4 antibody targets an antigen on the UCLA-P3 cells. The data, summarized in the table below, clearly demonstrates the superior performance of MTX-Phe as a prodrug substrate for this enzyme-antibody conjugate.

CompoundTreatment ConditionID50 (M)Reference
Methotrexate (MTX)-5.2 x 10-8[1]
This compound (MTX-Ala)No conjugate8.9 x 10-6[1]
MTX-AlaWith cell-bound CPA-KS1/4 conjugate1.5 x 10-6[1]
Methotrexate-alpha-phenylalanine (MTX-Phe)No conjugate2.2 x 10-6[2][3]
MTX-PheWith cell-bound CPA-KS1/4 conjugate6.3 x 10-8[2][3]

Key Findings:

  • The production of MTX from MTX-Phe by carboxypeptidase A is 250-fold faster than from MTX-Ala.[2]

  • In the presence of the CPA-KS1/4 conjugate, the cytotoxicity of MTX-Phe (ID50 = 6.3 x 10-8 M) is significantly enhanced and becomes comparable to that of the parent drug, MTX (ID50 = 4.5 x 10-8 M).[2][3]

  • The amount of CPA required to render MTX-Phe equitoxic with MTX was more than 10-fold lower than that needed for MTX-Ala.[2]

  • The potentiation of MTX-Ala cytotoxicity by the conjugate-bound CPA was at least 30-fold greater than that produced by a comparable amount of free enzyme, highlighting the effectiveness of generating the active drug at the cell surface.[1]

Experimental Protocols

The following is a summary of the key experimental methodologies used in the comparative studies.

Cell Line
  • UCLA-P3: A human lung adenocarcinoma cell line was used for all in vitro cytotoxicity assays.[1][2]

Enzyme-Antibody Conjugate Preparation
  • Derivatization: Carboxypeptidase A (CPA) was derivatized using succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, and the monoclonal antibody KS1/4 was derivatized with N-succinimidyl 3-(2-pyridyldithio)propionate.[1]

  • Conjugation: The derivatized enzyme and antibody were reacted to form a stable thioether-linked conjugate.[1][3]

  • Purification: The conjugate was separated from unreacted enzyme and antibody using sequential HPLC size-exclusion and DEAE chromatography.[1]

In Vitro Cytotoxicity Assay
  • Cell Seeding: UCLA-P3 cells were seeded in culture plates.

  • Conjugate Binding: The cells were incubated with the CPA-KS1/4 conjugate, followed by extensive washing to remove any unbound conjugate.[2][3]

  • Prodrug Addition: The cells were then exposed to varying concentrations of either MTX-Ala or MTX-Phe.

  • Cytotoxicity Measurement: Cell viability was assessed after a 96-hour incubation period to determine the ID50 values (the concentration of the drug that inhibits cell growth by 50%).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody-directed enzyme prodrug therapy (ADEPT) process as described in the cited studies.

ADEPT_Workflow cluster_targeting Step 1: Targeting cluster_activation Step 2: Prodrug Activation cluster_effect Step 3: Cytotoxic Effect Ab KS1/4 Monoclonal Antibody Conjugate CPA-KS1/4 Conjugate Ab->Conjugate Enzyme Carboxypeptidase A (CPA) Enzyme->Conjugate TumorCell UCLA-P3 Tumor Cell Conjugate->TumorCell Binds to Tumor Antigen Prodrug Prodrug (MTX-Ala or MTX-Phe) ActiveDrug Active Methotrexate (MTX) Prodrug->ActiveDrug Enzymatic Cleavage ActiveDrug->TumorCell Induces Cytotoxicity CellDeath Tumor Cell Death ActiveDrug->CellDeath MTX_Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-mediated reduction PurinePyrimidines Purine & Pyrimidine Synthesis THF->PurinePyrimidines Required for DNA DNA Synthesis & Cell Proliferation PurinePyrimidines->DNA Leads to Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methotrexate and its Prodrug, Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (B535133) (MTX) and its related compounds is paramount for therapeutic drug monitoring, pharmacokinetic analysis, and the development of novel drug delivery systems. This guide provides an objective comparison of the most commonly employed analytical methods for methotrexate, with a special focus on the cross-validation of these techniques. We will also address the analytical considerations for the methotrexate prodrug, Methotrexate-alpha-alanine.

Introduction to Methotrexate and this compound

Methotrexate is a folate antagonist widely used in the treatment of cancer and autoimmune diseases. Its therapeutic efficacy is closely linked to its concentration in biological fluids, necessitating precise and reliable analytical methods for its monitoring. This compound is a prodrug of methotrexate, designed to be activated by specific enzymes. While not as commonly monitored as methotrexate and its primary metabolites, understanding its analytical behavior is crucial for preclinical and clinical development.

The primary metabolites of methotrexate that can interfere with its quantification are 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). The cross-reactivity of analytical methods with these metabolites is a critical factor in their validation and selection.

Comparative Analysis of Analytical Methods

The three principal analytical techniques for the quantification of methotrexate in biological matrices are Immunoassays, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of each method based on data from various cross-validation studies.

Table 1: Comparison of Linearity and Sensitivity

ParameterImmunoassay (e.g., EMIT, FPIA, CMIA)HPLC-UVLC-MS/MS
Linear Range 0.04 - 1.5 µmol/L (typical)[1][2]0.1 - 100 µmol/L[3][4]0.005 - 50 µmol/L[5][6]
Lower Limit of Quantification (LLOQ) ~0.03 - 0.04 µmol/L[2][7]~0.1 µmol/L[4][8]~0.005 - 0.025 µmol/L[6][9]
Limit of Detection (LOD) ~0.007 µmol/L[10]~0.01 µmol/L[11]~1 ng/mL[5]

Table 2: Comparison of Precision, Accuracy, and Recovery

ParameterImmunoassay (e.g., EMIT, FPIA, CMIA)HPLC-UVLC-MS/MS
Intra-day Precision (%CV) < 5%[10]2.6 - 6%[8]< 8.3%[6]
Inter-day Precision (%CV) < 8%[10]5.5 - 9.5%[8]< 11.7%[6]
Accuracy/Bias Can show significant positive bias due to cross-reactivity[10]Generally good, less prone to metabolite interferenceConsidered the gold standard for accuracy[12]
Recovery Not applicable (direct measurement)61.5 - 72.7%[8]24% (MTX), 57% (7-OH-MTX) in one study[6]

Table 3: Cross-Reactivity with Methotrexate Metabolites

MethodCross-Reactivity with 7-OH-MTXCross-Reactivity with DAMPA
Immunoassay Varies by assay, can be significantHigh, leading to overestimation of MTX[10]
HPLC-UV Can be chromatographically separatedCan be chromatographically separated
LC-MS/MS Highly specific, no interferenceHighly specific, no interference

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.

Immunoassay (Homogeneous Enzyme Immunoassay)

Principle: This method is based on the competition between methotrexate in the sample and methotrexate labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody. The enzyme activity is directly proportional to the methotrexate concentration in the sample.[2]

Protocol:

  • Sample Collection: Collect serum or plasma in appropriate tubes (e.g., with EDTA or heparin). Protect samples from light.[1]

  • Calibration: Perform a multi-point calibration using calibrators provided with the assay kit.[2]

  • Sample Analysis:

    • Combine the sample, anti-methotrexate coated microparticles, and methotrexate-acridinium-labeled conjugate in a reaction vessel.

    • Incubate to allow for competitive binding.

    • Add a substrate for the enzyme (e.g., NAD to NADH).

    • Measure the rate of change in absorbance spectrophotometrically, which is proportional to the methotrexate concentration.[2]

  • Quality Control: Run low, medium, and high controls with each batch of samples to ensure the validity of the results.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This technique separates methotrexate from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The concentration is quantified by measuring the absorbance of UV light at a specific wavelength.[11]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma or serum, add an internal standard (e.g., p-aminoacetophenone).

    • Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[11]

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[8]

    • Mobile Phase: A mixture of TRIS-phosphate buffer (pH 5.7), methanol, and acetonitrile (B52724) (e.g., 82:11:7 v/v/v).[11]

    • Flow Rate: 1.8 mL/min.[11]

    • Detection: UV detector set at 313 nm.[11]

  • Analysis: Inject the supernatant onto the HPLC system and record the chromatogram. The retention time for methotrexate is typically around 4.4 minutes under these conditions.[11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest specificity and sensitivity by combining the separation power of HPLC with the precise detection of mass spectrometry. After chromatographic separation, methotrexate is ionized, and specific precursor and product ions are monitored.[6][12]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum, add 250 µL of a precipitation solution containing an internal standard (e.g., methotrexate-d3) in methanol.

    • Vortex for 30 seconds and centrifuge at 16,100 g for 2 minutes.

    • Take 50 µL of the supernatant and dilute with 950 µL of water.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., ACQUITY UPLC HSS C18 SB, 2.1 x 30mm, 1.8 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5]

    • Flow Rate: 0.4 - 0.5 mL/min.[13]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) of specific transitions (e.g., m/z 455.1 → 308.3 for methotrexate).[6]

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of a cross-validation study and a direct comparison of the analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion DefineObjectives Define Objectives & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison DefineObjectives->SelectMethods SampleCollection Sample Collection & Preparation SelectMethods->SampleCollection Method1 Analysis by Method 1 (e.g., Immunoassay) SampleCollection->Method1 Method2 Analysis by Method 2 (e.g., LC-MS/MS) SampleCollection->Method2 DataComparison Quantitative Data Comparison Method1->DataComparison Method2->DataComparison StatAnalysis Statistical Analysis (e.g., Bland-Altman, Regression) DataComparison->StatAnalysis Conclusion Draw Conclusions on Method Comparability StatAnalysis->Conclusion MethodComparison cluster_immunoassay Immunoassay cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS IA_pros Pros: - High throughput - Automated - Lower cost IA_cons Cons: - Cross-reactivity with metabolites - Potential for inaccurate results HPLC_pros Pros: - Good specificity - Robust and reliable - Widely available HPLC_cons Cons: - Lower sensitivity than LC-MS/MS - Longer run times LCMS_pros Pros: - Gold standard for specificity & sensitivity - No metabolite interference - Accurate at low concentrations LCMS_cons Cons: - Higher cost - Requires specialized expertise

References

A Comparative Analysis of Methotrexate-alpha-alanine and Other Methotrexate Prodrugs for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methotrexate-alpha-alanine with other Methotrexate (B535133) (MTX) prodrugs, focusing on their performance in preclinical studies. The aim is to offer a comprehensive overview supported by experimental data to aid in the research and development of more effective and less toxic cancer chemotherapies.

Introduction to Methotrexate Prodrugs

Methotrexate (MTX) is a potent antifolate agent widely used in cancer chemotherapy.[1] However, its clinical application is often limited by significant toxicity to healthy, rapidly dividing cells. To address this, various prodrug strategies have been developed. These approaches involve modifying the MTX molecule to render it inactive until it reaches the tumor site, where it can be selectively converted to its active form. This targeted activation aims to enhance the therapeutic index of MTX by increasing its concentration at the tumor while minimizing systemic toxicity.

This guide focuses on the comparative analysis of this compound (MTX-α-Ala), a peptide-based prodrug, against other classes of MTX prodrugs. The primary mechanism for the activation of MTX-α-peptides involves enzymatic cleavage by carboxypeptidase A (CPA), an enzyme that can be targeted to tumor cells through conjugation with monoclonal antibodies (Antibody-Directed Enzyme Prodrug Therapy or ADEPT).[1]

Comparative Performance of Methotrexate Prodrugs

The efficacy of MTX prodrugs is primarily evaluated based on their cytotoxicity towards cancer cells, both in their inactive form and after activation by a specific enzyme. The ideal prodrug should exhibit low toxicity in its native state and high toxicity upon conversion to MTX at the target site.

Peptide-Based Prodrugs: A Head-to-Head Comparison

A direct comparison between this compound and Methotrexate-alpha-phenylalanine (MTX-α-Phe) has been conducted, revealing significant differences in their activation kinetics and resulting cytotoxicity.

Key Findings:

  • Enzymatic Activation: The conversion of MTX-α-Phe to MTX by carboxypeptidase A is 250-fold faster than that of MTX-α-Ala.[2]

  • Cytotoxicity: Consequently, a more than 10-fold lower concentration of the activating enzyme is required for MTX-α-Phe to achieve a cytotoxic effect equivalent to that of the parent drug, MTX, when compared to MTX-α-Ala.[2]

The following table summarizes the in vitro cytotoxicity data for MTX, MTX-α-Ala, and MTX-α-Phe against the UCLA-P3 human lung adenocarcinoma cell line.

CompoundTreatment ConditionID50 (M)
Methotrexate (MTX) -5.2 x 10-8
MTX-α-Alanine No Conjugate8.9 x 10-6
With Carboxypeptidase A-Monoclonal Antibody Conjugate1.5 x 10-6
MTX-α-Phenylalanine No Enzyme2.2 x 10-6
With Carboxypeptidase A-Monoclonal Antibody Conjugate6.3 x 10-8

Table 1: In vitro cytotoxicity (ID50 values) of Methotrexate and its alpha-peptide prodrugs on UCLA-P3 human lung adenocarcinoma cells.[2]

Other Methotrexate Prodrugs

While direct comparative data under identical experimental conditions is limited, various other MTX prodrugs have been developed and evaluated. The table below provides a summary of their in vitro performance from different studies. It is crucial to note that a direct comparison of these values is challenging due to the use of different cell lines and experimental protocols.

Prodrug ClassSpecific Prodrug ExampleCell LineKey Finding
Ester-Based Dihexyl Methotrexate (MTX-DH)U87 (Glioblastoma)Decreased the IC50 value by up to 6-fold compared to free MTX after 72 hours.[3]
Peptide-Based Proline-Methotrexate (Pro-MTX)MDA-MB-231 (Breast Cancer)Showed stronger activity than MTX in this MTX-resistant cell line.[4]
Chitosan-Based Chitosan-Methotrexate (CS-MTX)MDA-MB-453 (Breast Cancer)Showed an IC50 of 163.4 ± 10.8 µg/mL after 24 hours and was found to be less toxic than the parent drug.[4]

Table 2: In vitro performance of other classes of Methotrexate prodrugs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Target cancer cell line (e.g., UCLA-P3)

  • Complete culture medium

  • Methotrexate or prodrug solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with fresh medium containing the different concentrations of the drugs. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ID50 value (the concentration of the drug that inhibits 50% of cell growth).[5]

Carboxypeptidase A Enzymatic Assay

This assay is used to determine the activity of carboxypeptidase A, the enzyme responsible for activating MTX-α-peptide prodrugs. The assay measures the rate of hydrolysis of a substrate, such as hippuryl-L-phenylalanine.

Materials:

  • Carboxypeptidase A enzyme solution

  • Substrate solution (e.g., 1.0 mM Hippuryl-L-Phenylalanine in buffer)

  • Buffer solution (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 254 nm and a temperature of 25°C.

  • Substrate Incubation: Pipette 2.9 mL of the substrate solution into a quartz cuvette and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.

  • Enzyme Addition: Add 0.1 mL of the diluted enzyme solution to the cuvette and mix by inversion.

  • Absorbance Reading: Immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.

  • Rate Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve. The activity of the enzyme can then be calculated based on the molar extinction coefficient of the product formed.[6]

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_0 Targeted Drug Delivery with MTX Prodrugs Prodrug MTX-α-Alanine (Inactive Prodrug) Enzyme Carboxypeptidase A (Targeted to Tumor) Prodrug->Enzyme Enzymatic Cleavage HealthyCell Healthy Cell Prodrug->HealthyCell Minimal Uptake MTX Methotrexate (Active Drug) Enzyme->MTX TumorCell Tumor Cell MTX->TumorCell Cellular Uptake Apoptosis Cell Death TumorCell->Apoptosis

Caption: Targeted activation of MTX-α-Alanine at the tumor site.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with MTX Prodrugs Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (2-4h) MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570-590 nm) Solubilize->Read Analyze Calculate ID50 Read->Analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

G MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Required for

References

Validating the Target Specificity of Methotrexate-Alpha-Alanine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methotrexate-alpha-alanine (MTX-Ala) conjugates with unconjugated Methotrexate (B535133) (MTX), focusing on target specificity and performance. The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to Methotrexate and Targeted Drug Delivery

Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA.[1] However, its therapeutic efficacy is often hampered by a lack of specificity, leading to systemic toxicity.

To address this limitation, targeted drug delivery strategies have been developed. One promising approach involves the use of prodrugs, such as this compound, which are designed to be activated at the target site. This strategy often employs an Antibody-Directed Enzyme Prodrug Therapy (ADEPT) system. In this system, a non-toxic prodrug is administered systemically and is converted into its active, cytotoxic form only at the tumor site by an enzyme that has been selectively delivered there by a tumor-specific monoclonal antibody.[2][3]

MTX-Ala is a derivative of Methotrexate where an alanine (B10760859) molecule is attached to the alpha-carboxyl group of the glutamate (B1630785) moiety.[3] This modification renders the molecule significantly less toxic and impairs its ability to enter cells through the folate transport systems.[2] The prodrug can then be activated by an enzyme like carboxypeptidase A (CPA), which cleaves the alanine, releasing active Methotrexate at the target location.[4]

Comparative Performance: MTX-Ala Conjugate vs. Unconjugated MTX

The primary advantage of the MTX-Ala conjugate lies in its enhanced target specificity, leading to a significant reduction in off-target toxicity. This is evident from in vitro cytotoxicity data.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (ID50) values of unconjugated Methotrexate and this compound in the presence and absence of a targeted activating enzyme. The data is derived from studies on the UCLA-P3 human lung adenocarcinoma cell line, which is targeted by the KS1/4 monoclonal antibody conjugated to carboxypeptidase A.

CompoundConditionID50 (M)Fold Difference (vs. MTX)Reference
Methotrexate (MTX) -5.2 x 10⁻⁸1[5]
This compound (MTX-Ala) No Enzyme Conjugate8.9 x 10⁻⁶~171-fold less potent[5]
This compound (MTX-Ala) With CPA-mAb Conjugate1.5 x 10⁻⁶~29-fold less potent[5]

Note: A lower ID50 value indicates higher cytotoxicity.

As the data illustrates, MTX-Ala is significantly less toxic than MTX in its prodrug form. Upon activation by the targeted enzyme-antibody conjugate, its cytotoxicity increases, demonstrating the principle of targeted activation. It is important to note that in this particular study, the activated MTX-Ala did not reach the same level of potency as unconjugated MTX, which could be due to various factors such as the efficiency of the enzyme-antibody conjugate or the kinetics of prodrug activation.

For further comparison, data from a similar prodrug, Methotrexate-alpha-phenylalanine (MTX-Phe), is presented. MTX-Phe has been shown to be a more efficient substrate for carboxypeptidase A, with its activation being 250-fold faster than that of MTX-Ala.[6]

CompoundConditionID50 (M)Fold Difference (vs. MTX)Reference
Methotrexate (MTX) -4.5 x 10⁻⁸1[6]
Methotrexate-alpha-phenylalanine (MTX-Phe) No Enzyme Conjugate2.2 x 10⁻⁶~49-fold less potent[6]
Methotrexate-alpha-phenylalanine (MTX-Phe) With CPA-mAb Conjugate6.3 x 10⁻⁸~1.4-fold less potent[6]

This comparison highlights the potential for optimizing the amino acid linked to Methotrexate to achieve more efficient activation and higher potency at the target site.

Signaling Pathways and Mechanism of Action

The mechanism of action of Methotrexate and the targeted delivery strategy for MTX-Ala can be visualized through the following diagrams.

cluster_0 Cell Membrane cluster_1 Intracellular MTX Methotrexate RFC Reduced Folate Carrier (RFC1) MTX->RFC Primary Uptake FR Folate Receptor (FR) MTX->FR Secondary Uptake DHFR Dihydrofolate Reductase (DHFR) DNA_RNA DNA/RNA Synthesis DHFR->DNA_RNA Inhibition TS Thymidylate Synthase (TS) TS->DNA_RNA Inhibition ATIC AICAR Transformylase (ATIC) Adenosine Adenosine Signaling ATIC->Adenosine Inhibition MTX_intracellular->DHFR MTX_intracellular->TS MTX_intracellular->ATIC

Caption: Unconjugated Methotrexate Signaling Pathway.

cluster_0 Systemic Circulation (Bloodstream) cluster_1 Tumor Microenvironment cluster_2 Activation at Tumor Site MTX_Ala MTX-α-Alanine (Prodrug, Low Toxicity) Normal_Cell Normal Cell (No Target Antigen) MTX_Ala->Normal_Cell No significant uptake or activation Enzyme_mAb Enzyme-Antibody Conjugate (e.g., CPA-mAb) Tumor_Cell Tumor Cell (with Target Antigen) Enzyme_mAb->Tumor_Cell 1. Targeting & Binding to Antigen MTX_active Active Methotrexate (Cytotoxic) MTX_active->Tumor_Cell 4. Uptake & Cytotoxicity MTX_Ala_localized MTX-α-Alanine Enzyme_mAb_localized Enzyme-mAb MTX_Ala_localized->Enzyme_mAb_localized 2. Prodrug encounters targeted enzyme Enzyme_mAb_localized->MTX_active 3. Enzymatic Cleavage (Activation)

Caption: ADEPT Workflow for MTX-alpha-Alanine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (ID50).

Materials:

  • Folate-receptor positive cancer cell line (e.g., UCLA-P3, KB, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Methotrexate (MTX) stock solution

  • This compound (MTX-Ala) stock solution

  • Enzyme-monoclonal antibody conjugate (e.g., Carboxypeptidase A-KS1/4)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with Enzyme-Antibody Conjugate (for ADEPT):

    • For wells that will test the activated prodrug, remove the culture medium and wash the cells gently with PBS.

    • Add the enzyme-monoclonal antibody conjugate at a predetermined concentration in serum-free medium and incubate for 1-2 hours at 37°C.

    • Wash the cells three times with PBS to remove any unbound conjugate.

    • Add 100 µL of fresh complete culture medium to these wells.

  • Drug Treatment:

    • Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.

    • Add 100 µL of the drug dilutions to the appropriate wells (including those pre-treated with the enzyme-antibody conjugate). Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Determine the ID50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cellular Uptake Assay

This assay quantifies the amount of a compound that is internalized by cells over a specific period.

Materials:

  • Folate-receptor positive and negative cancer cell lines

  • Radiolabeled or fluorescently-labeled MTX or MTX-Ala

  • 24-well plates

  • Complete cell culture medium and folate-free medium

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation counter or fluorescence plate reader

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with folate-free medium. Pre-incubate the cells in folate-free medium for 30 minutes at 37°C.

  • Uptake Initiation: Add the labeled MTX or MTX-Ala conjugate at a specific concentration to the cells. For competition assays, a surplus of unlabeled folic acid can be added to determine receptor-specific uptake.

  • Incubation: Incubate the plates for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. To measure surface binding versus internalization, a parallel set of plates can be incubated at 4°C.

  • Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysates to scintillation vials (for radiolabeled compounds) or a black microplate (for fluorescent compounds).

    • Measure the radioactivity or fluorescence.

    • Use a portion of the cell lysate to determine the total protein content using a protein assay.

  • Data Analysis: Normalize the radioactivity or fluorescence signal to the total protein content to determine the amount of compound taken up per milligram of protein.

Folate Receptor Binding Assay

This assay measures the affinity of a compound for the folate receptor.

Materials:

  • Folate-receptor positive cells or isolated cell membranes

  • Radiolabeled folic acid (e.g., ³H-folic acid)

  • Unlabeled MTX and MTX-Ala

  • Binding buffer (e.g., PBS with 1% BSA)

  • Filtration apparatus with glass fiber filters

Protocol:

  • Preparation: Prepare serial dilutions of the unlabeled competitor compounds (MTX, MTX-Ala, and folic acid as a positive control).

  • Competition Reaction: In a series of tubes, incubate a fixed concentration of radiolabeled folic acid with varying concentrations of the unlabeled competitor compounds and a constant amount of cells or cell membrane preparation.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cells/membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the binding affinity (Ki) of the test compounds for the folate receptor.

Conclusion

The use of this compound conjugates within an Antibody-Directed Enzyme Prodrug Therapy framework presents a compelling strategy to enhance the target specificity of Methotrexate. The experimental data clearly demonstrates that the prodrug is significantly less toxic than its parent compound and can be activated at the target site to exert its cytotoxic effects. While further optimization of the amino acid linker and the enzyme-antibody conjugate may be necessary to achieve the full therapeutic potential, the underlying principle of targeted activation holds great promise for reducing the systemic toxicity associated with conventional chemotherapy. The protocols provided in this guide offer a foundation for researchers to further explore and validate the performance of these and other targeted drug delivery systems.

References

Assessing the Bystander Effect of Methotrexate-α-alanine Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a phenomenon in which non-transduced or targeted cells are killed along with their targeted neighbors, is a critical component of successful cancer gene therapy and targeted prodrug strategies. This guide provides an objective comparison of the bystander effect mediated by the Methotrexate-alpha-alanine (MTX-Ala) prodrug system with the well-established Ganciclovir (B1264)/Herpes Simplex Virus thymidine (B127349) kinase (GCV/HSV-tk) system. This analysis is supported by a review of experimental data and detailed methodologies to assist researchers in designing and evaluating novel therapeutic approaches.

Executive Summary

Comparative Analysis of Bystander Effect

FeatureMethotrexate-α-alanine (MTX-Ala) SystemGanciclovir/Herpes Simplex Virus thymidine kinase (GCV/HSV-tk) System
Activating Enzyme Carboxypeptidase A (CPA) or Carboxypeptidase G2 (CPG2)Herpes Simplex Virus thymidine kinase (HSV-tk)
Prodrug Methotrexate-α-alanine (MTX-Ala)Ganciclovir (GCV)
Active Drug Methotrexate (MTX)Ganciclovir-triphosphate
Mechanism of Bystander Effect Diffusion of activated, cell-permeable MTX.Transfer of phosphorylated GCV through gap junctions.[1][2]
Dependence on Gap Junctions Low to none. The cell-permeable nature of activated MTX allows for a broader reach.High. Efficient bystander killing is dependent on functional gap junctional intercellular communication (GJIC).[1]
Penetration Distance Potentially longer due to diffusion-based mechanism.Limited by the requirement for direct cell-to-cell contact.

Experimental Data

One study on the activation of MTX-Ala by a Carboxypeptidase A (CPA)-monoclonal antibody conjugate provides valuable insight into the potency of the activated drug.[3]

Cell LineTreatmentID50 (M)
UCLA-P3Methotrexate (MTX)5.2 x 10⁻⁸
UCLA-P3MTX-Ala (without CPA conjugate)8.9 x 10⁻⁶
UCLA-P3MTX-Ala (with CPA conjugate)1.5 x 10⁻⁶

Table 1: In vitro cytotoxicity of MTX and MTX-Ala on UCLA-P3 human lung adenocarcinoma cells. The ID50 is the concentration of the drug that inhibits cell growth by 50%.[3]

The significant decrease in the ID50 of MTX-Ala in the presence of the activating enzyme highlights the efficient conversion to the highly potent MTX.[3] This potent, cell-permeable drug is the basis for the bystander effect in this system.

For the GCV/HSV-tk system, a study on human pancreatic cancer cells demonstrated a significant bystander effect. When only 15% of the cell population expressed HSV-tk, a 60% reduction in the total cell survival rate was observed after GCV treatment.[4] At a 30% expression rate, the survival rate dropped to 20%, and with 80% of cells expressing the enzyme, there was complete cell death.[4]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for assessing the bystander effect in vitro.

In Vitro Bystander Effect Assay (Co-culture Method)

This method is widely used to quantify the extent of bystander killing.

Objective: To determine the percentage of non-enzyme-expressing (target) cells killed in the presence of enzyme-expressing (effector) cells and the prodrug.

Materials:

  • Effector cells (e.g., tumor cells stably expressing Carboxypeptidase or HSV-tk)

  • Target cells (e.g., parental tumor cells lacking the enzyme, often labeled with a fluorescent marker like GFP for easy identification)

  • Prodrugs (MTX-Ala, GCV)

  • Cell culture reagents

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Co-culture effector and target cells in various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in 96-well plates. The total cell number per well should be kept constant.

  • Prodrug Addition: After allowing the cells to adhere overnight, add the respective prodrug (MTX-Ala or GCV) at a range of concentrations. Include a no-prodrug control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours).

  • Quantification of Cell Viability:

    • For fluorescently labeled target cells, quantify the fluorescence intensity using a plate reader.

    • Alternatively, use a cell viability assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the percentage of target cell death at each effector-to-target cell ratio and prodrug concentration.

Conditioned Medium Transfer Assay

This assay helps to distinguish between a bystander effect mediated by secreted, stable metabolites and one that requires direct cell-to-cell contact.

Objective: To determine if the activated drug is released into the medium and can kill target cells without direct contact with effector cells.

Procedure:

  • Effector Cell Treatment: Culture effector cells and treat them with the prodrug for a specific duration (e.g., 48 hours).

  • Conditioned Medium Collection: Collect the culture medium, which now contains any secreted metabolites. Centrifuge to remove cell debris.

  • Target Cell Treatment: Add the conditioned medium to target cells that have been seeded in a separate plate.

  • Incubation and Analysis: Incubate the target cells for a defined period and then assess cell viability as described in the co-culture assay.

A significant decrease in target cell viability indicates a bystander effect mediated by a diffusible, stable metabolite.

Signaling Pathways and Mechanisms

The fundamental difference in the bystander effect between the two systems lies in their mechanism of intercellular transfer.

MTX-Ala Activation and Diffusion

MTX_Ala_Bystander cluster_extracellular Extracellular Space cluster_cell1 Enzyme-Expressing Cell cluster_cell2 Bystander Cell MTX-Ala MTX-Ala Enzyme Carboxypeptidase MTX-Ala->Enzyme Activation MTX MTX MTX_in1 MTX MTX->MTX_in1 Diffusion MTX_in2 MTX MTX->MTX_in2 Diffusion Enzyme->MTX Cleavage Target_in1 DHFR Inhibition -> Apoptosis MTX_in1->Target_in1 Target_in2 DHFR Inhibition -> Apoptosis MTX_in2->Target_in2

Caption: MTX-Ala is activated extracellularly, and the resulting MTX diffuses to kill both producer and bystander cells.

GCV/HSV-tk Activation and Gap Junction Transfer

GCV_HSVtk_Bystander cluster_cell1 HSV-tk Expressing Cell cluster_cell2 Bystander Cell GCV_in1 GCV HSV-tk HSV-tk GCV_in1->HSV-tk Phosphorylation GCV-P GCV-P HSV-tk->GCV-P GCV-PPP GCV-PPP GCV-P->GCV-PPP Cellular Kinases GCV-P_in2 GCV-P GCV-P->GCV-P_in2 Gap Junction Transfer Target_in1 DNA Chain Termination -> Apoptosis GCV-PPP->Target_in1 GCV-PPP_in2 GCV-PPP GCV-P_in2->GCV-PPP_in2 Cellular Kinases Target_in2 DNA Chain Termination -> Apoptosis GCV-PPP_in2->Target_in2

Caption: GCV is phosphorylated by HSV-tk, and the monophosphate form is transferred to bystander cells via gap junctions.

Conclusion

Both the MTX-Ala and GCV/HSV-tk systems exhibit potent bystander effects, a crucial attribute for effective cancer therapy. The choice between these systems may depend on the specific tumor microenvironment. The GCV/HSV-tk system's reliance on gap junctions could be a limitation in tumors with poor cell-cell communication. Conversely, the diffusion-based bystander effect of the MTX-Ala system may offer a broader therapeutic reach in such cases. Further direct comparative studies are warranted to fully elucidate the relative efficiencies of these two promising therapeutic strategies. This guide provides the foundational information and experimental frameworks necessary to conduct such critical research.

References

Statistical analysis of in vitro and in vivo data for Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of Methotrexate-alpha-alanine, benchmarked against relevant alternatives.

This guide provides a comprehensive statistical and methodological comparison of this compound (MTX-α-Ala), a prodrug of the widely used chemotherapeutic agent Methotrexate (B535133) (MTX). The focus is on its application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a targeted cancer treatment strategy. This document summarizes key performance data, outlines experimental protocols, and visualizes the underlying biological and experimental workflows.

Executive Summary

This compound is designed for targeted activation at the tumor site, aiming to enhance therapeutic efficacy while minimizing systemic toxicity associated with conventional methotrexate administration. The core of this strategy lies in the enzymatic conversion of the non-toxic prodrug (MTX-α-Ala) into the active cytotoxic agent (MTX) by a carboxypeptidase enzyme that has been selectively delivered to the tumor microenvironment via a monoclonal antibody conjugate. Comparative in vitro studies demonstrate that while MTX-α-Ala itself has low cytotoxicity, its potency is significantly increased in the presence of the activating enzyme, approaching the efficacy of the parent drug, Methotrexate. Furthermore, Methotrexate-alpha-phenylalanine (MTX-α-Phe) has been identified as a key comparator, exhibiting even more rapid enzymatic activation. While comprehensive in vivo data for MTX-α-Ala is limited in publicly available literature, studies on related methotrexate conjugates provide valuable insights into the potential pharmacokinetic and efficacy profiles.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its comparators against human lung adenocarcinoma (UCLA-P3) cells. These values highlight the enzyme-dependent cytotoxicity of the prodrugs.

CompoundConditionIC50 (µM)
This compound No Enzyme8.9
With Carboxypeptidase A (CPA)-mAb Conjugate1.5
Methotrexate-alpha-phenylalanine No Enzyme2.2
With Carboxypeptidase A (CPA)-mAb Conjugate0.063
Methotrexate (Parent Drug) -0.052

Data sourced from studies on UCLA-P3 human lung adenocarcinoma cells.[1][2][3][4][5]

In Vivo Performance of a Related Methotrexate Conjugate
Tumor ModelTreatment GroupTumor Growth Inhibition (%)Response
Soft Tissue Sarcoma (SXF 1301)MTX-HSANot specifiedComplete remission/cure (single injection)
MethotrexateNot specifiedShort-lasting, partial tumor regression
Prostate Cancer (PRXF PC3M)MTX-HSA92.8-
Methotrexate79.2-
Osteosarcoma (SXF 1410)MTX-HSA89.8-
Methotrexate85.5-

Data represents optimal test/control values. Nine out of fourteen different tumor models showed a clear response to MTX-HSA treatment.[6][7][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the methodology used to determine the IC50 values presented in the data table.

  • Cell Culture: UCLA-P3 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Enzyme-Antibody Conjugate Pre-treatment: For activated prodrug conditions, tumor cells are incubated with a Carboxypeptidase A-monoclonal antibody (CPA-mAb) conjugate that targets a specific antigen on the cancer cells. After an incubation period, unbound conjugate is removed by washing.

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of this compound, Methotrexate-alpha-phenylalanine, or Methotrexate for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

The following protocol describes a general workflow for evaluating the in vivo efficacy of methotrexate prodrugs in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., from a solid tumor line) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.

  • Treatment Administration (ADEPT Approach):

    • Phase 1: The CPA-mAb conjugate is administered intravenously, allowing it to localize to the tumor site.

    • Phase 2: A clearing agent may be administered to remove any unbound conjugate from circulation, reducing potential systemic activation of the prodrug.

    • Phase 3: The methotrexate prodrug (e.g., this compound) is administered.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be examined for histopathological changes.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is often expressed as a percentage of tumor growth inhibition compared to a control group.

Mandatory Visualization

Signaling Pathway of Methotrexate Action

The following diagram illustrates the primary mechanism of action of Methotrexate once it is released from its prodrug form.

Methotrexate_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Converts DNA_Synthesis DNA Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to DHF Dihydrofolate (DHF) DHF->DHFR Purine_Pyrimidine_Synthesis Purine & Pyrimidine Synthesis THF->Purine_Pyrimidine_Synthesis Required for Purine_Pyrimidine_Synthesis->DNA_Synthesis

Caption: Mechanism of action of Methotrexate, inhibiting DHFR and subsequent DNA synthesis.

Experimental Workflow for ADEPT

This diagram outlines the sequential steps involved in an Antibody-Directed Enzyme Prodrug Therapy (ADEPT) preclinical study.

ADEPT_Workflow cluster_workflow Preclinical ADEPT Workflow Tumor_Implantation 1. Tumor Cell Implantation (Subcutaneous) Tumor_Growth 2. Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Conjugate_Injection 3. CPA-mAb Conjugate Injection (IV) Tumor_Growth->Conjugate_Injection Localization 4. Conjugate Localization at Tumor Site Conjugate_Injection->Localization Clearing_Agent 5. (Optional) Clearing Agent Administration Localization->Clearing_Agent Prodrug_Administration 6. This compound Administration Localization->Prodrug_Administration If no clearing agent Clearing_Agent->Prodrug_Administration Monitoring 7. Monitor Tumor Growth & Animal Health Prodrug_Administration->Monitoring Data_Analysis 8. Data Analysis & Endpoint Evaluation Monitoring->Data_Analysis

Caption: A generalized workflow for in vivo evaluation of this compound using ADEPT.

Logical Relationship of Prodrug Activation

This diagram illustrates the core concept of targeted prodrug activation in the tumor microenvironment.

Prodrug_Activation cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug_Circulation MTX-alpha-alanine (Non-toxic) CPA_mAb CPA-mAb Conjugate (Localized at tumor) Prodrug_Circulation->CPA_mAb Encounters MTX_Active Methotrexate (Cytotoxic) CPA_mAb->MTX_Active Activates Tumor_Cell_Kill Tumor Cell Death MTX_Active->Tumor_Cell_Kill

Caption: Targeted activation of this compound at the tumor site.

References

A Comparative Analysis of Methotrexate-alpha-alanine and Standard Chemotherapy Regimens for Non-Small Cell Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational prodrug Methotrexate-alpha-alanine (MTX-Ala) against a standard first-line chemotherapy regimen for non-small cell lung adenocarcinoma. The comparison is based on available preclinical in vitro data. Due to a lack of published in vivo studies for MTX-Ala, this guide focuses on cytotoxicity profiles in relevant cancer cell lines.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a folate antagonist to disrupt DNA synthesis in rapidly dividing cancer cells.[1] To enhance its therapeutic index, prodrugs such as this compound (MTX-Ala) have been developed. MTX-Ala is designed to be cleaved by specific enzymes, releasing the active MTX moiety. This guide benchmarks the in vitro performance of MTX-Ala against a widely accepted standard-of-care regimen for non-squamous non-small cell lung cancer (NSCLC), which includes adenocarcinomas: a combination of a platinum-based drug (cisplatin) and an antifolate (pemetrexed).

Mechanism of Action

Methotrexate and its prodrugs function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. This inhibition depletes the intracellular pool of tetrahydrofolate, a co-factor necessary for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA replication and cell death.

Methotrexate_Mechanism_of_Action cluster_prodrug Prodrug Activation Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Methotrexate Methotrexate Methotrexate->DHFR DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Cell Death Cell Death DNA Replication->Cell Death MTX-alpha-alanine MTX-alpha-alanine Carboxypeptidase A Carboxypeptidase A (CPA) MTX-alpha-alanine->Carboxypeptidase A Activation Carboxypeptidase A->Methotrexate

Fig 1. Simplified signaling pathway of Methotrexate's mechanism of action.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity of this compound (MTX-Ala) and standard chemotherapy agents in human lung adenocarcinoma cell lines. It is important to note that the data for MTX-Ala was obtained from studies on the UCLA-P3 cell line, while the data for the standard regimen was primarily from studies on the A549 cell line. This represents an indirect comparison.

Table 1: In Vitro Cytotoxicity of this compound (MTX-Ala) in UCLA-P3 Human Lung Adenocarcinoma Cells

CompoundConditionID50 (M)
Methotrexate (MTX) -5.2 x 10⁻⁸
This compound (MTX-Ala) No Conjugate8.9 x 10⁻⁶
This compound (MTX-Ala) With Carboxypeptidase A-Monoclonal Antibody Conjugate1.5 x 10⁻⁶

ID50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity of Standard Chemotherapy Agents in A549 Human Lung Adenocarcinoma Cells

CompoundExposure Time (hours)IC50
Cisplatin (B142131) 48~9 µM
Pemetrexed 72~100 nM

IC50: The concentration of a drug that causes the death of 50% of cells in vitro.

Experimental Protocols

While the exact, detailed protocols for the cited studies on MTX-Ala are not publicly available, a general methodology for determining the in vitro cytotoxicity of a compound in a cancer cell line is provided below.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Lung Adenocarcinoma Cells (e.g., UCLA-P3 or A549) Seeding Seed cells into 96-well plates Cell_Culture->Seeding Incubation Add drugs to cells and incubate (e.g., 48-96h) Seeding->Incubation Drug_Dilution Prepare serial dilutions of test compounds Drug_Dilution->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Read absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_ID50 Calculate ID50/IC50 values Measure_Absorbance->Calculate_ID50

Fig 2. A generalized workflow for an in vitro cytotoxicity assay.
  • Cell Culture: Human lung adenocarcinoma cells (e.g., UCLA-P3 or A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The test compounds (this compound, Methotrexate, Cisplatin, Pemetrexed) are serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

    • A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The ID50/IC50 values are then calculated by plotting the percentage of cell viability against the drug concentration.

Discussion

The available in vitro data indicates that this compound, in its prodrug form, is significantly less cytotoxic to UCLA-P3 lung adenocarcinoma cells than its parent compound, Methotrexate. The cytotoxicity of MTX-Ala is enhanced in the presence of a carboxypeptidase A-monoclonal antibody conjugate, which facilitates its conversion to the active drug. This suggests a potential for targeted therapy where the activating enzyme is localized to the tumor site.

The lack of in vivo data for this compound is a significant gap in our understanding of its potential as a therapeutic agent. Further preclinical studies are required to evaluate its efficacy, toxicity, and pharmacokinetic profile in animal models.

Conclusion

This compound shows promise as a prodrug that can be activated to release the potent chemotherapeutic agent, Methotrexate. The in vitro data suggests that its efficacy is dependent on the presence of an activating enzyme. While an indirect comparison with standard chemotherapy agents highlights the potency of the active form, the absence of in vivo data for MTX-Ala makes it difficult to ascertain its true therapeutic potential. Further research, including head-to-head in vivo comparisons with standard chemotherapy regimens, is essential to determine the future role of this compound in the treatment of non-small cell lung adenocarcinoma.

References

A Peer-Reviewed Comparative Guide to the Mechanism of Action of Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Methotrexate-alpha-alanine (MTX-Ala), a prodrug of the widely used antifolate Methotrexate (B535133) (MTX), with other key antifolate agents. The focus is on the peer-reviewed validation of its mechanism of action, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a prodrug of Methotrexate, designed for targeted activation. Unlike its parent drug, MTX-Ala has reduced cell permeability and is significantly less cytotoxic in its prodrug form.[1][2] Its therapeutic efficacy is dependent on its enzymatic conversion to the active drug, Methotrexate, at the desired site of action.

Mechanism of Action: Prodrug Activation

The primary mechanism of action of this compound involves its selective hydrolysis by the enzyme Carboxypeptidase A (CPA) .[1][2] This enzymatic cleavage removes the alpha-alanine moiety, releasing the active cytotoxic agent, Methotrexate. This targeted activation strategy is particularly promising in the context of antibody-directed enzyme prodrug therapy (ADEPT), where a CPA-monoclonal antibody conjugate is targeted to tumor cells. This localizes the activation of MTX-Ala, thereby increasing the therapeutic index and minimizing systemic toxicity.[2][3]

Once activated, Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) , a critical enzyme in the folate metabolic pathway.[4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication. By inhibiting DHFR, Methotrexate leads to a depletion of intracellular tetrahydrofolate, resulting in the inhibition of DNA synthesis and cell death.

dot

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation drug_treatment Add drug dilutions (and CPA for MTX-Ala) overnight_incubation->drug_treatment drug_incubation Incubate for 48-72 hours drug_treatment->drug_incubation add_mtt Add MTT solution drug_incubation->add_mtt mtt_incubation Incubate for 4 hours add_mtt->mtt_incubation remove_medium Remove medium mtt_incubation->remove_medium add_solubilizer Add solubilization solution (e.g., DMSO) remove_medium->add_solubilizer shake_plate Shake to dissolve formazan add_solubilizer->shake_plate read_absorbance Measure absorbance (570-590 nm) shake_plate->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end DHFR_Assay_Workflow start Start prepare_reagents Prepare assay buffer, DHFR, DHF, NADPH, and inhibitor solutions start->prepare_reagents setup_plate Add buffer, inhibitor, and DHFR to 96-well UV plate prepare_reagents->setup_plate initiate_reaction Add DHF and NADPH to start reaction setup_plate->initiate_reaction kinetic_measurement Measure absorbance at 340 nm over time initiate_reaction->kinetic_measurement analyze_data Calculate initial velocities and determine Ki kinetic_measurement->analyze_data end End analyze_data->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of cytotoxic agents like methotrexate (B535133) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal is paramount to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step logistical and safety information for the proper management of methotrexate waste.

It is important to note that "Methotrexate-alpha-alanine" is not a standard recognized chemical name in scientific literature or regulatory guidelines; therefore, this document pertains to the proper disposal of methotrexate .

Core Principles of Methotrexate Waste Management

The fundamental principle for managing methotrexate waste is to treat all materials that have come into contact with the substance as hazardous.[1][2] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and spill cleanup materials.[3] Proper segregation, labeling, and disposal are not merely best practices but are mandated by regulations from bodies such as the Environmental Protection Agency (EPA).[3]

Waste Segregation and Handling: A Step-by-Step Protocol

Effective waste management begins with meticulous segregation at the point of generation to prevent cross-contamination.[2]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling methotrexate or its waste, personnel must wear appropriate PPE to minimize exposure through inhalation or skin contact.[4]

  • Gloves: PVC or neoprene gloves are recommended.[4][5] Double gloving may be necessary for tasks with higher exposure risks.[5]

  • Gown: A disposable gown should be worn.[4]

  • Eye Protection: Safety glasses or goggles are mandatory.[4]

  • Respiratory Protection: For tasks that may generate aerosols, such as solution preparation, work should be conducted in a Class II Biological Safety Cabinet.[3][4]

Step 2: Segregate Waste into Designated Containers

Immediately after use, all methotrexate-contaminated items must be segregated from general laboratory waste and placed into clearly labeled, sealed, and leak-proof containers.[1][3]

Waste CategoryDescription of WasteContainer Type & LabelingFinal Disposal Method
Trace Chemotherapy Sharps Needles, syringes, glass vials (including "RCRA empty" vials), ampules, and other sharps contaminated with trace amounts.[2]Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[2]High-Temperature Incineration
Trace Chemotherapy Non-Sharps Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination (<3% of original weight).[2]Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[2]High-Temperature Incineration
Bulk Hazardous Waste Unused/expired methotrexate, partially used vials, materials from spill cleanup, or any item containing >3% of the drug's original weight.[2]Black, RCRA-rated hazardous waste container, labeled "Hazardous Waste".[2]High-Temperature Incineration via a Licensed Hazardous Waste Contractor

Step 3: Label and Store Waste Securely

All waste containers must be clearly labeled as "hazardous waste."[3] Store sealed containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2]

Step 4: Final Disposal

The primary and recommended method for the disposal of all methotrexate waste is incineration at high temperatures (1000°C or higher) by a licensed hazardous waste contractor.[3][4] This method ensures the complete destruction of the cytotoxic compound.[3]

Crucially, drain disposal of methotrexate or any pharmaceutical hazardous waste is strictly prohibited by the EPA. [3] While older guidelines may have suggested rinsing and sewering, this practice is no longer acceptable.[3][4]

Experimental Protocols: Spill Management

In the event of a methotrexate spill, immediate and correct action is required to contain the contamination and protect personnel.[2]

Protocol for Methotrexate Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]

  • Don Appropriate PPE: At a minimum, wear a disposable gown, double gloves, and safety glasses. For larger spills, a respirator may be necessary.[5]

  • Contain the Spill:

    • Liquid Spills: Use absorbent pads to contain the material.[3]

    • Solid Spills: Gently cover with damp absorbent material to avoid generating dust.[3]

  • Clean the Area: Place all contaminated materials, including absorbent pads and any broken glass, into a designated "Bulk Hazardous Waste" container.[3] Clean the spill area with soap and water.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk hazardous waste.[3]

Logical Workflow for Methotrexate Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with methotrexate.

MethotrexateDisposalWorkflow start Methotrexate-Contaminated Item Generated is_sharp Is the item a sharp? start->is_sharp is_bulk Does it contain >3% of original drug weight (bulk)? is_sharp->is_bulk No sharps_container Place in 'Chemo Sharps' container is_sharp->sharps_container Yes bulk_container Place in black 'RCRA-rated Hazardous Waste' container is_bulk->bulk_container Yes trace_container Place in yellow 'Trace Chemotherapy Waste' container is_bulk->trace_container No incineration Dispose via High-Temperature Incineration by Licensed Contractor sharps_container->incineration bulk_container->incineration trace_container->incineration

Caption: Decision workflow for segregating Methotrexate waste.

References

Essential Safety and Operational Guide for Handling Methotrexate-alpha-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical information for handling Methotrexate-alpha-alanine. Due to a lack of specific data for this conjugated compound, the following guidance is based on the well-established protocols for the cytotoxic drug Methotrexate (B535133). It is imperative to conduct a site-specific risk assessment before commencing any work. This guide is intended for researchers, scientists, and drug development professionals.

Methotrexate is a cytotoxic agent that can have severe health implications, including damage to the digestive and central nervous systems, bone marrow, and liver with chronic exposure.[1] It is also considered a potential carcinogen, mutagen, teratogen, and fetotoxic agent.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Consistent with good laboratory practice and regulations for handling cytotoxic drugs, the following personal protective equipment should be worn.[3] A risk assessment should be conducted for specific procedures to determine if additional protection is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant to protect from splashes and dust. A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[4]
Hand Protection Disposable Nitrile or PVC GlovesDouble-gloving is recommended for prolonged or direct contact.[1][3][4] Gloves should be changed regularly and immediately if contaminated. Always wash hands after removing gloves.[4]
Body Protection Disposable Gown with CuffsA closed-front gown made of a low-permeability fabric is required to protect skin and clothing from potential spills.[1][3][5]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Required when there is a risk of generating aerosols or dust.[1][4] Preparation of solutions should be performed in a Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood.[1][3]
Foot Protection Closed-Toe ShoesEssential for preventing injuries from spills or dropped objects.[4]

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC), to minimize exposure.[1][3]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is donned correctly as detailed in the table above.

  • Spill Kit: A cytotoxic spill kit must be readily available.[5]

  • Labeling: All containers with this compound must be clearly labeled as "Cytotoxic" or "Hazardous."[3]

2. Handling and Administration:

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.

  • Avoid Aerosol Generation: Procedures that may generate aerosols, such as vigorous shaking or sonication, should be avoided or performed within a contained system.

  • Needle Safety: Do not recap, bend, or break needles.[6] Dispose of them immediately in a designated "Chemo Sharps" container.[6]

3. Decontamination:

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.[3]

  • Equipment: Non-disposable equipment that has come into contact with the compound should be rinsed with water and washed thoroughly with soap and water.[3]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.

Emergency Procedures

Spill Management:

  • Evacuate and Secure: Alert others and restrict access to the spill area.[7]

  • Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[3]

  • Containment: For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.[7]

  • Clean-up: Place all contaminated materials into a designated hazardous waste container. Clean the spill area with soap and water.[3][7]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[3][7]

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes and seek medical attention.[1][2]

  • Skin Contact: Wash the affected area with cool, soapy water and seek medical attention.[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Flush the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste and segregated at the point of generation.[6][7] The primary recommended disposal method is high-temperature incineration.[3][6][7]

Waste CategoryContainer Type & ColorDescription of WasteFinal Disposal Method
Trace Chemotherapy Sharps Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[6]Needles, syringes, glass vials, and other sharps contaminated with trace amounts.[6]High-Temperature Incineration.[6][7]
Trace Chemotherapy Non-Sharps Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[6]Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination.[6]High-Temperature Incineration.[6][7]
Bulk Waste Black, RCRA-rated hazardous waste container.[6]Any material containing more than 3% of the drug's original weight, including partially used vials or materials from a spill cleanup.[6]High-Temperature Incineration.[6][7]
Unused/Expired Product Original container within a sealed plastic bag labeled "Hazardous Waste."Unused or expired this compound.Incineration via a licensed hazardous waste facility.[7]

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_area Designate Work Area (Class II BSC) don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ensure Spill Kit is Available don_ppe->spill_kit handle Handle Compound (Aseptic Technique) spill_kit->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe is_sharp Is the waste a sharp? remove_ppe->is_sharp is_bulk Is it bulk waste (>3%)? is_sharp->is_bulk No sharps_container Place in 'Chemo Sharps' Container is_sharp->sharps_container Yes trace_waste Place in 'Trace Chemotherapy' Container is_bulk->trace_waste No bulk_waste Place in 'Bulk Hazardous Waste' Container is_bulk->bulk_waste Yes incinerate High-Temperature Incineration sharps_container->incinerate trace_waste->incinerate bulk_waste->incinerate spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol exposure Exposure Occurs exposure_protocol Follow Accidental Exposure Protocol exposure->exposure_protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate-alpha-alanine
Reactant of Route 2
Reactant of Route 2
Methotrexate-alpha-alanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。